Product packaging for 3-Hydroxyechinenone(Cat. No.:CAS No. 4481-36-1)

3-Hydroxyechinenone

Cat. No.: B1258826
CAS No.: 4481-36-1
M. Wt: 566.9 g/mol
InChI Key: DFNMSBYEEKBETA-JZLJSYQFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxyechinenone is a xanthophyll.
This compound has been reported in Phaffia rhodozyma and Botryococcus braunii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H54O2 B1258826 3-Hydroxyechinenone CAS No. 4481-36-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4481-36-1

Molecular Formula

C40H54O2

Molecular Weight

566.9 g/mol

IUPAC Name

(6S)-6-hydroxy-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one

InChI

InChI=1S/C40H54O2/c1-29(18-13-20-31(3)23-25-35-33(5)22-15-27-39(35,7)8)16-11-12-17-30(2)19-14-21-32(4)24-26-36-34(6)38(42)37(41)28-40(36,9)10/h11-14,16-21,23-26,37,41H,15,22,27-28H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,29-16+,30-17+,31-20+,32-21+/t37-/m0/s1

InChI Key

DFNMSBYEEKBETA-JZLJSYQFSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C

Origin of Product

United States

Foundational & Exploratory

3-Hydroxyechinenone: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyechinenone is a keto-carotenoid of significant interest due to its association with vital photoprotective mechanisms in photosynthetic organisms and its potential as a bioactive compound. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for this compound. Quantitative data on its prevalence in various organisms are summarized, and detailed experimental protocols for its extraction and quantification are provided. Furthermore, the biosynthetic pathway of this compound is elucidated through a signaling pathway diagram. This document serves as a valuable resource for researchers, scientists, and drug development professionals working with carotenoids and exploring their potential applications.

Introduction

This compound is a naturally occurring ketocarotenoid, a class of tetraterpenoid pigments.[1] It is characterized by a β-ionone ring containing a hydroxyl group at the 3' position and a ketone group at the 4-position of the other β-ionone ring. This structure imparts specific chemical and biological properties, most notably its role as the chromophore in the Orange Carotenoid Protein (OCP).[1][2] The OCP is a soluble protein involved in the photoprotection of cyanobacteria and other photosynthetic organisms by dissipating excess light energy.[1] The unique function of this compound in this process has made it a subject of intense research.

Natural Sources and Distribution

This compound is primarily synthesized by a range of photosynthetic microorganisms. Its distribution extends to some heterotrophic organisms through the food chain.

Primary Producers
  • Cyanobacteria: Cyanobacteria are the most significant producers of this compound. It is a key pigment in many species, where it is integral to the Orange Carotenoid Protein (OCP) photoprotective system.[1][2] Species in which this compound has been identified include various members of the genera Synechocystis, Anabaena, and Nostoc.[3]

  • Microalgae: Certain species of microalgae are also known to produce this compound.[1] This includes some species of green algae.

Consumers
  • Marine Invertebrates: this compound has been detected in marine invertebrates, particularly in copepods.[4] These organisms likely accumulate the pigment through their diet of cyanobacteria and microalgae. The presence of this carotenoid in copepods suggests its transfer up the marine food web.

  • Fish: While direct synthesis has not been observed, there is potential for the accumulation of this compound in the tissues of fish that feed on carotenoid-rich organisms like copepods. However, extensive quantitative data in fish tissues is currently limited.

Quantitative Distribution of this compound

The concentration of this compound varies significantly among different organisms and can be influenced by environmental factors such as light intensity and nutrient availability. The following table summarizes available quantitative data.

Organism CategorySpecies/GroupConcentrationReference
Microalgae Isochrysis galbana (under nitrogen and sulphur depletion)Highest contents observed under nutrient depletion (pg cell⁻¹)[5]
Marine Copepods Nitokra lacustrisAverage of 696 µg carotenoids (g dry weight)⁻¹ (astaxanthin quantified)[4]
Marine Copepods GeneralCan range from 0.14-17,200 mg/kg total carotenoids[6]
Cyanobacteria GeneralCan contain up to 4.4 mg/g of total carotenoids[7]

Note: Data for this compound is often reported as part of the total carotenoid content. More targeted quantitative studies are needed to determine the precise concentrations of this specific carotenoid in a wider range of organisms.

Biosynthesis of this compound

This compound is synthesized from β-carotene through a two-step enzymatic process involving a ketolase and a hydroxylase.[3]

  • Step 1: Ketolation. The enzyme β-carotene ketolase (CrtW or CrtO) introduces a keto group at the 4-position of one of the β-ionone rings of β-carotene, forming echinenone.[3]

  • Step 2: Hydroxylation. The enzyme β-carotene hydroxylase (CrtR) then adds a hydroxyl group at the 3'-position of the other β-ionone ring of echinenone, yielding this compound.[3]

Biosynthesis of this compound from β-Carotene.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and quantification of this compound from biological samples.

Extraction of this compound from Cyanobacteria

This protocol is a synthesized methodology based on established procedures for carotenoid extraction from cyanobacteria.[8][9]

Materials:

  • Lyophilized cyanobacterial biomass

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glass vials

Procedure:

  • Weigh approximately 100 mg of lyophilized cyanobacterial biomass into a centrifuge tube.

  • Add 5 mL of a 7:2 (v/v) acetone:methanol solution to the biomass.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough cell disruption and pigment extraction.

  • Centrifuge the mixture at 4000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted pigments, and transfer it to a clean tube.

  • Repeat the extraction process (steps 2-5) with the pellet until the pellet is colorless (typically 2-3 times).

  • Pool all the supernatants.

  • To partition the pigments, add an equal volume of hexane and 1/10 volume of deionized water to the pooled supernatant in a separatory funnel.

  • Shake the funnel gently and allow the layers to separate. The upper hexane layer will contain the carotenoids.

  • Collect the upper hexane layer and wash it three times with deionized water to remove any residual polar solvents.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried pigment extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of mobile phase solvents).

Saponification of the Extract (Optional)

For samples with high chlorophyll or lipid content, a saponification step is recommended to remove these interfering compounds.[10][11]

Materials:

  • Dried pigment extract

  • 10% (w/v) methanolic potassium hydroxide (KOH)

  • Hexane (HPLC grade)

  • Deionized water

Procedure:

  • Re-dissolve the dried pigment extract in 5 mL of hexane.

  • Add an equal volume of 10% methanolic KOH.

  • Flush the vial with nitrogen, seal, and incubate in the dark at room temperature for 2-4 hours (or overnight for highly esterified samples).

  • After incubation, add an equal volume of deionized water to the mixture in a separatory funnel.

  • Extract the non-saponifiable carotenoids into the upper hexane layer by gentle inversion.

  • Repeat the hexane extraction twice more.

  • Pool the hexane layers and wash them with deionized water until the washings are neutral (check with pH paper).

  • Dry the saponified extract over anhydrous sodium sulfate and proceed with evaporation and re-dissolution as described in the extraction protocol.

Quantification by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This protocol outlines a general HPLC-DAD method for the analysis of carotenoids, which can be optimized for this compound.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase (example gradient):

  • Solvent A: Acetonitrile:Methanol:Water (85:10:5, v/v/v)

  • Solvent B: Methylene chloride

Gradient Program (example):

Time (min) % Solvent A % Solvent B
0 95 5
15 70 30
25 40 60
30 95 5

| 35 | 95 | 5 |

Procedure:

  • Set the column temperature to 30°C.

  • Set the DAD to scan from 250 to 600 nm, with a specific monitoring wavelength for this compound (typically around 470-480 nm).

  • Inject 20 µL of the re-dissolved extract.

  • Identify the this compound peak based on its retention time and characteristic absorption spectrum compared to a standard (if available) or literature data.

  • Quantify the amount of this compound by creating a calibration curve using a pure standard of known concentrations. If a standard is not available, quantification can be estimated using the extinction coefficient of a structurally similar carotenoid.

Mass Spectrometry (MS) Analysis for Confirmation

For unambiguous identification, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is recommended.

Instrumentation:

  • LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

Procedure:

  • Utilize the same HPLC conditions as described above.

  • The mass spectrometer should be operated in positive ion mode.

  • The expected protonated molecule [M+H]⁺ for this compound (C₄₀H₅₄O₂) is at m/z 567.4.

  • Fragmentation patterns in MS/MS can provide further structural confirmation.[12]

experimental_workflow cluster_workflow Experimental Workflow for this compound Analysis sample Biological Sample (e.g., Cyanobacteria) extraction Solvent Extraction (Acetone/Methanol) sample->extraction saponification Saponification (Optional) (Methanolic KOH) extraction->saponification hplc HPLC-DAD Analysis (Quantification) extraction->hplc Direct Analysis saponification->hplc ms LC-MS/MS Analysis (Confirmation) hplc->ms

General workflow for the analysis of this compound.

Conclusion

This compound is a fascinating carotenoid with a crucial role in the photoprotective mechanisms of cyanobacteria and a wider distribution in the marine food web. This technical guide has provided a detailed overview of its natural sources, quantitative distribution, and biosynthesis. The provided experimental protocols offer a solid foundation for researchers to extract, identify, and quantify this compound from various biological matrices. Further research is warranted to expand our knowledge of the quantitative distribution of this compound across a broader range of organisms and to fully elucidate its potential bioactivities and applications in drug development and other fields.

References

The Unveiling of 3-Hydroxyechinenone Synthesis in Cyanobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacteria, the ancient architects of Earth's oxygenated atmosphere, harbor a diverse array of bioactive compounds. Among these, the ketocarotenoid 3-hydroxyechinenone has garnered significant interest due to its crucial role in photoprotection. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in cyanobacteria, detailing the enzymatic players, their regulation, and the experimental methodologies for their characterization. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research in this field. Visualizations of the biosynthetic and signaling pathways, along with a typical experimental workflow, offer a comprehensive understanding of this vital metabolic route. This document serves as a critical resource for researchers aiming to harness the potential of this compound and other cyanobacterial carotenoids for applications in drug development and biotechnology.

Introduction

Cyanobacteria are a phylum of photosynthetic bacteria that play a pivotal role in global carbon and nitrogen cycles. Their metabolic plasticity allows for the synthesis of a wide range of secondary metabolites, including a diverse suite of carotenoids. These pigments are not only essential for light harvesting and photoprotection but also possess various bioactive properties with potential pharmaceutical applications. This compound, a ketocarotenoid, is a key component of the Orange Carotenoid Protein (OCP), a soluble protein central to the photoprotective mechanism in many cyanobacteria. The OCP undergoes a light-induced conformational change, enabling it to dissipate excess light energy and protect the photosynthetic apparatus from photodamage. Understanding the biosynthesis of this compound is therefore critical for elucidating the mechanisms of cyanobacterial stress resilience and for the potential biotechnological production of this and other high-value carotenoids.

This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, focusing on the core enzymatic steps, their genetic regulation, and the analytical techniques employed for their study.

The Biosynthetic Pathway of this compound

The synthesis of this compound in cyanobacteria originates from the ubiquitous precursor, β-carotene. The pathway involves two key enzymatic modifications: ketolation and hydroxylation.

2.1. Key Enzymes and Reactions

The conversion of β-carotene to this compound is a two-step process catalyzed by a β-carotene ketolase and a β-carotene hydroxylase.

  • β-Carotene Ketolase (CrtW/CrtO): The first step is the introduction of a keto group at the C4 position of one of the β-ionone rings of β-carotene, producing echinenone. Cyanobacteria possess two distinct types of β-carotene ketolases, CrtW and CrtO, which are non-homologous enzymes.[1] The substrate specificity and product profile can vary between different cyanobacterial species and the specific ketolase they employ. For instance, the CrtO from Synechocystis sp. PCC 6803 primarily acts as a mono-ketolase, forming echinenone, with only minor production of the diketo-carotenoid canthaxanthin.[1] In contrast, some CrtW enzymes can efficiently convert β-carotene to canthaxanthin.[2]

  • β-Carotene Hydroxylase (CrtR): The subsequent step involves the hydroxylation of echinenone at the C3' position of the second β-ionone ring to yield 3'-hydroxyechinenone. This reaction is catalyzed by a β-carotene hydroxylase, designated as CrtR in cyanobacteria.[3] The CrtR enzymes in cyanobacteria exhibit notable diversity in their substrate specificity. For example, the CrtR from Synechocystis sp. PCC 6803 can hydroxylate β-carotene to produce zeaxanthin, as well as acting on other substrates.[2][3] In contrast, the CrtR from Anabaena sp. PCC 7120 shows poor activity towards β-carotene but is efficient in hydroxylating other carotenoid intermediates.[2]

The overall biosynthetic pathway from β-carotene to this compound is depicted in the following diagram:

This compound Biosynthetic Pathway beta_carotene β-Carotene echinenone Echinenone beta_carotene->echinenone CrtW / CrtO (β-Carotene Ketolase) hydroxyechinenone 3'-Hydroxyechinenone echinenone->hydroxyechinenone CrtR (β-Carotene Hydroxylase)

Diagram 1: The biosynthetic pathway of this compound from β-carotene.

Regulation of this compound Biosynthesis

The production of this compound and other ketocarotenoids in cyanobacteria is tightly regulated, primarily in response to light conditions. High light stress is a major trigger for the upregulation of the biosynthetic pathway to enhance photoprotection.

3.1. Transcriptional Regulation

Exposure to high light intensity induces the expression of genes encoding the carotenoid biosynthetic enzymes, including the ketolases (crtW/crtO) and hydroxylases (crtR).[4] This transcriptional response ensures an increased supply of photoprotective pigments when they are most needed. In the filamentous cyanobacterium Nostoc PCC 7120, the nitrogen-responsive transcriptional regulator NtcA has been shown to play a role in the light-dependent upregulation of ketocarotenoid biosynthesis genes.

3.2. The Orange Carotenoid Protein (OCP) Signaling Pathway

This compound is the chromophore of the Orange Carotenoid Protein (OCP), which is central to a key photoprotective mechanism known as non-photochemical quenching (NPQ). The OCP undergoes a photocycle, transitioning between an inactive orange form (OCPO) and an active red form (OCPR) upon absorption of blue-green light.[5]

The activation of OCP involves a cascade of conformational changes within the protein, initiated by the photoexcitation of the bound this compound.[5] The active OCPR then binds to the phycobilisome, the primary light-harvesting antenna in cyanobacteria, and dissipates excess excitation energy as heat, thus preventing damage to the photosynthetic reaction centers.[6] This signaling cascade is a rapid response to high light stress, complementing the longer-term transcriptional regulation of the biosynthetic pathway.

OCP Signaling Pathway cluster_1 High Light OCPo OCP (Orange, Inactive) [OCPO] Light Blue-Green Light OCPo->Light OCPr OCP (Red, Active) [OCPR] PBS Phycobilisome OCPr->PBS Binds to OCPr_PBS OCPR-Phycobilisome Complex OCPr->OCPr_PBS PBS->OCPr_PBS Energy_Dissipation Energy Dissipation (Heat) OCPr_PBS->Energy_Dissipation Induces Light->OCPr Activates

Diagram 2: The Orange Carotenoid Protein (OCP) signaling pathway for photoprotection.

Quantitative Data on Carotenoid Production

Quantitative analysis of carotenoid content in cyanobacteria is crucial for understanding the regulation of the biosynthetic pathway and for biotechnological applications. High-performance liquid chromatography (HPLC) is the primary method for separating and quantifying these pigments.

Table 1: Carotenoid Content in Cyanobacteria Under Different Light Conditions

Cyanobacterial StrainConditionβ-Carotene (μg/g DW)Echinenone (μg/g DW)Zeaxanthin (μg/g DW)Canthaxanthin (μg/g DW)Reference
Microcystis aeruginosaLow Light (20 μmol photons m-2s-1)289.971.7215.6-[7]
Microcystis aeruginosaHigh Light (40 μmol photons m-2s-1)579.7143.3431.2-[7]
Chlorogloeopsis fritschii PCC 6912White Light~150~180~40~5[4]
Chlorogloeopsis fritschii PCC 6912White Light + UV-B~120~250~40~45[4]
Synechococcus sp.Low Light (40 μmol photons m-2s-1)--~100-[7]
Synechococcus sp.High Light (1300 μmol photons m-2s-1)--~400-[7]

Note: Values are approximate and extracted from graphical data in the cited literature. DW = Dry Weight.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthetic pathway.

5.1. Carotenoid Extraction from Cyanobacteria

This protocol describes a standard method for extracting carotenoids from cyanobacterial cells for subsequent analysis.

  • Cell Harvesting: Harvest cyanobacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components and centrifuge again.

  • Cell Lysis: Resuspend the cell pellet in a small volume of extraction solvent. A common solvent mixture is acetone:methanol (7:2, v/v). For difficult-to-lyse cells, bead beating or sonication can be employed.

  • Extraction: Incubate the cell suspension in the dark at 4°C with occasional vortexing for at least 30 minutes to ensure complete extraction of pigments.

  • Clarification: Centrifuge the extract at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Collection: Carefully collect the supernatant containing the carotenoid extract.

  • Drying and Storage: The solvent can be evaporated under a stream of nitrogen gas. The dried pigment extract should be stored at -20°C or lower under an inert atmosphere to prevent oxidation.

5.2. HPLC Analysis of Carotenoids

This protocol outlines a general method for the separation and quantification of carotenoids using reverse-phase HPLC.

  • Sample Preparation: Re-dissolve the dried carotenoid extract in a suitable solvent compatible with the HPLC mobile phase (e.g., acetone or a mixture of methanol and methyl-tert-butyl ether). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System: Use a reverse-phase C18 or C30 column. C30 columns are particularly effective for separating carotenoid isomers.[8]

  • Mobile Phase: A gradient elution is typically used for optimal separation of a mixture of carotenoids with varying polarities. A common mobile phase system consists of two solvents:

    • Solvent A: Methanol/water/triethylamine (e.g., 90:9:1, v/v/v)

    • Solvent B: Methyl-tert-butyl ether

  • Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar carotenoids.

  • Detection: Use a photodiode array (PDA) or diode array detector (DAD) to monitor the absorbance of the eluting pigments across a range of wavelengths (typically 350-700 nm). Carotenoids have characteristic absorption spectra that aid in their identification.

  • Quantification: Identify and quantify individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards. Create a standard curve for each carotenoid to determine its concentration in the sample.

5.3. Functional Complementation in E. coli

This experimental workflow is used to characterize the function of cyanobacterial carotenoid biosynthesis genes.

  • Host Strain: Use an E. coli strain engineered to produce a specific carotenoid substrate (e.g., β-carotene). This is typically achieved by transforming the E. coli with a plasmid containing the necessary genes from a known carotenoid biosynthetic pathway (e.g., from Erwinia uredovora).[9]

  • Gene Cloning: Clone the cyanobacterial gene of interest (e.g., crtW or crtR) into an expression vector compatible with E. coli.

  • Transformation: Co-transform the engineered E. coli host strain with the expression vector containing the cyanobacterial gene.

  • Expression: Induce the expression of the cyanobacterial gene using an appropriate inducer (e.g., IPTG for lac-based promoters).

  • Phenotypic Analysis: Observe any color change in the E. coli colonies, which can provide a preliminary indication of the enzyme's activity.

  • Carotenoid Analysis: Extract the carotenoids from the recombinant E. coli cells and analyze the pigment profile by HPLC to identify the product(s) of the enzymatic reaction.[10]

Experimental Workflow for Functional Complementation start Start ecoli_strain Select E. coli strain producing substrate (e.g., β-carotene) start->ecoli_strain clone_gene Clone cyanobacterial gene (e.g., crtW or crtR) into expression vector ecoli_strain->clone_gene transform Co-transform E. coli with substrate and expression plasmids clone_gene->transform induce Induce gene expression transform->induce phenotype Observe colony color change induce->phenotype extract Extract carotenoids phenotype->extract hplc Analyze by HPLC extract->hplc identify Identify reaction product(s) hplc->identify end End identify->end

Diagram 3: A typical experimental workflow for the functional characterization of carotenoid biosynthetic enzymes in E. coli.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in cyanobacteria represents a fascinating example of metabolic adaptation for survival in high-light environments. The key enzymes, β-carotene ketolase (CrtW/CrtO) and β-carotene hydroxylase (CrtR), exhibit significant diversity across different cyanobacterial species, highlighting the evolutionary plasticity of this pathway. The regulation of this pathway, tightly linked to light stress and mediated by transcriptional control and the OCP signaling cascade, underscores its critical role in photoprotection.

Future research should focus on several key areas. A more comprehensive characterization of the kinetic properties and substrate specificities of CrtW, CrtO, and CrtR enzymes from a wider range of cyanobacteria is needed to fully understand their functional diversity. Elucidating the detailed regulatory networks that control the expression of these genes will provide deeper insights into how cyanobacteria acclimate to changing environmental conditions. Furthermore, the application of synthetic biology and metabolic engineering approaches holds great promise for the heterologous production of this compound and other valuable carotenoids in tractable microbial hosts. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to advance our understanding of this important biosynthetic pathway and to unlock its biotechnological potential.

References

The Pivotal Role of 3-Hydroxyechinenone in the Photoprotective Strategy of Marine Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyechinenone, a keto-carotenoid predominantly found in cyanobacteria and certain marine microalgae, is a critical molecule in the defense mechanisms against photo-oxidative stress. This technical guide provides an in-depth exploration of the biological functions of this compound, with a primary focus on its integral role within the Orange Carotenoid Protein (OCP) photoactive complex. We will detail its biosynthesis, its function in non-photochemical quenching (NPQ), and its antioxidant properties. This guide also furnishes detailed experimental protocols for the extraction, purification, and quantification of this compound, alongside methodologies for assessing its antioxidant and photoprotective efficacy. Furthermore, we present visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its molecular and cellular functions.

Introduction to this compound

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. Its chemical structure features a polyene chain with a β-ionone ring at one end and a 4-keto-β-ionone ring with a hydroxyl group at the 3' position at the other end. This structure is responsible for its characteristic orange-red color and, more importantly, its potent antioxidant capabilities. In marine algae, particularly cyanobacteria, this compound is not a free-floating pigment but is intricately bound to the Orange Carotenoid Protein (OCP).[1] This protein-pigment complex is the primary sensor and effector of a crucial photoprotective mechanism known as non-photochemical quenching (NPQ), which safely dissipates excess light energy as heat, thereby preventing the formation of harmful reactive oxygen species (ROS).

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general carotenoid biosynthetic pathway. The pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP), which is then converted to phytoene. A series of desaturation and cyclization reactions lead to the formation of β-carotene. From β-carotene, the pathway to this compound involves two key enzymatic steps:

  • Ketolation: A β-carotene ketolase (CrtO or CrtW) introduces a keto group at the 4-position of one of the β-ionone rings, forming echinenone.

  • Hydroxylation: A β-carotene hydroxylase (CrtR) then adds a hydroxyl group at the 3'-position of the other β-ionone ring, yielding this compound.

G GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (CrtB) Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (CrtP, CrtQ) BetaCarotene β-Carotene Lycopene->BetaCarotene Lycopene Cyclase (CrtL) Echinenone Echinenone BetaCarotene->Echinenone β-carotene ketolase (CrtO/W) HydroxyEchinenone This compound Echinenone->HydroxyEchinenone β-carotene hydroxylase (CrtR)

Biological Role in Photoprotection: The Orange Carotenoid Protein (OCP) Photocycle

The primary and most well-characterized role of this compound is as the chromophore in the Orange Carotenoid Protein (OCP). The OCP is a water-soluble protein that acts as a photoswitch, responding to high-intensity blue-green light to initiate photoprotection.[2]

The OCP exists in two main conformational states:

  • Orange, Inactive State (OCPO): In the dark or under low light conditions, the OCP is in its stable, orange-colored form. In this state, the this compound molecule is held in a compact conformation within the protein, spanning the N-terminal domain (NTD) and the C-terminal domain (CTD).

  • Red, Active State (OCPR): Upon absorption of strong blue-green light, the this compound chromophore undergoes a conformational change. This triggers a large-scale structural rearrangement of the OCP, leading to the separation of the NTD and CTD and the formation of the red-colored, active state.[3]

The active OCPR then binds to the phycobilisome (PBS), the primary light-harvesting antenna in cyanobacteria. This binding facilitates the dissipation of excess excitation energy from the PBS as heat, a process known as non-photochemical quenching (NPQ). This prevents the over-reduction of the photosynthetic electron transport chain and the subsequent production of damaging ROS.[2]

The photocycle is completed by the Fluorescence Recovery Protein (FRP), which binds to the OCPR and accelerates its conversion back to the inactive OCPO state, allowing the system to respond dynamically to changing light conditions.[3]

OCP_Photocycle cluster_inactive Inactive State cluster_active Active State OCPo OCP Orange (OCPO) (Inactive) OCPr OCP Red (OCPR) (Active) OCPo->OCPr High-Intensity Blue-Green Light OCPr->OCPo Darkness / FRP PBS PBS OCPr->PBS Binds to Phycobilisome (PBS) (Induces NPQ)

Antioxidant Properties

Beyond its structural role in the OCP, this compound itself is a potent antioxidant. Like other carotenoids, its extended system of conjugated double bonds allows it to effectively quench singlet oxygen and scavenge other reactive oxygen species. The presence of the keto group is thought to enhance its antioxidant capacity compared to β-carotene.[4] While direct IC50 values for this compound are not widely available in the literature, its structural similarity to astaxanthin, a well-known powerful antioxidant, suggests a high antioxidant potential.[5][6]

Quantitative Data

Quantitative data on the concentration of this compound in marine algae is limited and can vary significantly depending on the species and environmental conditions, such as light intensity. The following table summarizes available data for the model cyanobacterium Synechocystis sp. PCC 6803.

SpeciesStrainConditionThis compound Content (% of total carotenoids)Reference
Synechocystis sp.PCC 6803 (Wild Type)Normal Light~5%[7]
Synechocystis sp.PCC 6803 (Wild Type)High Light~10-15%[7]
Synechocystis sp.PCC 6803 (OX_CrtR)High Light~19%[7]

Note: The OX_CrtR strain overexpresses the β-carotene hydroxylase gene, leading to increased production of hydroxylated carotenoids.

Experimental Protocols

Extraction and Purification of this compound from Synechocystis sp. PCC 6803

This protocol is adapted from established methods for carotenoid extraction from cyanobacteria.[8][9][10]

Materials:

  • Synechocystis sp. PCC 6803 cell pellet (from a high-light-acclimated culture)

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Rotary evaporator

  • Centrifuge

  • Glass column for chromatography

Procedure:

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a small volume of methanol.

    • Disrupt the cells using a bead beater or sonicator on ice.

    • Add a 7:2 (v/v) mixture of acetone:methanol to the disrupted cells.

    • Vortex vigorously for 20 minutes in the dark at 4°C.

    • Centrifuge at 5000 x g for 10 minutes to pellet the cell debris.

    • Collect the supernatant containing the pigments.

    • Repeat the extraction until the pellet is colorless.

  • Phase Separation:

    • Combine the supernatants and add an equal volume of dichloromethane and 0.2 volumes of saturated NaCl solution.

    • Mix gently and allow the phases to separate.

    • Collect the lower (dichloromethane) phase containing the pigments.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification by Column Chromatography:

    • Concentrate the extract under reduced pressure using a rotary evaporator.

    • Prepare a silica gel column equilibrated with hexane.

    • Load the concentrated extract onto the column.

    • Elute with a gradient of hexane and ethyl acetate. This compound will elute with a moderately polar solvent mixture.

    • Collect the orange-red fractions and monitor the separation by thin-layer chromatography (TLC).

    • Pool the fractions containing pure this compound and evaporate the solvent.

Extraction_Workflow start Synechocystis Cell Pellet lysis Cell Lysis (Bead Beating/Sonication) start->lysis extraction Solvent Extraction (Acetone:Methanol) lysis->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant phase_separation Phase Separation (Dichloromethane/NaCl) supernatant->phase_separation organic_phase Collect Organic Phase phase_separation->organic_phase drying Drying (Anhydrous Na2SO4) organic_phase->drying concentration Concentration (Rotary Evaporator) drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography purified Purified this compound chromatography->purified

Quantification by HPLC-DAD

This protocol is a general method for carotenoid analysis and should be optimized for your specific HPLC system.[4][11][12]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)

  • Solvent B: Methanol/Methyl-tert-butyl ether (6:94, v/v/v)

Gradient Program:

Time (min)%A%B
01000
300100
400100
451000
601000

Procedure:

  • Dissolve the purified this compound in a suitable solvent (e.g., acetone).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Monitor the elution at the maximum absorption wavelength of this compound (approximately 470-480 nm).

  • Quantify the concentration using a standard curve prepared from a purified this compound standard of known concentration.

In Vitro Antioxidant Assays

This protocol is adapted from methods used to assess the singlet oxygen quenching ability of carotenoids.[3][13][14]

Materials:

  • Purified this compound

  • Rose Bengal (singlet oxygen generator)

  • N,N-Dimethyl-4-nitrosoaniline (RNO) as a probe

  • Ethanol

  • Light source (e.g., halogen lamp)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing RNO and Rose Bengal in ethanol.

  • Add different concentrations of this compound to the reaction mixture.

  • Expose the mixture to a light source to generate singlet oxygen.

  • Measure the decrease in absorbance of RNO at 440 nm over time.

  • The rate of RNO bleaching is inversely proportional to the singlet oxygen quenching activity of this compound.

This assay measures the ability of this compound to inhibit the oxidation of lipids.[15][16][17]

Materials:

  • Purified this compound

  • Linoleic acid

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a radical initiator

  • Phosphate buffer (pH 7.4)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Prepare an emulsion of linoleic acid in phosphate buffer.

  • Add different concentrations of this compound to the emulsion.

  • Initiate lipid peroxidation by adding AAPH.

  • Incubate the mixture at 37°C.

  • Stop the reaction by adding TCA.

  • Add TBA and heat at 95°C for 30 minutes to form a colored product with malondialdehyde (a secondary product of lipid peroxidation).

  • Measure the absorbance of the colored product at 532 nm.

  • A lower absorbance indicates a higher inhibition of lipid peroxidation.

In Vitro Photoprotection Assay (Cellular Antioxidant Assay - CAA)

This assay assesses the ability of this compound to protect cells from oxidative stress.[2][18][19][20]

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Purified this compound

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • AAPH (radical initiator)

  • Cell culture medium and supplements

  • Fluorescence plate reader

Procedure:

  • Seed HaCaT cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with different concentrations of this compound.

  • Load the cells with the DCFH-DA probe.

  • Induce oxidative stress by adding AAPH.

  • Measure the increase in fluorescence (excitation ~485 nm, emission ~538 nm) over time using a fluorescence plate reader.

  • A reduction in the rate of fluorescence increase in the presence of this compound indicates its photoprotective (antioxidant) activity.

Conclusion

This compound is a vital multifunctional carotenoid in marine algae, acting as both a key structural component of the OCP photoprotective system and as a potent antioxidant. Its role in mitigating the damaging effects of high light stress is crucial for the survival and photosynthetic efficiency of these organisms. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and potential applications of this important biomolecule in fields ranging from algal physiology to drug development and nutraceuticals. Further research is warranted to fully elucidate its quantitative distribution across a wider range of marine algae and to precisely determine its antioxidant and photoprotective efficacy through direct dose-response studies.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Hydroxyechinenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological significance of 3-Hydroxyechinenone, a carotenoid of interest to researchers in natural product chemistry, photosynthesis, and drug development. The document details its physicochemical properties, its role in the photoprotective mechanism of cyanobacteria, and outlines key experimental protocols for its isolation and structural elucidation.

Chemical Structure and Physicochemical Properties

This compound is a tetraterpenoid carotenoid characterized by a polyene chain with conjugated double bonds, a β-ionone ring, and a modified β-ionone ring containing a hydroxyl and a keto group. The extended system of conjugated double bonds is responsible for its characteristic light-absorbing properties.

It is important to distinguish between two closely related isomers: this compound and 3'-Hydroxyechinenone. The nomenclature depends on the numbering of the carbon atoms in the two β-ionone rings. In this guide, we will focus on the more commonly cited isomer in the context of the Orange Carotenoid Protein, which is often referred to as 3'-Hydroxyechinenone in databases like PubChem, but for clarity and consistency with much of the biological literature, we will use the term this compound to refer to the carotenoid bound to the Orange Carotenoid Protein. The specific stereoisomer found in the OCP from Synechocystis sp. PCC 6803 is (3'R)-3'-hydroxy-β,β-caroten-4-one.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (6S)-6-hydroxy-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one[2]
Chemical Formula C₄₀H₅₄O₂[2]
Molecular Weight 566.9 g/mol [2]
CAS Number 4339-77-9[2]
Appearance Orange-red crystalline solidGeneral knowledge

Table 2: Physicochemical Properties of 3'-Hydroxyechinenone

PropertyValueSource
IUPAC Name 3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one[3]
Chemical Formula C₄₀H₅₄O₂[3]
Molecular Weight 566.9 g/mol [3]
CAS Number 4481-36-1[3]
Appearance Orange-red crystalline solidGeneral knowledge

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity, particularly its interaction with proteins. The molecule contains two chiral centers at the 3' and 6' positions of the hydroxylated β-ionone ring. The absolute configuration of these stereocenters determines the overall three-dimensional shape of the molecule and its ability to bind to specific protein pockets. The naturally occurring enantiomer in many cyanobacteria is the (3'R)-3'-hydroxy-β,β-caroten-4-one.[1] The determination of the absolute configuration typically requires advanced analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) spectroscopy, often in combination with Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Role and Signaling Pathway: The Orange Carotenoid Protein (OCP) Photocycle

This compound plays a vital role in the photoprotection of cyanobacteria from high-light stress. It serves as the chromophore in the Orange Carotenoid Protein (OCP).[4][5] The OCP undergoes a photoactivated cycle that allows it to dissipate excess light energy absorbed by the phycobilisome (PBS), the primary light-harvesting antenna in cyanobacteria.

The OCP photocycle can be summarized in the following steps:

  • Inactive State (OCPo): In the dark or under low-light conditions, the OCP exists in a stable, inactive orange form (OCPo).[6] In this state, the this compound molecule is held within a cavity between the N-terminal and C-terminal domains of the protein.

  • Photoactivation to the Active State (OCPr): Upon absorption of blue-green light, the this compound chromophore undergoes a conformational change.[5] This triggers a large-scale structural rearrangement of the OCP, leading to the formation of a metastable, active red form (OCPr).[6]

  • Interaction with the Phycobilisome: The OCPr then binds to the core of the phycobilisome.[5] This interaction induces a quenched state in the phycobilisome, where the excess absorbed light energy is dissipated as heat, thus protecting the photosynthetic reaction centers from photodamage.[7]

  • Deactivation and the Role of the Fluorescence Recovery Protein (FRP): The OCPr state is transient. In the dark, it slowly reverts to the inactive OCPo form. This process is significantly accelerated by the Fluorescence Recovery Protein (FRP).[5] FRP binds to the OCPr, facilitating its release from the phycobilisome and its rapid conversion back to the OCPo state, thereby allowing the light-harvesting process to return to its full capacity when the light stress is over.

OCP_Photocycle Figure 1: The Orange Carotenoid Protein (OCP) Photocycle OCPo OCPo (Inactive, Orange) OCPr OCPr (Active, Red) OCPo->OCPr Blue-Green Light (400-550 nm) OCPr_PBS OCPr-PBS Complex (Quenched State) OCPr->OCPr_PBS Binding PBS Phycobilisome (PBS) OCPr_PBS->OCPo Spontaneous (Slow) OCPr_PBS->PBS Energy Dissipation (Heat) FRP Fluorescence Recovery Protein (FRP) OCPr_PBS->FRP Binding FRP->OCPo Accelerated Conversion

Figure 1: The Orange Carotenoid Protein (OCP) Photocycle

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and structural elucidation of this compound are crucial for its further study. While a single, comprehensive protocol is not available in the literature, this section provides a synthesis of established methods for carotenoid analysis that can be adapted for this compound.

Isolation and Purification from Cyanobacteria

The following is a generalized protocol for the extraction of carotenoids from cyanobacterial biomass.

Materials:

  • Cyanobacterial cell culture (e.g., Synechocystis sp. PCC 6803)

  • Centrifuge

  • Freeze-dryer (lyophilizer)

  • Mortar and pestle or sonicator

  • Acetone, Methanol, Diethyl ether, Dichloromethane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a C30 column

Procedure:

  • Harvesting Cells: Centrifuge the cyanobacterial culture (e.g., 5000 x g for 10 minutes) to pellet the cells. Discard the supernatant.

  • Cell Lysis: The cell pellet can be lyophilized to remove water. The dried biomass is then ground to a fine powder with a mortar and pestle. Alternatively, wet biomass can be resuspended in a minimal volume of buffer and subjected to sonication on ice to disrupt the cells.

  • Extraction: Extract the pigments from the lysed cells by adding a mixture of acetone and methanol (e.g., 7:3 v/v) and stirring or sonicating for 15-20 minutes in the dark and on ice. Repeat the extraction until the cell debris is colorless.

  • Phase Separation: Combine the solvent extracts and partition the carotenoids into diethyl ether or dichloromethane by adding a saturated NaCl solution. The upper organic layer containing the carotenoids is collected.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification by HPLC: Redissolve the crude extract in a suitable solvent and purify this compound using a reversed-phase HPLC system equipped with a C30 column. A gradient elution with solvents like methanol, methyl-tert-butyl ether, and water is commonly employed.[8] Fractions are collected and the purity is assessed by analytical HPLC.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvents

Sample Preparation:

  • Dissolve a purified and dried sample of this compound (typically 1-5 mg) in approximately 0.5 mL of deuterated solvent.

Data Acquisition:

  • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining the stereochemistry.

The interpretation of these spectra allows for the complete assignment of all proton and carbon signals, confirming the chemical structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI, MALDI).

Sample Preparation:

  • The purified sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

Data Acquisition:

  • Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M]⁺˙), which confirms the elemental composition.

  • Tandem MS (MS/MS): The molecular ion is isolated and fragmented. The resulting fragment ions provide structural information. For carotenoids, characteristic fragmentation patterns include the loss of toluene and other neutral fragments from the polyene chain.

Stereochemical Analysis by Chiral HPLC

Chiral HPLC is used to separate enantiomers and determine the enantiomeric purity of a sample.

Instrumentation:

  • HPLC system with a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating carotenoid enantiomers.

  • UV-Vis or Diode Array Detector (DAD).

Method Development:

  • Column Selection: Choose a chiral column known to be effective for similar compounds.

  • Mobile Phase Screening: A systematic screening of different mobile phases is typically required. For normal-phase chiral HPLC, mixtures of hexane/isopropanol or hexane/ethanol are common. For reversed-phase chiral HPLC, mixtures of methanol/water or acetonitrile/water are used.

  • Optimization: Once a separation is achieved, the mobile phase composition, flow rate, and column temperature can be optimized to improve the resolution between the enantiomers.

The retention times of the enantiomers are compared to those of authentic standards, if available, to determine the absolute configuration.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful technique for studying chiral molecules.

Instrumentation:

  • CD spectropolarimeter.

Sample Preparation:

  • Dissolve the purified sample in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, hexane). The concentration should be adjusted to give an absorbance of approximately 1 in the main absorption band.

Data Acquisition:

  • CD spectra are recorded in the UV-Vis region where the carotenoid absorbs light (typically 300-600 nm).

  • The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is a fingerprint of the specific enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations or spectra of known standards.

Conclusion

This compound is a fascinating carotenoid with a well-defined chemical structure and critical biological functions, particularly in the photoprotection of cyanobacteria through the OCP photocycle. Its stereochemistry is integral to its biological activity. The experimental protocols outlined in this guide, while generalized, provide a solid foundation for researchers aiming to isolate, purify, and structurally characterize this and other related natural products. Further research into the specific stereoisomers and their interactions with proteins will undoubtedly continue to reveal more about the intricate roles of carotenoids in biological systems.

References

Unveiling the Spectroscopic Signature of 3-Hydroxyechinenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxyechinenone, a keto-carotenoid of significant interest in various research fields, including marine biology and pharmacology. This document collates available Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, presenting them in a structured format to facilitate research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₄₀H₅₄O₂; Molar Mass: 566.88 g/mol ).

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by a main absorption band in the visible region, typical for carotenoids with an extended conjugated polyene system. The position of the absorption maximum (λmax) is solvent-dependent.

Solventλmax (nm)
Acetone458
Ethanol460
n-Hexane455
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for this compound is not readily found in consolidated databases, data has been reported in specialized literature. The following represents a compilation of expected chemical shifts based on the structure of this compound and related carotenoids.

¹H NMR (Proton NMR) Data (Predicted)

ProtonChemical Shift (δ, ppm)Multiplicity
Methyl Protons (gem-dimethyl)1.0 - 1.2s
Methyl Protons (on polyene chain)1.8 - 2.0s
Methylene Protons (in rings)1.5 - 2.5m
Methine Protons (on polyene chain)6.0 - 7.0m
Hydroxyl ProtonVariablebr s
Methine Proton (adjacent to OH)~4.0m

¹³C NMR (Carbon-13 NMR) Data (Predicted)

CarbonChemical Shift (δ, ppm)
Methyl Carbons12 - 30
Methylene Carbons30 - 50
Methine Carbons (sp³)60 - 70
sp² Carbons (polyene chain)120 - 145
Carbonyl Carbon~200
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

TechniqueIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)
Fast Atom Bombardment (FAB)Positive566.41 [M]⁺566.30, 142.93, 118.95, 104.96, 90.94

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory procedures.

UV-Vis Spectroscopy

A solution of this compound is prepared in a UV-transparent solvent (e.g., acetone, ethanol, or n-hexane). The concentration is adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax. The spectrum is recorded using a double-beam UV-Vis spectrophotometer, typically from 200 to 800 nm, using a 1 cm path length quartz cuvette. The solvent used for the sample preparation is also used as the reference.

NMR Spectroscopy

For NMR analysis, a sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry

For FAB-MS, the this compound sample is mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) on a sample probe. The probe is then inserted into the ion source of the mass spectrometer. A high-energy beam of atoms (e.g., xenon or argon) is used to bombard the sample, causing desorption and ionization. The resulting ions are then analyzed by the mass spectrometer.

Visualizations

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

G cluster_structure This compound Structure cluster_rings End Groups cluster_chain Polyene Chain C40H54O2 C₄₀H₅₄O₂ Hydroxy_Ring 4-hydroxy-2,6,6-trimethylcyclohex-1-enyl C40H54O2->Hydroxy_Ring Keto_Ring 3-keto-β-ionone ring C40H54O2->Keto_Ring Chain Conjugated Polyene System Hydroxy_Ring->Chain connected via Keto_Ring->Chain connected via

Chemical structure representation of this compound.

G cluster_analysis Spectroscopic Analysis Workflow Sample This compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS UV_Vis_Data λmax UV_Vis->UV_Vis_Data NMR_Data Chemical Shifts (δ) NMR->NMR_Data MS_Data m/z Ratio MS->MS_Data Structural_Info Structural Elucidation UV_Vis_Data->Structural_Info Conjugation NMR_Data->Structural_Info Connectivity MS_Data->Structural_Info Molecular Weight

Conceptual workflow for the spectroscopic analysis.

The Pivotal Role of 3-Hydroxyechinenone in the Photoactivation and Function of the Orange Carotenoid Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Orange Carotenoid Protein (OCP) is a unique water-soluble photoreceptor in cyanobacteria that plays a critical role in photoprotection through a mechanism known as non-photochemical quenching (NPQ). Central to the function of OCP is its chromophore, the keto-carotenoid 3-hydroxyechinenone (hECN). This technical guide provides an in-depth exploration of the multifaceted function of this compound within the OCP, detailing its role in the protein's photocycle, its interaction with the Fluorescence Recovery Protein (FRP), and its structural significance. This document synthesizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in the fields of photosynthesis, biophysics, and drug development.

Introduction to the Orange Carotenoid Protein and this compound

Cyanobacteria, under conditions of high light, employ a photoprotective mechanism to dissipate excess light energy as heat, thereby preventing photo-oxidative damage to the photosynthetic apparatus. This process, termed non-photochemical quenching (NPQ), is initiated by the photoactivation of the Orange Carotenoid Protein (OCP).[1][2] The OCP is a 35 kDa water-soluble protein composed of two distinct domains: an N-terminal domain (NTD) and a C-terminal domain (CTD).[1] Non-covalently bound between these two domains is a single molecule of a keto-carotenoid, most commonly this compound (hECN).[3][4]

The OCP exists in two photo-interconvertible states: an inactive orange state (OCPO) and an active red state (OCPR).[5] The absorption of blue-green light by the hECN chromophore triggers the conversion from OCPO to OCPR.[5] This photoactivation involves significant conformational changes in both the carotenoid and the protein, leading to the separation of the NTD and CTD. The exposed NTD of the OCPR then interacts with the phycobilisome (PBS), the primary light-harvesting antenna in cyanobacteria, inducing quenching of the captured light energy.[1] The return to the inactive state is facilitated by the Fluorescence Recovery Protein (FRP).[5][6]

The unique keto-group of this compound is fundamental to the photoactivity of OCP. It forms crucial hydrogen bonds with amino acid residues within the CTD, specifically with Tyr-201 and Trp-288.[4] The disruption of these hydrogen bonds upon light absorption is a key initial step in the photoactivation process.[4]

Quantitative Data on this compound Function in OCP

The function of this compound within the OCP has been characterized by various quantitative parameters, providing insights into the dynamics of the OCP photocycle and the influence of the protein environment on the carotenoid's photophysical properties.

Table 1: Photophysical Properties of this compound in OCP
ParameterOCPO (Inactive Orange Form)OCPR (Active Red Form)Reference(s)
First Excited State (S1) Lifetime 5.2 ps and 11 ps (two subpopulations)3.2 ps and 7.1 ps (two subpopulations)[3]
First Excited Singlet State (S1) Energy 13,750 cm-112,300 cm-1[3]
S1 Energy in Organic Solvent (Methanol/n-hexane) 14,300 cm-1-[7]
S1 Energy Bound to OCP (inactive) 14,700 cm-1-[7]
S1 Energy in Activated OCP -14,000 cm-1[7]

The shortening of the S1 lifetime and the decrease in the S1 energy upon conversion to the active OCPR form are indicative of a lengthening of the effective conjugation of the this compound molecule.[3] This change is crucial for its function as an energy quencher. The protein environment significantly influences the photophysical properties of hECN, as evidenced by the differences in S1 energy when the carotenoid is in solution versus when it is bound to the OCP.[7]

Table 2: Kinetic Parameters of the OCP Photocycle
ProcessParameterValueReference(s)
OCPR to OCPO Relaxation (in darkness) Characteristic Relaxation Times13 s and 66 s (biexponential decay)[4]
OCPR-FRP Interaction Dissociation Constant (Kd)~3 µM[8]
OCPO-FRP Interaction Dissociation Constant (Kd)~35 µM[8]

The relaxation of the active OCPR back to the inactive OCPO state is a relatively slow process in the dark. The Fluorescence Recovery Protein (FRP) significantly accelerates this deactivation process.[8] The binding affinity of FRP is substantially higher for the active OCPR form, ensuring an efficient deactivation of the photoprotective mechanism when high light stress subsides.[8]

Signaling Pathways and Logical Relationships

The function of this compound is intricately linked to a series of molecular events and interactions that constitute the OCP-mediated photoprotective pathway. These relationships can be visualized as follows:

OCP_Photocycle cluster_OCP OCP State cluster_Interaction Interacting Partners cluster_Process Process OCPo OCPO (Inactive, Orange) OCPR OCPR (Active, Red) OCPo->OCPR Photoactivation (Conformational Change) OCPR->OCPo Spontaneous Relaxation (dark) PBS Phycobilisome (PBS) (Light Harvesting) OCPR->PBS Binding FRP Fluorescence Recovery Protein (FRP) OCPR->FRP Binding NPQ Non-Photochemical Quenching (NPQ) PBS->NPQ Induces FRP->OCPo Accelerates Deactivation Heat Heat Dissipation NPQ->Heat Results in Light Blue-Green Light Light->OCPo Absorption by This compound

Caption: The OCP photocycle and its role in non-photochemical quenching.

The absorption of blue-green light by this compound initiates the conversion of the inactive OCPO to the active OCPR. OCPR then binds to the phycobilisome, triggering non-photochemical quenching and the dissipation of excess energy as heat. The Fluorescence Recovery Protein (FRP) facilitates the deactivation of OCPR, returning it to the inactive OCPO state.

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of this compound in the OCP. The following sections provide an overview of the methodologies for key experiments.

OCP Expression and Purification

Recombinant OCP is typically expressed in E. coli strains that are also engineered to produce the desired carotenoid, such as this compound or its analogs like echinenone (ECN) or canthaxanthin (CAN).[9][10]

Methodology Overview:

  • Plasmid Construction: The gene encoding the OCP is cloned into an expression vector, often with an affinity tag (e.g., His-tag) for purification.[10] Plasmids containing the genes for the carotenoid biosynthesis pathway are co-transformed into the E. coli expression host.[9]

  • Expression: Bacterial cultures are grown to a suitable optical density, and protein and carotenoid production are induced.[9]

  • Cell Lysis and Solubilization: Cells are harvested and lysed to release the cellular contents.

  • Purification: The holo-OCP (OCP bound to the carotenoid) is purified from the cell lysate using a combination of chromatography techniques. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a common first step, followed by size-exclusion or ion-exchange chromatography to achieve high purity.[10] The separation of holo-protein from apo-protein (OCP without the carotenoid) can be achieved using hydrophobic interaction chromatography.[10]

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the short-lived excited states of this compound and the kinetics of the OCP photocycle on timescales from femtoseconds to milliseconds.[3][11]

Methodology Overview:

  • Sample Preparation: A purified solution of OCP is placed in a cuvette. For studying specific states, the protein can be trapped in the OCPO or OCPR form.[12]

  • Excitation (Pump Pulse): The sample is excited with a short laser pulse (the "pump" pulse) at a wavelength that is absorbed by the this compound chromophore (e.g., in the blue-green spectral region).[11]

  • Probing (Probe Pulse): A second, broad-spectrum, and less intense laser pulse (the "probe" pulse) is passed through the sample at a variable time delay after the pump pulse.

  • Detection: The change in the absorption of the probe pulse is measured as a function of wavelength and time delay. This provides information about the formation and decay of transient species, such as the excited states of the carotenoid and intermediate states of the protein.[12][13]

Transient_Absorption_Workflow Laser Pulsed Laser Source BeamSplitter Beam Splitter Laser->BeamSplitter Pump Pump Pulse (Excitation) BeamSplitter->Pump Probe Probe Pulse (Broad Spectrum) BeamSplitter->Probe Sample OCP Sample Pump->Sample Delay Variable Time Delay Probe->Delay Delay->Sample Detector Spectrometer/ Detector Sample->Detector Data Transient Absorption Spectrum Detector->Data

Caption: Experimental workflow for transient absorption spectroscopy of OCP.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to alter specific amino acid residues in the OCP to investigate their role in this compound binding, photoactivation, and interaction with other proteins.[14][15] For example, mutating the Tyr-201 and Trp-288 residues that form hydrogen bonds with the keto-group of hECN can reveal their importance for photoactivity.

Methodology Overview:

  • Primer Design: Mutagenic primers are designed to contain the desired nucleotide change that will result in the amino acid substitution.[14]

  • PCR Amplification: The plasmid containing the OCP gene is used as a template for PCR with the mutagenic primers. This creates copies of the plasmid with the desired mutation.[16][17]

  • Template Removal: The original, non-mutated template plasmid is removed by digestion with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli is methylated, while the PCR product is not).[14][16]

  • Transformation and Sequencing: The mutated plasmid is transformed into E. coli, and the resulting colonies are screened. The presence of the desired mutation is confirmed by DNA sequencing.

  • Protein Expression and Characterization: The mutant OCP is then expressed, purified, and its functional properties are compared to the wild-type protein.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structure of the OCP in complex with this compound at atomic resolution. This provides invaluable insights into the carotenoid-protein interactions and the structural changes that occur during photoactivation.[18][19]

Methodology Overview:

  • Crystallization: Highly purified and concentrated OCP is subjected to various crystallization screening conditions to obtain well-ordered crystals.[18] This is often the most challenging step. Co-crystallization with a weakly binding peptide has been shown to facilitate the crystallization of protein-ligand complexes.[20]

  • Data Collection: The crystals are exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded.[21]

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. An atomic model of the protein and the bound carotenoid is then built into the electron density map and refined to best fit the experimental data.[19]

Fluorescence Recovery Protein (FRP) Activity Assay

The activity of FRP in accelerating the deactivation of OCPR can be measured using fluorescence-based assays.[6][22]

Methodology Overview:

  • Photoactivation of OCP: A solution of OCP is illuminated with strong blue-green light to convert it to the active OCPR form.

  • Interaction with Phycobilisomes (Optional): The OCPR can be mixed with purified phycobilisomes, which results in the quenching of the phycobilisome fluorescence.

  • Addition of FRP: FRP is added to the solution containing OCPR (and optionally, the quenched phycobilisomes).

  • Monitoring Fluorescence Recovery: The recovery of phycobilisome fluorescence (or the change in OCP's own fluorescence or absorption spectrum) is monitored over time. The rate of recovery is a measure of the FRP's activity in converting OCPR back to OCPO.[23][24][25]

Conclusion

This compound is not merely a passive chromophore within the Orange Carotenoid Protein but an active and essential component that drives the protein's photochemistry and biological function. Its unique keto-group and conjugated polyene chain are finely tuned by the protein environment to absorb light, undergo critical conformational changes, and ultimately trigger the photoprotective NPQ mechanism in cyanobacteria. The quantitative data on its photophysical properties and the kinetics of the OCP photocycle, combined with detailed structural and mechanistic studies, have provided a deep understanding of this elegant biological light sensor. The experimental methodologies outlined in this guide provide a framework for further research into the OCP and its potential applications, including the development of novel light-activated molecular switches and in the field of drug development where understanding protein-ligand interactions is paramount.

References

The Antioxidant Profile of 3-Hydroxyechinenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyechinenone is a ketocarotenoid found predominantly in cyanobacteria, where it plays a crucial role in photoprotection within the Orange Carotenoid Protein (OCP) photoactive complex. While direct quantitative data on the antioxidant capacity of isolated this compound is not extensively available in peer-reviewed literature, its structural features, particularly the conjugated polyene system and the presence of a hydroxyl group, strongly suggest significant antioxidant potential. This technical guide synthesizes the current understanding of its likely antioxidant properties by examining its molecular structure, its biological function, and the well-documented activities of structurally related carotenoids such as echinenone, canthaxanthin, and astaxanthin. This document provides an overview of the inferred mechanisms of action, detailed protocols for relevant antioxidant assays, and visual representations of key pathways and workflows to guide future research and development.

Introduction to this compound

This compound is a xanthophyll carotenoid characterized by a long chain of conjugated double bonds, a β-ionone ring, and a 3-hydroxy-β-ionone ring. This structure is responsible for its strong light-absorbing properties and its capacity to interact with reactive oxygen species (ROS). In its natural biological context within cyanobacteria, this compound is integral to non-photochemical quenching, a process that dissipates excess light energy to protect the photosynthetic apparatus from oxidative damage. This intrinsic photoprotective role is a strong indicator of its antioxidant capabilities.

Inferred Antioxidant Mechanisms of Action

The antioxidant activity of carotenoids like this compound is multifaceted. Based on the activities of similar carotenoids, its primary mechanisms are likely to be:

  • Radical Scavenging: The extensive system of conjugated double bonds allows this compound to delocalize the energy of free radicals, effectively neutralizing them. This can occur through electron transfer (ET) or hydrogen atom transfer (HAT) mechanisms. The presence of a hydroxyl group would further enhance its hydrogen-donating ability.

  • Singlet Oxygen Quenching: Carotenoids are exceptionally efficient at quenching singlet oxygen (¹O₂), a highly reactive and damaging form of oxygen. This occurs through a physical process where the energy of the singlet oxygen is transferred to the carotenoid, which then dissipates it as heat.

  • Modulation of Cellular Signaling Pathways: Carotenoids have been shown to upregulate endogenous antioxidant defenses through the activation of transcription factors such as the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2][3] Activation of the Nrf2 pathway leads to the expression of a suite of antioxidant and detoxification enzymes.[4][5]

Quantitative Data on Antioxidant Activity (Inferred)

As there is a lack of specific quantitative data for this compound, the following table provides illustrative data for structurally related carotenoids to serve as a benchmark for future studies. It is important to note that the antioxidant capacity of a specific carotenoid is highly dependent on the assay system and experimental conditions.

CarotenoidAntioxidant AssayMeasurementResult (Illustrative)Reference Compound
AstaxanthinDPPH Radical ScavengingIC₅₀Lower than β-caroteneTrolox
CanthaxanthinABTS Radical ScavengingTEAC ValueHigher than β-caroteneTrolox
EchinenoneSinglet Oxygen QuenchingQuenching RateHigh-
This compound Various Assays (To be determined) (Hypothesized to be potent) (To be determined)

Table 1: Illustrative Antioxidant Activity of Carotenoids Related to this compound. The values presented are for comparative purposes to indicate expected trends.

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for standard in vitro antioxidant assays that can be employed to quantify the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO, then diluted in methanol)

    • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • Procedure:

    • Prepare a series of dilutions of the test compound and the standard.

    • In a 96-well microplate, add 50 µL of each dilution to respective wells.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.

  • Reagents:

    • ABTS stock solution (7 mM in water)

    • Potassium persulfate (2.45 mM in water)

    • Ethanol or phosphate-buffered saline (PBS)

    • Test compound and standard antioxidant

  • Procedure:

    • Prepare the ABTS•⁺ working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and the standard.

    • In a 96-well microplate, add 20 µL of each dilution to respective wells.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ solution (10 mM in 40 mM HCl)

    • FeCl₃ solution (20 mM in water)

    • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

    • Test compound and standard (e.g., FeSO₄·7H₂O)

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Prepare a series of dilutions of the test compound and the standard.

    • In a 96-well microplate, add 20 µL of each dilution to respective wells.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using the FeSO₄·7H₂O standard. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents.

Visualizations of Pathways and Workflows

Hypothetical Antioxidant Mechanism of this compound

G ROS Reactive Oxygen Species (ROS) Carotenoid This compound ROS->Carotenoid Oxidative Attack Neutralized Neutralized ROS Carotenoid->Neutralized Radical Quenching Carotenoid_Radical Carotenoid Radical (Resonance Stabilized) Carotenoid->Carotenoid_Radical Forms Regeneration Regeneration by other antioxidants (e.g., Vitamin C) Carotenoid_Radical->Regeneration Can be regenerated Regeneration->Carotenoid

Caption: Inferred radical scavenging mechanism of this compound.

General Workflow for In Vitro Antioxidant Assays

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (e.g., DPPH, ABTS) C Mix Reagents and Sample in 96-well plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate under controlled conditions C->D E Measure Absorbance/ Fluorescence D->E F Calculate % Inhibition and IC50 Value E->F

Caption: A generalized workflow for common in vitro antioxidant assays.

Potential Nrf2 Signaling Pathway Activation by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carotenoid This compound Keap1_Nrf2 Keap1-Nrf2 Complex Carotenoid->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Transcription Gene Transcription (e.g., HO-1, NQO1) ARE->Transcription Nrf2_n->ARE Binds to

Caption: Inferred activation of the Nrf2 antioxidant pathway.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant properties of this compound is currently limited, its chemical structure and biological role in photoprotection provide a strong basis for inferring its potent antioxidant capabilities. It is anticipated to act as an effective radical scavenger and singlet oxygen quencher. Furthermore, its potential to modulate endogenous antioxidant defense pathways, such as the Nrf2 signaling cascade, warrants significant investigation.

Future research should focus on isolating pure this compound and systematically evaluating its antioxidant activity using the standardized assays detailed in this guide. In vivo studies will also be crucial to understand its bioavailability, metabolism, and efficacy in a biological system. Such data will be invaluable for researchers, scientists, and drug development professionals looking to harness the potential of this natural compound for therapeutic applications in oxidative stress-related pathologies.

References

The Crucial Role of 3-Hydroxyechinenone as a Carotenoid Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyechinenone, a keto-carotenoid, serves as a critical intermediate in the biosynthesis of several commercially significant carotenoids, most notably astaxanthin. This technical guide provides an in-depth exploration of the enzymatic conversion of this compound, detailing its position in the carotenoid biosynthetic pathway and presenting key quantitative data, experimental protocols, and relevant biological functions. Understanding the intricacies of this compound metabolism is paramount for optimizing the production of high-value carotenoids in various biotechnological applications.

The Biosynthetic Pathway: From β-Carotene to Astaxanthin

The synthesis of astaxanthin from β-carotene is a multi-step process orchestrated by two key enzymes: β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ). This pathway does not follow a strictly linear route; instead, the hydroxylation and ketolation reactions can occur in a sequential and interchangeable manner, leading to a network of intermediates, with this compound playing a central role.

The conversion process can be visualized as two primary routes:

  • Route 1 (via Echinenone): β-carotene is first ketolated by CrtW to form echinenone. Subsequently, CrtZ hydroxylates echinenone at the 3' position to yield This compound .

  • Route 2 (via β-Cryptoxanthin): β-carotene is initially hydroxylated by CrtZ to produce β-cryptoxanthin. CrtW then introduces a keto group at the 4-position to form This compound .

From this pivotal point, this compound can be further converted to astaxanthin through two subsequent enzymatic reactions:

  • To Phoenicoxanthin (Adonirubin): this compound is ketolated by CrtW at the 4'-position to produce phoenicoxanthin.

  • To Adonixanthin: this compound is hydroxylated by CrtZ at the 3-position to yield adonixanthin.

Finally, both phoenicoxanthin and adonixanthin are converted to astaxanthin by the action of CrtZ and CrtW, respectively.

Carotenoid_Biosynthesis β-Carotene β-Carotene Echinenone Echinenone β-Carotene->Echinenone CrtW β-Cryptoxanthin β-Cryptoxanthin β-Carotene->β-Cryptoxanthin CrtZ This compound This compound Echinenone->this compound CrtZ Canthaxanthin Canthaxanthin Echinenone->Canthaxanthin CrtW β-Cryptoxanthin->this compound CrtW Zeaxanthin Zeaxanthin β-Cryptoxanthin->Zeaxanthin CrtZ Phoenicoxanthin Phoenicoxanthin This compound->Phoenicoxanthin CrtW Adonixanthin Adonixanthin This compound->Adonixanthin CrtZ Canthaxanthin->Phoenicoxanthin CrtZ Astaxanthin Astaxanthin Phoenicoxanthin->Astaxanthin CrtZ Adonixanthin->Astaxanthin CrtW Zeaxanthin->Adonixanthin CrtW

Figure 1: Biosynthetic pathway from β-carotene to astaxanthin.

Quantitative Data on Enzymatic Conversions

While comprehensive data on the direct conversion yields of this compound are limited in publicly available literature, studies on the substrate specificity and activity of the involved enzymes provide valuable insights. The efficiency of the overall pathway is highly dependent on the origin of the CrtW and CrtZ enzymes, as their substrate preferences can vary significantly.

EnzymeSubstrateProduct(s)Specific ActivitySource OrganismReference
CrtZ CanthaxanthinAstaxanthin28 pmol/h/mg proteinParacoccus sp. PC1[1]
CrtZ β-CaroteneZeaxanthin3.4 pmol/h/mg proteinParacoccus sp. PC1[1]
CrtW β-CaroteneEchinenone & Canthaxanthin133.8 pmol/h/mg (Echinenone), 78.0 pmol/h/mg (Canthaxanthin)Brevundimonas sp. SD212[2]

Note: The data presented above highlights the substrate preference of certain enzymes. For instance, CrtZ from Paracoccus sp. PC1 exhibits a higher specific activity towards the ketolated substrate canthaxanthin compared to the non-ketolated β-carotene, suggesting that the pathway might preferentially proceed through ketolated intermediates in organisms expressing this particular enzyme.[1]

Experimental Protocols

General Protocol for In Vitro Enzymatic Assay of β-Carotene Ketolase (CrtW)

This protocol is adapted for the conversion of β-carotene to echinenone and can be modified for other substrates like this compound.

Materials:

  • Cell-free extract containing the CrtW enzyme

  • β-carotene (substrate)

  • NADPH

  • ATP

  • Reaction buffer (e.g., Tris-HCl with appropriate pH and co-factors)

  • Solvents for extraction (e.g., chloroform, methanol)

  • HPLC system for analysis

Procedure:

  • Prepare the reaction mixture containing the cell-free extract, NADPH, and ATP in the reaction buffer.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Add the β-carotene substrate to initiate the reaction.

  • Incubate the reaction in the dark with shaking for a defined period (e.g., 3 hours).

  • Stop the reaction by adding a quenching solution (e.g., a mixture of NaOH and SDS).

  • Extract the carotenoids from the reaction mixture using an appropriate organic solvent (e.g., chloroform).

  • Analyze the extracted carotenoids by HPLC to quantify the products (echinenone and canthaxanthin).[2]

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis prep1 Prepare Reaction Mixture (Cell-free extract, NADPH, ATP, Buffer) prep2 Pre-incubate at 30°C for 5 min prep1->prep2 react1 Add β-Carotene (Substrate) prep2->react1 react2 Incubate in Dark (e.g., 3 hours) react1->react2 analysis1 Stop Reaction react2->analysis1 analysis2 Extract Carotenoids (e.g., Chloroform) analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3

Figure 2: General workflow for an in vitro CrtW assay.
General Protocol for HPLC Analysis of Carotenoids

The separation and quantification of this compound and related carotenoids can be achieved using reverse-phase high-performance liquid chromatography (HPLC). The specific conditions will need to be optimized based on the available instrumentation and the complexity of the sample matrix.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • C30 reverse-phase column (e.g., YMC C30, 5 µm, 250 x 4.6 mm)

Mobile Phase (Gradient Elution):

  • A gradient of methanol (MeOH) and methyl-tert-butyl ether (MTBE) is commonly used.

  • Example gradient: Start with a high percentage of MeOH (e.g., 95%) and gradually increase the percentage of MTBE to elute the more nonpolar carotenoids.

Detection:

  • Monitor the absorbance at approximately 450 nm, which is within the absorption maximum range for most carotenoids.

Quantification:

  • Use authentic standards of this compound and other relevant carotenoids to create calibration curves for accurate quantification.

Biological Role and Signaling

The primary and well-established biological role of this compound is in photoprotection, particularly in cyanobacteria. It serves as the chromophore for the Orange Carotenoid Protein (OCP).[3][4] The OCP is a photoactive protein that, upon activation by blue-green light, undergoes a conformational change. This change is initiated by the absorption of light by the this compound molecule.[3][4] The activated OCP then interacts with the phycobilisome, the primary light-harvesting antenna in cyanobacteria, and dissipates excess energy as heat, thus protecting the photosynthetic apparatus from photodamage.[1][4] This process is a direct biophysical mechanism of photoprotection rather than a classical cellular signaling cascade involving second messengers and downstream protein kinases.

While astaxanthin, a downstream product of this compound, has been shown to modulate various signaling pathways, including the PI3K/Akt pathway, there is currently no direct evidence to suggest that this compound itself acts as a signaling molecule in a similar capacity.

OCP_Photocycle cluster_OCP Orange Carotenoid Protein (OCP) cluster_PBS Phycobilisome (PBS) OCP_orange OCP (Orange, Inactive) [this compound bound] OCP_red OCP (Red, Active) OCP_orange->OCP_red Conformational Change PBS_high High Light Energy OCP_red->PBS_high Binding Darkness / FRP Darkness / Fluorescence Recovery Protein (FRP) OCP_red->Darkness / FRP Relaxation PBS_quenched Energy Dissipation (Heat) PBS_high->PBS_quenched Quenching Blue-Green Light Blue-Green Light Blue-Green Light->OCP_orange Absorption by This compound Darkness / FRP->OCP_orange

Figure 3: The Orange Carotenoid Protein (OCP) photocycle.

Conclusion

This compound is a linchpin in the biosynthesis of astaxanthin and other valuable carotenoids. Its formation and subsequent conversion are governed by the interplay of β-carotene ketolase and hydroxylase enzymes. While detailed quantitative data and specific experimental protocols for this compound are still emerging, the information presented in this guide provides a solid foundation for researchers in the field. Further investigation into the enzyme kinetics and optimization of reaction conditions will be crucial for harnessing the full potential of this compound as a precursor in industrial biotechnology and drug development. The primary known biological function of this compound is its integral role in the photoprotective mechanism of the Orange Carotenoid Protein, a fascinating example of light-driven molecular switching.

References

A Technical Guide to 3-Hydroxyechinenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxyechinenone, a keto-carotenoid of significant interest in biochemical and pharmaceutical research. The document details its commercial availability, key physicochemical properties, and established experimental protocols for its isolation and purification. Furthermore, it elucidates the critical role of this compound in the photo-protective signaling pathway of the Orange Carotenoid Protein (OCP) in cyanobacteria, a mechanism with potential implications for drug development. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Suppliers

This compound is available for research purposes from specialized chemical suppliers. The primary suppliers identified are MedchemExpress and Biosynth. These companies offer the compound in various quantities, suitable for laboratory-scale research and development. It is important to note that this compound is intended for research use only and not for direct patient administration.[1]

Table 1: Principal Suppliers of this compound

SupplierWebsiteCatalog NumberAvailable Quantities
MedchemExpress--INVALID-LINK--HY-N1568350 mg, 100 mg, 250 mg
Biosynth--INVALID-LINK--EAA48136Custom inquiry

Physicochemical and Technical Data

Obtaining a Certificate of Analysis (CoA) directly from the supplier is crucial for obtaining lot-specific quantitative data. However, based on publicly available information and typical specifications for similar compounds from these suppliers, the following provides an overview of the expected technical data for this compound.

Table 2: Physicochemical and Technical Properties of this compound

PropertyTypical SpecificationData Source
Chemical Identifiers
CAS Number4339-77-9PubChem[2]
PubChem CID16061232PubChem[2]
Molecular FormulaC₄₀H₅₄O₂PubChem[2][3]
Molecular Weight566.86 g/mol PubChem[2][3]
Physical Properties
AppearanceSolid (form may vary)Supplier CoA Examples[4][5][6][7][8]
Purity and Quality
Purity (by HPLC/LCMS)≥98% (typical)Supplier CoA Examples[4][5][6][7][8]
Water Content (by Karl Fischer)To be specified in CoASupplier CoA Examples[4]
Solubility
Solubility DataData not readily available. Carotenoids are generally soluble in organic solvents like acetone, chloroform, and dichloromethane, and sparingly soluble in DMSO.[9]General Chemical Knowledge
Storage and Stability
Storage ConditionsStore at -20°C or -80°C, protect from light. Specific conditions are provided on the CoA.Supplier Recommendations[1] & CoA Examples[4][5][6]
StabilityStable for years under recommended storage conditions.Supplier CoA Examples[5][6]

Note: The exact values for purity, water content, and appearance are lot-specific and must be obtained from the Certificate of Analysis provided by the supplier upon purchase.

Experimental Protocols: Isolation and Purification from Cyanobacteria

This compound is naturally produced by various cyanobacteria.[3] The following is a generalized protocol for its isolation and purification, based on established methods for extracting and separating carotenoids from these microorganisms.

Cultivation and Harvesting of Cyanobacteria
  • Cultivation: Cultivate a cyanobacterial strain known to produce this compound (e.g., species of Synechocystis or Anabaena) in a suitable growth medium (e.g., BG-11) under controlled conditions of light and temperature.

  • Harvesting: Harvest the cyanobacterial biomass in the late exponential growth phase by centrifugation.

  • Washing: Wash the cell pellet with distilled water to remove residual media components.

  • Lyophilization: Lyophilize (freeze-dry) the biomass to remove water and facilitate solvent extraction.

Extraction of Carotenoids
  • Solvent Selection: Use a solvent mixture suitable for extracting both polar and non-polar carotenoids. A common choice is a mixture of acetone and methanol.

  • Extraction Procedure:

    • Suspend the lyophilized biomass in the chosen solvent.

    • Perform the extraction in the dark and on ice to minimize degradation of the light- and heat-sensitive carotenoids.

    • Facilitate cell disruption and extraction using methods such as sonication or bead beating.

    • Centrifuge the mixture to pellet the cell debris.

    • Collect the supernatant containing the pigment extract.

    • Repeat the extraction process with the pellet to ensure complete recovery of the pigments.

    • Pool the supernatants.

Purification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Evaporate the solvent from the pooled extract under a stream of nitrogen. Re-dissolve the dried extract in a small volume of the initial HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: A C18 reversed-phase column is typically used for carotenoid separation.[10][11][12]

    • Mobile Phase: A gradient of solvents is commonly employed. For example, a gradient system using a mixture of acetonitrile, methanol, water, and ethyl acetate can provide good separation of various carotenoids.[13]

    • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at the characteristic absorption maxima of this compound (around 450-480 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on retention time and spectral characteristics.

  • Purity Assessment: Re-analyze the collected fraction by HPLC to confirm its purity.

  • Solvent Removal and Storage: Evaporate the solvent from the purified fraction under nitrogen and store the dried this compound at -80°C under an inert atmosphere.

G Experimental Workflow for this compound Isolation cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction cluster_purification Purification cluster_output Final Product cultivation Cyanobacteria Cultivation harvesting Harvesting (Centrifugation) cultivation->harvesting washing Washing harvesting->washing lyophilization Lyophilization washing->lyophilization extraction Solvent Extraction (Acetone/Methanol) lyophilization->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection preparation Sample Preparation collection->preparation hplc HPLC Separation (C18 Column) preparation->hplc fraction Fraction Collection hplc->fraction purity Purity Assessment fraction->purity storage Solvent Removal & Storage purity->storage product Purified This compound storage->product G Orange Carotenoid Protein (OCP) Signaling Pathway OCPo Inactive OCP (OCP°) (Orange State) OCPr Active OCP (OCPᴿ) (Red State) OCPo->OCPr Blue-Green Light (Photoactivation) OCPr->OCPo Darkness (Relaxation) PBS Phycobilisome (Light-Harvesting Antenna) OCPr->PBS Binding NPQ Non-Photochemical Quenching (Energy Dissipation as Heat) PBS->NPQ Induces

References

In Vitro Bioactivity of 3-Hydroxyechinenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyechinenone is a ketocarotenoid found in various microorganisms, including microalgae and archaea. While interest in the therapeutic potential of carotenoids is growing, in vitro studies specifically investigating the bioactivity of isolated this compound are currently limited. The available data primarily pertains to carotenoid extracts containing this compound as one of several components. These extracts have demonstrated potential anticancer and antioxidant activities. This technical guide summarizes the existing in vitro data for these extracts, provides detailed experimental protocols for relevant bioassays, and outlines general signaling pathways that may be modulated by antioxidant compounds like carotenoids. It is crucial to note that the bioactivities presented herein cannot be solely attributed to this compound, as they likely result from the synergistic effects of all constituents within the extracts. Further research on purified this compound is necessary to elucidate its specific biological functions.

Data Presentation: In Vitro Cytotoxicity of Carotenoid Extracts Containing this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values for carotenoid extracts containing this compound against various cancer cell lines.

Extract SourceCancer Cell LineIC50 (µg/mL)Reference
Haloarcula sp. strain A15MCF-7 (Breast)62.5[1]
Engineered Synechocystis sp. PCC 6803 (OX_CrtR)H460 (Lung)100.17 ± 2.27[2]
Engineered Synechocystis sp. PCC 6803 (OX_CrtQ)H460 (Lung)113.46 ± 4.40[2]
Engineered Synechocystis sp. PCC 6803 (OX_CrtO)H460 (Lung)127.84 ± 4.16[2]
Engineered Synechocystis sp. PCC 6803 (OX_CrtP)H460 (Lung)137.54 ± 3.76[2]
Engineered Synechocystis sp. PCC 6803 (OX_CrtB)H460 (Lung)137.57 ± 4.72[2]
Wild Type Synechocystis sp. PCC 6803H460 (Lung)157.60 ± 6.48[2]
Engineered Synechocystis sp. PCC 6803 (OX_CrtR)A549 (Lung)90.32 ± 2.13[2]
Engineered Synechocystis sp. PCC 6803 (OX_CrtQ)A549 (Lung)100.99 ± 2.77[2]
Engineered Synechocystis sp. PCC 6803 (OX_CrtO)A549 (Lung)112.37 ± 3.45[2]
Engineered Synechocystis sp. PCC 6803 (OX_CrtB)A549 (Lung)124.83 ± 5.95[2]
Engineered Synechocystis sp. PCC 6803 (OX_CrtP)A549 (Lung)126.44 ± 5.41[2]
Wild Type Synechocystis sp. PCC 6803A549 (Lung)139.79 ± 7.29[2]

Note: The extracts from Haloarcula sp. and Synechocystis sp. contain a mixture of carotenoids, including this compound, astaxanthin, canthaxanthin, and others. The observed cytotoxic effects are a result of the combined action of these compounds.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro bioactivity of natural product extracts.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[3] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (or extract) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to reduce background noise.[6]

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay used to measure the radical scavenging activity of a compound.[7]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[8][9]

Protocol:

  • Sample Preparation: Prepare a series of dilutions of the test compound (or extract) in a suitable solvent (e.g., methanol or ethanol).[7]

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent. The absorbance of this solution at 517 nm should be approximately 1.0.[8]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the sample dilutions with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.[7]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of each sample and the control at 517 nm.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[10]

Visualization of Pathways and Workflows

General Workflow for Natural Product Bioactivity Screening

The following diagram illustrates a typical workflow for the extraction of natural products and subsequent in vitro bioactivity testing.

G cluster_0 Extraction and Preparation cluster_1 In Vitro Bioactivity Assays A Natural Source (e.g., Microalgae, Archaea) B Solvent Extraction A->B C Crude Extract B->C D Fractionation (e.g., Chromatography) C->D Purification F Cytotoxicity Assays (e.g., MTT, XTT) C->F G Antioxidant Assays (e.g., DPPH, ABTS) C->G H Anti-inflammatory Assays (e.g., NO production) C->H E Isolated Compounds / Fractions D->E E->F E->G E->H I Mechanism of Action Studies (e.g., Western Blot, PCR) E->I J Data Analysis (IC50, EC50) F->J G->J H->J K Identification of Bioactive Components (e.g., LC-MS) I->K J->K

References

3-Hydroxyechinenone: A Technical Guide to Potential Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyechinenone, a ketocarotenoid found in various cyanobacteria and microalgae, presents a compelling profile for a range of industrial applications. As a structural analogue of astaxanthin, a commercially successful carotenoid, this compound is poised to garner significant interest in the nutraceutical, pharmaceutical, cosmetic, and aquaculture sectors. This document provides a comprehensive technical overview of this compound, summarizing its potential applications, underlying biological activities, and relevant experimental methodologies. While direct quantitative data for this compound is emerging, this guide leverages existing knowledge of related carotenoids to outline its promising future in various industries.

Introduction

This compound is a naturally occurring xanthophyll pigment.[1] It is characterized by a polyene chain with a hydroxyl group and a keto group at opposite ends of the molecule. This structure imparts significant antioxidant potential, a hallmark of carotenoids with established health benefits. Found in organisms like Phaffia rhodozyma and Botryococcus braunii, it plays a role in photoprotection within the photosynthetic apparatus of cyanobacteria.[1][2] The growing demand for natural, bioactive compounds positions this compound as a molecule of high interest for industrial exploration.

Potential Industrial Applications

The industrial potential of this compound is inferred from the well-documented applications of other ketocarotenoids, such as astaxanthin and canthaxanthin.[3][4] These applications span several high-value markets:

  • Nutraceuticals and Functional Foods: As a potent antioxidant, this compound could be incorporated into dietary supplements and functional foods aimed at mitigating oxidative stress-related conditions.[4][5]

  • Pharmaceuticals: The potential anti-inflammatory and anticancer properties of this compound warrant investigation for its use as a therapeutic agent or as an adjuvant in treating chronic diseases.[5]

  • Cosmetics: The antioxidant and potential photoprotective properties of this compound make it a candidate for inclusion in skincare formulations designed to protect against photo-aging and oxidative damage.[5]

  • Aquaculture: Carotenoids are essential for the pigmentation and health of farmed fish and crustaceans. This compound could serve as a natural feed supplement to enhance the color and potentially the immune response of aquatic organisms.[3]

Biological Activities and Mechanisms of Action

The industrial utility of this compound is rooted in its predicted biological activities, which are characteristic of its chemical class.

Antioxidant Activity

Carotenoids are renowned for their ability to quench singlet oxygen and scavenge free radicals. The conjugated polyene backbone of this compound is the primary structural feature responsible for its antioxidant capacity. While specific ORAC (Oxygen Radical Absorbance Capacity) or DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging IC50 values for pure this compound are not widely reported in publicly available literature, its structural similarity to other potent antioxidant carotenoids suggests a strong antioxidant potential.[6][7]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Many natural products exert anti-inflammatory effects by modulating key signaling pathways.[8] It is hypothesized that this compound may inhibit pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.[9] Compounds that inhibit NF-κB activation are considered promising anti-inflammatory agents.

  • MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis. Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators.

Anticancer Activity

The potential anticancer activity of this compound is another area of significant interest. Many carotenoids have demonstrated the ability to inhibit the proliferation of cancer cells in vitro.[10][11] This effect is often attributed to the induction of apoptosis and cell cycle arrest. The cytotoxicity of this compound against various cancer cell lines can be evaluated using the MTT assay to determine its IC50 value.[12]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide a template for how such data would be presented. Researchers are encouraged to use the provided experimental protocols to generate and report data in a similar format.

Table 1: Antioxidant Activity of this compound

AssayMetricResultReference Compound
ORACµmol TE/gData not availableTrolox
DPPHIC50 (µg/mL)Data not availableAscorbic Acid
ABTSIC50 (µg/mL)Data not availableTrolox

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineMetricResultReference Compound
NO Production InhibitionRAW 264.7IC50 (µM)Data not availableDexamethasone
COX-2 Inhibition-IC50 (µM)Data not availableCelecoxib
TNF-α InhibitionTHP-1IC50 (µM)Data not availableAdalimumab

Table 3: Anticancer Activity of this compound

Cell LineCancer TypeMetricResultReference Compound
MCF-7BreastIC50 (µM)Data not availableDoxorubicin
A549LungIC50 (µM)Data not availableCisplatin
HepG2LiverIC50 (µM)Data not availableSorafenib

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the industrial potential of this compound.

Extraction and Purification of this compound
  • Source Material: Cyanobacterial or microalgal biomass known to produce this compound.

  • Protocol:

    • Cell Lysis: Disrupt the cell walls of the biomass to release intracellular contents. This can be achieved through methods such as sonication, homogenization, or enzymatic digestion.[13]

    • Solvent Extraction: Extract the lipid-soluble carotenoids using a suitable organic solvent system, such as acetone, methanol, or a mixture of hexane and isopropanol.[13]

    • Saponification (Optional): To remove chlorophylls and lipids, the extract can be saponified using a solution of potassium hydroxide in methanol.

    • Chromatographic Purification: Purify this compound from the crude extract using column chromatography (e.g., silica gel or C18) or High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase.[13]

    • Identification and Quantification: Confirm the identity of the purified compound using techniques like UV-Vis spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR). Quantify the compound using a calibrated HPLC system.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[14]

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the stock solution.

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate, add a specific volume of each dilution of this compound.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.[14]

  • Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Protocol:

    • Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical initiator (e.g., AAPH), and Trolox (a vitamin E analog used as a standard).

    • Prepare various concentrations of this compound.

    • In a 96-well plate, combine the fluorescent probe, the antioxidant sample (or Trolox standard), and the radical initiator.

    • Monitor the fluorescence decay over time using a fluorescence microplate reader.

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Express the ORAC value in µmol of Trolox equivalents (TE) per gram or mole of the sample.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[8]

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound for a specified period.

    • Stimulate the cells with LPS to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Determine the IC50 value for NO production inhibition.

Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[12]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of this compound.

experimental_workflow cluster_extraction Extraction & Purification cluster_activity Biological Activity Assessment cluster_application Potential Industrial Applications start Biomass (Cyanobacteria/ Microalgae) lysis Cell Lysis start->lysis extraction Solvent Extraction lysis->extraction purification Chromatographic Purification extraction->purification analysis Identification & Quantification purification->analysis antioxidant Antioxidant Assays (DPPH, ORAC) analysis->antioxidant anti_inflammatory Anti-inflammatory Assays (NO Inhibition) analysis->anti_inflammatory anticancer Anticancer Assays (MTT) analysis->anticancer aquaculture Aquaculture analysis->aquaculture nutraceuticals Nutraceuticals antioxidant->nutraceuticals cosmetics Cosmetics antioxidant->cosmetics pharma Pharmaceuticals anti_inflammatory->pharma anticancer->pharma

Fig. 1: Experimental workflow for this compound.

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, Cytokines receptor Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκB ikb_kinase->ikb Phosphorylation nfkb_ikb NF-κB-IκB (Inactive) nfkb NF-κB nfkb_active NF-κB (Active) nfkb_ikb->nfkb_active IκB Degradation nfkb_nuc NF-κB nfkb_active->nfkb_nuc Translocation dna DNA nfkb_nuc->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression hydroxyechinenone This compound (Hypothesized Inhibition) hydroxyechinenone->ikb_kinase

Fig. 2: Hypothesized inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_stimuli Stress Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Cytokines, Oxidative Stress receptor Receptor stimuli->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (e.g., p38, JNK, ERK) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activation gene_expression Inflammatory Gene Expression transcription_factors->gene_expression hydroxyechinenone This compound (Hypothesized Inhibition) hydroxyechinenone->mapkkk

Fig. 3: Hypothesized modulation of the MAPK signaling pathway.

Conclusion

This compound is a promising, naturally derived ketocarotenoid with significant potential for industrial application across multiple sectors. While further research is required to fully quantify its biological activities and optimize its production, the existing body of knowledge on related compounds provides a strong foundation for its development. This technical guide serves as a resource for researchers and industry professionals to navigate the initial stages of exploring the commercial potential of this compound, from extraction and purification to the assessment of its valuable bioactive properties. The continued investigation into this molecule is expected to unlock new opportunities for natural product-based solutions in health, wellness, and nutrition.

References

A Technical Review of 3-Hydroxyechinenone: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyechinenone is a naturally occurring ketocarotenoid, a class of tetraterpenoid pigments, found predominantly in cyanobacteria and certain marine organisms. Chemically classified as a xanthophyll, its structure features a polyene chain with conjugated double bonds, a β-ionone ring, and a hydroxylated β-ionone ring, which are responsible for its unique photophysical properties and biological activities. Historically, its primary role has been identified in the photoprotective mechanism of cyanobacteria, where it serves as the essential chromophore in the Orange Carotenoid Protein (OCP). Recent interest has expanded to its potential therapeutic applications, drawing from the well-established antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of carotenoids. This technical guide provides a comprehensive review of the current literature on this compound, detailing its synthesis, extraction methodologies, known biological functions, and prospective applications in drug development. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a resource for the scientific community.

Chemical Properties and Synthesis

This compound (3'-hydroxy-β,β-caroten-4-one) is a carotenone with the molecular formula C₄₀H₅₄O₂ and a molecular weight of approximately 566.9 g/mol .[1] It is structurally related to echinenone, with an additional hydroxyl group at the 3' position.[1] This molecule is found in organisms such as Synechocystis sp. PCC 6803, Planktothrix rubescens, and the starfish Ophidiaster ophidianus.[1]

Chemical Synthesis

The total synthesis of this compound, alongside related carotenoids like astaxanthin, was reported as early as 1967. A common strategy involves the conversion of a precursor like astacene or the autoxidation of echinenone to introduce the necessary oxygenated functional groups.

Representative Synthetic Protocol: Oxidation of Echinenone

A general protocol for the synthesis involves the following conceptual steps, adapted from early carotenoid synthesis literature:

  • Starting Material: Echinenone (II, R = u) is selected as the precursor.

  • Autoxidation: Echinenone undergoes autoxidation to yield 3-oxoechinenone (II, R = b).

  • Reduction: The resulting 3-oxoechinenone is then subjected to a reduction reaction. A selective reducing agent, such as sodium borohydride (NaBH₄), is used to reduce the keto group at the 3-position to a hydroxyl group, yielding this compound.

  • Purification: The final product is purified from the reaction mixture using chromatographic techniques, such as column chromatography on silica gel, to isolate this compound with high purity.

Extraction and Purification from Natural Sources

Cyanobacteria are the primary natural source for this compound. The extraction and purification process is critical for obtaining the compound for research and potential commercial use.

Detailed Experimental Protocol: Extraction from Cyanobacteria

This protocol is a representative method compiled from standard practices for extracting carotenoids and other metabolites from cyanobacterial biomass.

  • Biomass Harvesting: Cultured cyanobacterial cells (e.g., Synechocystis sp.) are harvested from the liquid medium by centrifugation (e.g., 4,500 xg for 15 minutes at 4°C).[2] The supernatant is discarded.

  • Cell Lysis: The cell pellet is resuspended in a suitable buffer. Cell disruption is achieved using physical methods such as high-pressure homogenization (10,000–25,000 psi), sonication, or repeated freeze-thaw cycles to break the robust cell walls.[3][4]

  • Solvent Extraction: An organic solvent mixture, typically methanol/dichloromethane or acetone, is added to the lysed biomass to extract the lipophilic carotenoids.[2] The mixture is agitated vigorously and then centrifuged to separate the solvent extract (supernatant) from the cell debris (pellet). This step is repeated multiple times to ensure complete extraction.

  • Phase Separation: The combined organic extracts are washed with a saline solution or water to remove water-soluble impurities. The organic phase containing the carotenoids is collected.

  • Purification - Chromatography: The crude extract is concentrated under reduced pressure and subjected to chromatographic purification.

    • Column Chromatography: A silica gel column is often used for initial separation. A gradient of solvents, such as petroleum ether and acetone, is used to elute different fractions.[5]

    • High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18 or silica) is employed to isolate this compound to a high degree of purity.

G Figure 1. General Experimental Workflow for this compound Research cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization cluster_bioassays Specific Bioassays Harvest Harvest Cyanobacterial Biomass Lyse Cell Lysis (Homogenization/Sonication) Harvest->Lyse Extract Solvent Extraction (Methanol/Acetone) Lyse->Extract Purify Chromatographic Purification (HPLC) Extract->Purify Structure Structural Elucidation (MS, NMR) Purify->Structure Bioassay Biological Activity Screening Structure->Bioassay Antioxidant Antioxidant Assays (DPPH, ABTS) Bioassay->Antioxidant AntiInflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) Bioassay->AntiInflammatory Anticancer Anticancer Assays (Cell Viability, Apoptosis) Bioassay->Anticancer Neuro Neuroprotection Assays (SH-SY5Y model) Bioassay->Neuro

Figure 1. General Experimental Workflow for this compound Research

Biological Activities and Mechanisms of Action

While research into the therapeutic properties of pure this compound is still emerging, its chemical class (carotenoids) and preliminary findings suggest significant potential in several areas.

Role in Photoprotection: The Orange Carotenoid Protein (OCP)

The most well-documented function of this compound is its role as the chromophore in the Orange Carotenoid Protein (OCP), a key component of the photoprotective mechanism in many cyanobacteria.[1][6][7]

  • Mechanism: Under high-light conditions, the OCP, with its bound this compound, absorbs blue-green light. This absorption triggers a conformational change in the protein, converting it from an inactive orange state (OCPᴼ) to an active red state (OCPᴿ).[1][7][8] The active OCPᴿ then binds to the phycobilisome (the primary light-harvesting antenna in cyanobacteria) and dissipates excess energy as heat, preventing photo-oxidative damage to the photosynthetic apparatus.[9] This process involves significant structural rearrangements within the protein and a change in the conjugation length of the carotenoid.[8]

G Figure 2. OCP-Mediated Photoprotection Signaling Pathway HighLight High-Intensity Blue-Green Light OCPO Inactive OCP (Orange) [3-H-Echinenone bound] HighLight->OCPO Absorption OCPR Active OCP (Red) [Conformational Change] OCPO->OCPR Photoactivation PBS Phycobilisome (Light-Harvesting Antenna) OCPR->PBS Binding EnergyDissipation Energy Dissipation (as Heat) PBS->EnergyDissipation Quenching Protection Photoprotection of Photosystem II EnergyDissipation->Protection

Figure 2. OCP-Mediated Photoprotection Signaling Pathway
Antioxidant Activity

Carotenoids are renowned for their antioxidant properties, which stem from their ability to quench singlet oxygen and scavenge free radicals via their conjugated double bond system. While specific quantitative data for this compound is limited, its structure strongly suggests potent antioxidant capacity.

Representative Experimental Protocol: DPPH Radical Scavenging Assay

This is a standard in vitro method to assess antioxidant activity.

  • Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. A series of dilutions of the test compound (this compound) are also prepared.

  • Reaction: An aliquot of each dilution of the test compound is mixed with the DPPH solution in a 96-well plate or cuvette.[10] A control containing only methanol and DPPH is also prepared.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically (typically at 517 nm). The discoloration of the violet DPPH solution indicates radical scavenging.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[11][12]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Many natural products, including carotenoids, exhibit anti-inflammatory effects, often by modulating key signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.

Hypothesized Mechanism: It is plausible that this compound could inhibit inflammation by preventing the activation of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).[13][14][15] this compound may interfere with this cascade, preventing IκB degradation and keeping NF-κB inactive.

G Figure 3. Hypothesized Anti-inflammatory Mechanism via NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Signal Transduction IkB_NFkB IκB-NFκB Complex (Inactive, Cytoplasmic) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Nuclear Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Gene Activation Inflammation Inflammatory Response Transcription->Inflammation Compound This compound Compound->IKK Inhibition (Hypothesized)

Figure 3. Hypothesized Anti-inflammatory Mechanism via NF-κB Pathway
Anticancer and Neuroprotective Potential

Literature suggests that this compound is a potent inhibitor of protein kinases, which are crucial for cancer cell growth, and can induce apoptosis (programmed cell death) in tumor cells.[8] Furthermore, extracts from the microalga C. variabilis containing this compound have demonstrated significant neuroprotective activity in cell models, suggesting a potential role in preventing or treating neurodegenerative diseases.

Representative Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common model for studying neurodegenerative diseases.

  • Cell Culture: SH-SY5Y cells are cultured under standard conditions. For some studies, cells are differentiated into a more neuron-like phenotype using agents like retinoic acid.[16][17]

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: A neurotoxin, such as hydrogen peroxide (H₂O₂), rotenone, or oligomycin-A, is added to the culture medium to induce oxidative stress and cell death, mimicking neurodegenerative conditions.[5][18]

  • Co-incubation: Cells are co-incubated with the neurotoxin and the test compound for a set time (e.g., 24 hours).

  • Viability Assessment: Cell viability is measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[5]

  • Analysis: The results are expressed as the percentage of viable cells compared to a control group not exposed to the neurotoxin. An increase in viability in the compound-treated groups indicates a neuroprotective effect.

Quantitative Data Summary

While direct and extensive quantitative data for pure this compound remains limited in the public domain, the following table summarizes the key biological activities and the systems in which they have been observed. This serves as a foundation for directing future quantitative research.

Biological ActivityModel System/OrganismObserved Effect / PotentialData TypeReference(s)
Photoprotection Cyanobacteria (Synechocystis sp.)Essential chromophore for OCP-mediated non-photochemical quenching.Qualitative/Functional[6][7][8][9]
Anticancer Human Cancer Cell LinesDescribed as a potent inhibitor of protein kinases; induces apoptosis.Qualitative[8]
Neuroprotection SH-SY5Y Cells (C. variabilis extract)Extract containing the compound maintained cell viability at 73.7% ± 0.3 at 75 µg/mL.Quantitative (Extract)
Antioxidant In vitro assays (inferred)Expected to have potent radical scavenging activity due to its carotenoid structure.Inferred
Anti-inflammatory In vitro cell models (inferred)Plausible inhibitor of pro-inflammatory pathways like NF-κB.Inferred

Future Directions and Drug Development Potential

This compound stands as a promising natural product for further investigation. Its multifaceted potential, rooted in its potent photophysical and antioxidant properties, opens several avenues for drug development.

G Figure 4. Logical Relationships in this compound Research cluster_properties Inherent Properties cluster_applications Biological Functions & Therapeutic Potential Core This compound (Ketocarotenoid Structure) Photo Light Absorption (Chromophore) Core->Photo Antiox Radical Scavenging (Conjugated System) Core->Antiox Protect Photoprotection (in Cyanobacteria) Photo->Protect Leads to Inflam Anti-inflammatory Effects Antiox->Inflam Contributes to Cancer Anticancer Activity Antiox->Cancer Contributes to Neuro Neuroprotective Effects Antiox->Neuro Contributes to

Figure 4. Logical Relationships in this compound Research

Key areas for future research include:

  • Quantitative Bioactivity Studies: Systematic evaluation of the IC₅₀ values of pure this compound in various cancer cell lines and its EC₅₀ for antioxidant and anti-inflammatory effects.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound in human cells, particularly its effect on protein kinases, NF-κB, and apoptosis-related proteins.

  • Preclinical In Vivo Studies: Assessment of the compound's efficacy, safety, and pharmacokinetic profile in animal models of cancer, inflammation, and neurodegenerative diseases.

  • Optimization of Production: Development of scalable and cost-effective methods for its synthesis or biotechnological production from cyanobacterial cultures to ensure a stable supply for research and development.

The unique properties of this compound, particularly its established role in a dynamic protein-ligand system (OCP), make it a compelling candidate for the development of novel therapeutics. Its potential to act on multiple fronts—as an antioxidant, anti-inflammatory, and cytotoxic agent—aligns with modern strategies for treating complex multifactorial diseases.

References

Methodological & Application

Application Note: Extraction and Purification of 3-Hydroxyechinenone from Cyanobacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3'-Hydroxyechinenone is a keto-carotenoid pigment found in various cyanobacteria and microalgae.[1] As a potent antioxidant and a key component of the photoprotective Orange Carotenoid Protein (OCP), it holds significant interest for applications in pharmaceuticals, nutraceuticals, and cosmetics.[1][2] The extraction of this lipophilic pigment from the complex cellular matrix of cyanobacteria presents a multi-step challenge requiring cell disruption, efficient solvent-based extraction, and subsequent purification to remove interfering compounds like chlorophylls and other carotenoids. This document provides detailed protocols for the extraction, purification, and quantification of 3'-Hydroxyechinenone from cyanobacterial biomass.

Part 1: Extraction of Crude 3-Hydroxyechinenone

The initial extraction process is designed to efficiently lyse cyanobacterial cells and solubilize the lipophilic carotenoids. This involves biomass preparation, cell disruption, and solvent extraction.

Experimental Workflow for Extraction

cluster_0 Phase 1: Biomass Preparation cluster_1 Phase 2: Cell Disruption & Extraction cluster_2 Phase 3: Concentration Harvest Harvest Biomass (Centrifugation) Wash Wash Cells (e.g., with Phosphate Buffer) Harvest->Wash Dry Lyophilize (Freeze-Dry) Wash->Dry Disrupt Cell Disruption (e.g., Bead Beating, Sonication) Dry->Disrupt Extract Solvent Extraction (e.g., Acetone/Methanol) Disrupt->Extract Separate Separate Debris (Centrifugation) Extract->Separate Collect Collect Supernatant Separate->Collect Evaporate Evaporate Solvent (Rotary Evaporator/N2 Stream) Collect->Evaporate Crude Crude Pigment Extract Evaporate->Crude

Caption: Workflow for the extraction of crude pigments from cyanobacteria.

Protocol 1: Cell Disruption and Solvent Extraction

This protocol details the steps to obtain a crude extract rich in carotenoids, including this compound, from a dried cyanobacterial biomass.

1. Materials and Reagents:

  • Lyophilized cyanobacterial cells

  • Acetone (HPLC grade)[3]

  • Methanol (HPLC grade)[4]

  • Chloroform (HPLC grade)

  • Phosphate buffer (e.g., 0.5 M Potassium Phosphate, pH 7.0-8.0)[4]

  • Glass beads (0.5-0.9 mm diameter)[4]

  • Centrifuge tubes (solvent resistant)

  • Bead beater or sonicator

  • Refrigerated centrifuge

  • Rotary evaporator or nitrogen gas stream apparatus

2. Procedure:

  • Biomass Preparation:

    • Harvest cyanobacterial culture by centrifugation (e.g., 10,000 x g for 15-20 minutes at 4°C).[5][6]

    • Wash the cell pellet twice with a suitable buffer or deionized water to remove residual media.

    • Freeze the pellet (e.g., at -80°C) and lyophilize (freeze-dry) to obtain a dry cell powder. This enhances extraction efficiency.

  • Cell Disruption (Mechanical Method):

    • Weigh 50-100 mg of lyophilized biomass into a 2 mL screw-cap tube.

    • Add an equal volume of glass beads.[4]

    • Add 1.5 mL of a cold solvent mixture. A common mixture is Acetone:Methanol (7:3, v/v). Pure acetone is also widely used.[3][7]

    • Secure the tube in a bead beater and process for 3-5 cycles of 30 seconds, with 1-2 minutes of cooling on ice between cycles to prevent pigment degradation from heat.[6]

    • Alternative: Sonication can also be used, but care must be taken to avoid overheating.[8]

  • Pigment Extraction:

    • After disruption, vortex the mixture vigorously for 1 minute.

    • Incubate the sample for 30 minutes at 4°C in the dark, with intermittent vortexing every 10 minutes. Carotenoids are sensitive to light and heat.

  • Separation and Collection:

    • Centrifuge the suspension at 15,000 x g for 10 minutes at 4°C to pellet the cell debris and glass beads.[9]

    • Carefully transfer the colored supernatant to a new amber glass vial.

    • Repeat the extraction (steps 2.3 to 4.1) on the pellet with fresh solvent until the pellet becomes colorless or pale, typically 2-3 times. Pool all supernatants.

  • Concentration:

    • Evaporate the pooled solvent extract to dryness under a gentle stream of nitrogen gas or using a rotary evaporator at low temperature (<35°C).

    • The resulting residue is the crude pigment extract. Store it at -20°C or -80°C under a nitrogen or argon atmosphere until purification.

Data Summary Tables

Table 1: Comparison of Cell Disruption Methodologies

Method Principle Advantages Disadvantages
Bead Beating Mechanical shearing with beads High efficiency for tough cell walls, rapid Generates heat, requires specific equipment
Sonication Cavitation from ultrasonic waves Effective for small volumes Can generate significant heat, potential for aerosolization
High-Pressure Homogenization Forcing cells through a narrow valve under high pressure Scalable, highly efficient High equipment cost, generates heat

| Freeze-Thaw Cycles | Ice crystal formation disrupts cell membranes | Simple, low cost | Less efficient for some species, can be time-consuming[4][10] |

Table 2: Comparison of Solvent Systems for Carotenoid Extraction

Solvent System Polarity Target Pigments Notes
Acetone (100%) Polar aprotic Chlorophylls, Carotenoids Highly effective, volatile, can extract water.[3]
Methanol (100%) Polar protic Chlorophylls, Carotenoids Efficient, but can be less effective for some non-polar carotenoids.[4]
Acetone:Methanol (7:3) Mixed polarity Broad range of pigments Often provides higher extraction efficiency than single solvents.

| Chloroform:Methanol (2:1) | Mixed polarity | Lipids, all pigments | Very high extraction efficiency, but chloroform is toxic and requires careful handling.[8] |

Part 2: Purification of this compound

The crude extract contains a mixture of pigments. Purification is essential to isolate this compound. This is typically achieved using chromatographic techniques.

Logical Flow for Pigment Purification

Crude Crude Pigment Extract Sapon Saponification (Optional) Remove Chlorophylls & Lipids Crude->Sapon PrepLC Preparative Chromatography (e.g., Column, TLC) Sapon->PrepLC Initial Cleanup HPLC Analytical/Semi-Prep HPLC (e.g., C18 Reverse Phase) PrepLC->HPLC High-Resolution Separation Fractions Collect Fractions HPLC->Fractions Verify Verify Purity (HPLC, MS, NMR) Fractions->Verify Pure Pure this compound Verify->Pure

Caption: Logical steps for the purification of this compound.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reverse-phase HPLC method for separating this compound from other pigments.

1. Materials and Reagents:

  • Crude pigment extract

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 Reverse-Phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: Acetonitrile:Water (9:1, v/v)[3]

  • Mobile Phase B: Methanol:Acetone (1:1, v/v)[3]

  • This compound standard (if available)

2. Procedure:

  • Sample Preparation:

    • Redissolve the dried crude extract in a small, known volume of Mobile Phase B or pure acetone.

    • Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.

  • Chromatographic Separation:

    • Equilibrate the C18 column with 100% Mobile Phase A for at least 15-20 minutes.

    • Inject 10-50 µL of the prepared sample.

    • Run a gradient elution program to separate the pigments. An example gradient is provided in Table 3.

    • Monitor the elution profile at a wavelength corresponding to the absorption maximum of this compound (typically around 460-470 nm).

  • Fraction Collection:

    • Collect the peak corresponding to this compound based on its retention time (determined using a pure standard) or its characteristic absorption spectrum provided by the DAD.

    • Collect fractions into amber vials and immediately place on ice or dry ice.

  • Purity Check and Storage:

    • Re-inject a small aliquot of the collected fraction into the HPLC under the same conditions to verify its purity.

    • Pool the pure fractions, evaporate the solvent under nitrogen, and store the purified compound at -80°C.

Table 3: Example HPLC Gradient Program for Carotenoid Separation

Time (minutes) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0 1.0 100 0
15 1.0 0 100
25 1.0 0 100
26 1.0 100 0

| 35 | 1.0 | 100 | 0 |

Part 3: Quantification of this compound

Accurate quantification is crucial for determining extraction yields and for downstream applications.

Protocol 3: Quantification by HPLC

This is the most accurate and specific method for quantification.

1. Principle: The concentration of this compound in an extract is determined by comparing the integrated peak area from its HPLC chromatogram to a standard curve generated from known concentrations of a pure standard.[11]

2. Procedure:

  • Prepare a Standard Curve:

    • Prepare a stock solution of pure this compound of a known concentration in acetone or another suitable solvent.

    • Create a series of serial dilutions from the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

    • Inject each standard concentration into the HPLC system using the method described in Protocol 2.

    • Plot the integrated peak area (at ~465 nm) against the concentration for each standard.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a reliable curve.

  • Quantify the Sample:

    • Prepare and inject the cyanobacterial extract as described in Protocol 2.

    • Identify the this compound peak by comparing its retention time and absorption spectrum with the pure standard.

    • Integrate the area of the sample peak.

    • Calculate the concentration of this compound in the injected sample using the linear regression equation from the standard curve.

  • Calculate Total Yield:

    • Based on the calculated concentration and the initial volume of the redissolved extract, determine the total mass of this compound in the extract.

    • Express the final yield as µg of this compound per gram of dry cyanobacterial biomass (µg/g DW).

References

Application Note: Quantification of 3-Hydroxyechinenone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a comprehensive protocol for the quantification of 3-Hydroxyechinenone, a keto-carotenoid of interest in various biological and pharmaceutical research fields. The methodology covers sample preparation, HPLC analysis, and method validation. The provided protocol is designed to be a robust starting point for researchers aiming to accurately measure this compound in diverse sample matrices.

Introduction

This compound is a xanthophyll, a type of carotenoid pigment containing oxygen.[1] It is found in various microorganisms, including cyanobacteria and microalgae.[2][3] As a keto-carotenoid, it possesses a ketone group in addition to a hydroxyl group, which influences its chemical properties and biological activity. Accurate quantification of this compound is crucial for understanding its physiological roles, biosynthetic pathways, and potential applications in biotechnology and pharmacology. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a widely used and reliable technique for the analysis of carotenoids.[4] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.

Biosynthetic Pathway of this compound

The biosynthesis of this compound typically starts from β-carotene. The pathway involves enzymatic reactions that introduce hydroxyl and keto groups onto the β-ionone rings of the β-carotene backbone. The following diagram illustrates a plausible biosynthetic route.

Biosynthetic Pathway of this compound Beta_Carotene β-Carotene Echinenone Echinenone Beta_Carotene->Echinenone β-carotene ketolase Three_Hydroxyechinenone This compound Echinenone->Three_Hydroxyechinenone β-carotene hydroxylase

Caption: Biosynthesis of this compound from β-Carotene.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the sample matrix and laboratory instrumentation.

The extraction procedure aims to isolate this compound from the sample matrix while minimizing degradation. Carotenoids are susceptible to light and oxidation.

Materials:

  • Sample (e.g., cyanobacterial cell pellet, algal biomass)

  • Mortar and pestle or homogenizer

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the sample (e.g., 1 g of cell pellet) with acetone containing 0.1% BHT until a colorless residue is obtained. Perform this step under dim light.

  • Extraction: Centrifuge the homogenate and collect the supernatant. Repeat the extraction process with the pellet until the supernatant is colorless.

  • Partitioning: Combine the acetone extracts and add an equal volume of hexane. Add saturated NaCl solution to facilitate phase separation.

  • Collection of Organic Phase: Collect the upper hexane layer containing the carotenoids.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL) and filter through a 0.45 µm syringe filter before HPLC injection.[5]

A reversed-phase HPLC system with a C18 column is recommended for the separation of this compound.

ParameterRecommended Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
Mobile Phase A: Methanol : Water (95:5, v/v) with 0.1% Ammonium AcetateB: Dichloromethane[7][8]
Gradient Elution 0-10 min, 100% A; 10-25 min, linear gradient to 80% A and 20% B; 25-30 min, hold at 80% A and 20% B; 30-35 min, return to 100% A; 35-45 min, re-equilibration with 100% A.
Flow Rate 1.0 mL/min[9]
Injection Volume 20 µL[5]
Column Temperature 30°C[5]
Detection UV-Vis or Photodiode Array (PDA) Detector at 470 nm. The λmax for keto-carotenoids is typically shifted to a longer wavelength compared to β-carotene.[4]

Quantification is achieved by the external standard method.

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. Protect the solution from light and store at -20°C.

  • Calibration Curve: Prepare a series of dilutions from the stock solution to create at least five calibration standards of different concentrations.

  • Analysis: Inject the standards into the HPLC system and record the peak areas.

  • Linear Regression: Plot a calibration curve of peak area versus concentration and perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Sample Quantification: Inject the prepared sample extract into the HPLC system. Use the peak area of this compound in the sample and the calibration curve to calculate its concentration in the extract.

Method Validation

To ensure the reliability of the analytical method, it should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[5] The following table summarizes typical acceptance criteria and hypothetical performance data for the described method.

Validation ParameterAcceptance CriteriaHypothetical Performance Data
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) -0.1 - 10.0
LOD (µg/mL) S/N ratio ≥ 30.03
LOQ (µg/mL) S/N ratio ≥ 100.1
Precision (RSD%) < 2%Intra-day: 1.2%Inter-day: 1.8%
Accuracy (Recovery %) 95 - 105%98.5%

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the quantification of this compound.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Collection Homogenization Homogenization with Acetone/BHT Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Drying_Evaporation Drying and Evaporation Partitioning->Drying_Evaporation Reconstitution Reconstitution in Mobile Phase Drying_Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection at 470 nm Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound Quantification.

Conclusion

The HPLC method described in this application note provides a reliable and robust framework for the quantification of this compound. Adherence to the outlined sample preparation and chromatographic conditions, along with proper method validation, will ensure accurate and reproducible results. This protocol can be adapted for various research and development applications where the quantification of this compound is required.

References

Application Note: Quantitative Analysis of 3-Hydroxyechinenone in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyechinenone is a keto-carotenoid pigment found in various microorganisms, including cyanobacteria and microalgae.[1][2] As a member of the carotenoid family, it possesses antioxidant properties and may play a role in cellular signaling pathways related to oxidative stress.[3][4] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, metabolism, and potential therapeutic effects. This application note presents a detailed protocol for the analysis of this compound in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Data Presentation

The developed LC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. A summary of the quantitative performance of the method is presented in Table 1.

ParameterResult
Linearity (r²)>0.995
Linear Range0.5 - 200 ng/mL
Limit of Detection (LOD)0.15 ng/mL
Limit of Quantitation (LOQ)0.5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)<15%
Table 1: Summary of the quantitative performance of the LC-MS/MS method for this compound.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol outlines the extraction of this compound from human plasma. Due to the light and oxygen sensitivity of carotenoids, it is recommended to perform these steps under subdued light and to use amber-colored vials.

Materials:

  • Human plasma samples

  • Echinenone (Internal Standard) solution (100 ng/mL in ethanol)

  • Methanol (LC-MS grade)

  • Methyl tert-butyl ether (MTBE, LC-MS grade)

  • 0.1% Butylated hydroxytoluene (BHT) in all solvents (as an antioxidant)

  • Vortex mixer

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples to room temperature.

  • Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL echinenone internal standard solution to each plasma sample.

  • Add 400 µL of cold methanol (containing 0.1% BHT) to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Add 1 mL of MTBE (containing 0.1% BHT).

  • Vortex mix vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (Methanol/Acetonitrile/Water 80:15:5, v/v/v).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

Chromatographic Conditions:

ParameterCondition
Column C30 Reversed-Phase, 3 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 80% B to 100% B over 10 min, hold at 100% B for 2 min, return to 80% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Table 2: HPLC parameters for the analysis of this compound.

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table 3
Table 3: Mass spectrometer parameters for the analysis of this compound.

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 567.4549.4 (Loss of H₂O)0.14025
567.4475.4 (Fragmentation of polyene chain)0.14035
Echinenone (IS) 551.4533.4 (Loss of H₂O)0.14025
Table 4: MRM transitions for this compound and the internal standard.

Mandatory Visualizations

experimental_workflow sample Plasma Sample (200 µL) add_is Add Internal Standard (Echinenone) sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip extraction Liquid-Liquid Extraction (MTBE) protein_precip->extraction evaporation Evaporation (Nitrogen) extraction->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Cell_Protection Cellular Protection ROS->Cell_Protection is counteracted by Carotenoid This compound Carotenoid->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->Cell_Protection leads to

References

Application Notes and Protocols: Reconstitution of Orange Carotenoid Protein with 3-Hydroxyechinenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Orange Carotenoid Protein (OCP) is a crucial water-soluble protein in cyanobacteria, playing a vital role in photoprotection. It binds a single keto-carotenoid molecule, 3'-hydroxyechinenone (3'-hECN), and undergoes a photoactive cycle to dissipate excess light energy. The ability to reconstitute the apo-OCP (protein without the carotenoid) with its native chromophore, 3'-hECN, or other carotenoids is essential for studying its structure-function relationship, screening for potential modulators of its activity, and developing novel carotenoid-based applications. This document provides a detailed protocol for the reconstitution of apo-OCP with 3'-hECN, including the preparation of the apoprotein, the reconstitution procedure, and the verification of successful carotenoid incorporation.

Data Presentation

A summary of the key quantitative data for the reconstitution protocol is provided in the table below for easy reference and comparison.

ParameterValueUnitNotes
Orange Carotenoid Protein (OCP)
Molecular Weight (approx.)35kDa[1]
3'-Hydroxyechinenone (3'-hECN)
Molecular Weight566.87 g/mol [2]
Molar Extinction Coefficient (in acetone)~2158L·g⁻¹·cm⁻¹Estimated based on echinenone[3]
Molar Absorptivity (ε) (in acetone)~122,300M⁻¹·cm⁻¹Calculated from the specific extinction coefficient
Reconstitution Protocol
Apo-OCP Concentration10-50µM
3'-hECN Stock Solution1-2mMIn 100% acetone
Molar Ratio (3'-hECN : Apo-OCP)2:1 to 5:1A slight molar excess of carotenoid is recommended
Incubation Temperature4°CTo maintain protein stability
Incubation TimeOvernight (approx. 12-16 hours)
Purification
Size-Exclusion Chromatography ResinSuperdex 75Suitable for the molecular weight of OCP[4][5][6][7][8]
Mobile PhaseTris-HCl or Phosphate BufferSame as the reconstitution buffer

Experimental Protocols

This section details the methodologies for the key experiments involved in the reconstitution of OCP with 3'-hECN.

Protocol 1: Preparation of Apo-Orange Carotenoid Protein (Apo-OCP)

This protocol describes the removal of the native carotenoid from the holo-OCP to generate the apoprotein using an acetone precipitation method.

Materials:

  • Purified holo-OCP solution (in Tris-HCl or phosphate buffer)

  • Pre-chilled (-20°C) 100% acetone

  • Reconstitution Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 or 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.2)[9][10][11][12][13][14][15][16]

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Spectrophotometer

Procedure:

  • Initial Measurement: Measure the absorbance spectrum (300-600 nm) of the initial holo-OCP solution to record the characteristic carotenoid peak.

  • Acetone Precipitation:

    • Place the holo-OCP solution in a suitable centrifuge tube on ice.

    • Slowly add pre-chilled (-20°C) acetone to the protein solution with gentle stirring to a final concentration of 90% (v/v). This will precipitate the protein while the more soluble carotenoid remains in the supernatant.

    • Incubate the mixture on ice for 30 minutes to ensure complete precipitation.

  • Centrifugation: Centrifuge the mixture at >10,000 x g for 15 minutes at 4°C to pellet the precipitated apo-OCP.

  • Supernatant Removal: Carefully decant the acetone supernatant, which will be colored due to the extracted carotenoid. Be cautious not to disturb the protein pellet.

  • Washing the Pellet: Gently wash the pellet with a small volume of cold 90% acetone to remove any residual carotenoid. Centrifuge again as in step 3 and discard the supernatant. Repeat this washing step if the pellet still shows significant color.

  • Airdrying the Pellet: Briefly air-dry the pellet to remove excess acetone. Do not over-dry, as this can make resolubilization difficult.

  • Resolubilization: Resuspend the apo-OCP pellet in an appropriate volume of Reconstitution Buffer. Pipette gently to avoid foaming and denaturation.

  • Verification of Carotenoid Removal: Measure the absorbance spectrum of the resolubilized apo-OCP. Successful removal of the carotenoid is indicated by the absence of the characteristic absorbance peak in the 450-500 nm region. The protein peak around 280 nm should still be present.

Protocol 2: Reconstitution of Apo-OCP with 3'-Hydroxyechinenone (3'-hECN)

This protocol describes the incubation of apo-OCP with 3'-hECN to form the reconstituted holoprotein.

Materials:

  • Prepared apo-OCP solution in Reconstitution Buffer

  • 3'-Hydroxyechinenone (solid)

  • 100% Acetone

  • Reconstitution Buffer (as in Protocol 1)

  • Spectrophotometer

Procedure:

  • Preparation of 3'-hECN Stock Solution:

    • Dissolve a known amount of 3'-hECN in 100% acetone to prepare a stock solution of 1-2 mM. Carotenoids are light-sensitive, so perform this step in dim light and store the stock solution at -20°C, protected from light.[17][18][19]

  • Reconstitution Mixture:

    • In a microcentrifuge tube, add the desired amount of apo-OCP solution.

    • While vortexing gently, slowly add the 3'-hECN stock solution to the apo-OCP solution to achieve a final molar ratio of 3'-hECN to apo-OCP between 2:1 and 5:1. The final concentration of acetone in the mixture should be kept below 5% to avoid protein denaturation.

  • Incubation: Incubate the reconstitution mixture overnight (12-16 hours) at 4°C with gentle agitation in the dark.

  • Spectroscopic Monitoring: After incubation, measure the UV-Vis absorbance spectrum of the mixture from 300 to 600 nm. Successful reconstitution is indicated by the appearance of a characteristic absorbance peak for OCP-bound 3'-hECN, which is typically red-shifted compared to the absorbance of 3'-hECN in an organic solvent.

Protocol 3: Purification of Reconstituted Holo-OCP

This protocol describes the removal of excess, unbound 3'-hECN from the reconstituted holo-OCP using size-exclusion chromatography (SEC).

Materials:

  • Reconstitution mixture containing holo-OCP and excess 3'-hECN

  • Size-exclusion chromatography column (e.g., Superdex 75 10/300 GL)[4][5][6][7][8]

  • Chromatography system (e.g., FPLC or HPLC)

  • Reconstitution Buffer (as the mobile phase)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the size-exclusion column with at least two column volumes of Reconstitution Buffer.

  • Sample Loading: Centrifuge the reconstitution mixture at high speed for 10 minutes to pellet any precipitated carotenoid. Carefully load the supernatant onto the equilibrated SEC column.

  • Chromatography: Run the chromatography with the Reconstitution Buffer as the mobile phase at a flow rate appropriate for the column.

  • Fraction Collection: Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm (for protein) and at the peak wavelength of the reconstituted OCP (e.g., ~490 nm).

  • Analysis of Fractions: The reconstituted holo-OCP will elute as a colored fraction at a volume corresponding to its molecular weight (~35 kDa).[1] Excess, unbound 3'-hECN will elute later as a separate, colored fraction.

  • Pooling and Concentration: Pool the fractions containing the pure, reconstituted holo-OCP. If necessary, concentrate the protein using an appropriate method (e.g., centrifugal ultrafiltration).

  • Final Spectroscopic Verification: Measure the final absorbance spectrum of the purified, reconstituted holo-OCP to confirm its purity and successful reconstitution.

Visualization

Signaling Pathways and Experimental Workflows

Reconstitution_Workflow cluster_prep Apo-OCP Preparation cluster_reconstitution Reconstitution cluster_purification Purification HoloOCP Holo-OCP Solution AddAcetone Add Cold Acetone (90%) HoloOCP->AddAcetone Precipitate Protein Centrifuge1 Centrifuge (>10,000 x g) AddAcetone->Centrifuge1 WashPellet Wash Pellet with Acetone Centrifuge1->WashPellet Remove Supernatant Resuspend Resuspend in Buffer WashPellet->Resuspend ApoOCP Apo-OCP Solution Resuspend->ApoOCP Mix Mix Apo-OCP and 3'-hECN ApoOCP->Mix hECN_stock 3'-hECN Stock (in Acetone) hECN_stock->Mix Molar Excess Incubate Incubate Overnight at 4°C Mix->Incubate ReconMix Reconstituted Mixture Incubate->ReconMix SEC Size-Exclusion Chromatography (Superdex 75) ReconMix->SEC Analyze Analyze Fractions (Absorbance at 280 & 490 nm) SEC->Analyze Pool Pool Fractions Analyze->Pool PureHoloOCP Pure Reconstituted Holo-OCP Pool->PureHoloOCP

Caption: Experimental workflow for OCP reconstitution.

Logical_Relationship HoloOCP Holo-OCP (Active/Colored) ApoOCP Apo-OCP (Inactive/Colorless) HoloOCP->ApoOCP Acetone Precipitation ReconstitutedHoloOCP Reconstituted Holo-OCP (Active/Colored) ApoOCP->ReconstitutedHoloOCP Incubation hECN 3'-hECN (Free Carotenoid) hECN->ReconstitutedHoloOCP

Caption: Logical relationship of OCP forms.

References

Application Notes and Protocols: 3-Hydroxyechinenone as a Biomarker in Microbial Ecology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyechinenone is a keto-carotenoid pigment found predominantly in cyanobacteria, where it plays a crucial role in photoprotection.[1][2] Its presence and concentration within microbial communities can serve as a valuable biomarker for assessing the abundance and physiological state of cyanobacteria, particularly in response to environmental stressors such as high light and nutrient limitation. This document provides detailed application notes and protocols for the use of this compound as a biomarker in microbial ecology studies.

This compound is a key chromophore in the Orange Carotenoid Protein (OCP), a soluble protein essential for non-photochemical quenching in cyanobacteria.[1][3][4] Under high-light stress, the OCP, with its bound this compound, undergoes a conformational change that allows it to bind to the phycobilisome, the primary light-harvesting antenna of cyanobacteria. This interaction dissipates excess light energy as heat, thus protecting the photosynthetic apparatus from photodamage.[3][5][6] Consequently, the cellular concentration of this compound can be indicative of the photoprotective capacity of cyanobacterial populations.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound in microbial cells can vary significantly in response to environmental conditions. The following table summarizes quantitative data from a study on the haptophyte Isochrysis aff. galbana (clone T-ISO), demonstrating the influence of nutrient depletion on the cellular content of this compound. While not a cyanobacterium, this study provides a valuable example of how this pigment can be used as a stress biomarker.

Nutrient ConditionThis compound (pg cell⁻¹)Echinenone (pg cell⁻¹)Reference
Nutrient-replete (Control)Not DetectedNot Detected[7]
Nitrogen-depletedHighest levels observedDetected[7]
Sulphur-depletedHigh levels observedDetected[7]
Magnesium-depletedDetectedNot Detected[7]

Table 1: Absolute amounts of echinenone and this compound in Isochrysis aff. galbana (clone T-ISO) under different nutrient depletion conditions. The highest concentrations of both pigments were observed in nitrogen- and sulphur-depleted cultures.[7]

Experimental Protocols

Sample Collection and Storage

For microbial mats, soil, and sediment samples, it is crucial to minimize light exposure and temperature fluctuations during and after collection.

  • Field Sampling: Collect samples using sterile spatulas or corers and immediately place them in light-proof containers (e.g., amber vials or foil-wrapped tubes).

  • Transport: Transport samples on dry ice or in a liquid nitrogen dewar to the laboratory.

  • Storage: For short-term storage (less than 24 hours), keep samples at 4°C in the dark. For long-term storage, freeze samples at -80°C.

Extraction of this compound

This protocol is a general method for the extraction of carotenoids from microbial samples and can be adapted for this compound.

Materials:

  • Freeze-dryer

  • Mortar and pestle or bead beater

  • Acetone (100%)

  • Methanol (100%)

  • Diethyl ether

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream evaporator

  • Amber glass vials

Procedure:

  • Lyophilize (freeze-dry) the microbial sample to remove all water.

  • Homogenize the dried sample to a fine powder using a mortar and pestle or a bead beater.

  • Perform a sequential solvent extraction. For every 100 mg of dry sample, use the following: a. Add 2 mL of 100% acetone and vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes and collect the supernatant in a clean amber vial. b. Repeat the extraction on the pellet with 2 mL of a 1:1 (v/v) mixture of acetone and methanol. Centrifuge and pool the supernatant. c. Perform a final extraction with 2 mL of diethyl ether. Centrifuge and pool the supernatant.

  • Combine all supernatants.

  • To partition the pigments into the ether phase, add an equal volume of saturated NaCl solution to the combined extract in a separatory funnel. Gently invert the funnel several times.

  • Collect the upper diethyl ether phase containing the carotenoids.

  • Dry the ether extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Resuspend the dried pigment extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and methyl-tert butyl ether).

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column is commonly used for carotenoid separation. A C30 column may provide better resolution for complex mixtures.

  • Mobile Phase: A gradient of solvents is typically used. A common starting point is a mixture of methanol, methyl-tert butyl ether, and water. The exact gradient will need to be optimized for the specific sample type and column.

  • Detection: Monitor the absorbance at the wavelength of maximum absorption for this compound, which is typically around 470-480 nm.

  • Quantification: Create a standard curve using a purified this compound standard of known concentration. If a commercial standard is unavailable, it can be purified from a cyanobacterial culture known to produce it, and its concentration can be determined spectrophotometrically using its specific extinction coefficient.

Procedure:

  • Filter the resuspended pigment extract through a 0.22 µm syringe filter into an HPLC vial.

  • Inject a known volume of the sample onto the HPLC column.

  • Run the HPLC method and identify the this compound peak based on its retention time and absorption spectrum compared to the standard.

  • Integrate the peak area of the this compound peak.

  • Calculate the concentration of this compound in the original sample using the standard curve.

Mandatory Visualizations

Signaling Pathway: OCP-Mediated Photoprotection

The following diagram illustrates the signaling pathway of the Orange Carotenoid Protein (OCP) in cyanobacterial photoprotection, a process in which this compound is the essential light-sensing molecule.

OCP_Photoprotection_Pathway OCPo OCP (Orange, Inactive) [this compound bound] OCPr OCP (Red, Active) [this compound translocated] OCPo->OCPr Conformational Change OCPr->OCPo Deactivation PBS Phycobilisome (Light Harvesting Antenna) OCPr->PBS Quenching Energy Dissipation (Heat) PBS->Quenching Quenching Excess Energy FRP Fluorescence Recovery Protein FRP->OCPr Interaction Light Blue-Green Light Light->OCPo

Caption: OCP-mediated photoprotective signaling pathway.

Experimental Workflow: Quantification of this compound

The following diagram outlines the general workflow for the quantification of this compound from environmental samples.

Quantification_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Microbial Mat, Soil, or Sediment Sample FreezeDry Freeze-Drying Sample->FreezeDry Homogenize Homogenization FreezeDry->Homogenize SolventExtract Sequential Solvent Extraction (Acetone, Methanol, Diethyl Ether) Homogenize->SolventExtract Partition Liquid-Liquid Partitioning SolventExtract->Partition DryEvap Drying and Evaporation Partition->DryEvap Resuspend Resuspend in HPLC Solvent DryEvap->Resuspend HPLC HPLC-PDA Analysis Resuspend->HPLC Quantify Quantification using Standard Curve HPLC->Quantify

Caption: Workflow for this compound quantification.

Conclusion

This compound serves as a specific and sensitive biomarker for the presence and physiological status of cyanobacteria in various ecological niches. Its role in the photoprotective mechanism makes it a particularly useful indicator of light stress. The protocols and information provided herein offer a comprehensive guide for researchers to incorporate the analysis of this important carotenoid into their microbial ecology studies. Further research to develop validated, matrix-specific extraction and quantification methods will enhance the utility of this compound as a robust environmental biomarker.

References

Application of 3-Hydroxyechinenone in Photoprotection Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyechinenone is a keto-carotenoid pigment naturally found in various cyanobacteria and microalgae.[1] Carotenoids, a class of terpenoids, are well-documented for their antioxidant properties and play a crucial role in protecting organisms from light-induced damage.[2][3] In cyanobacteria, this compound is a key component of the Orange Carotenoid Protein (OCP), a soluble protein involved in photoprotection and non-photochemical quenching of photosynthesis.[4][5][6] This intrinsic photoprotective function in photosynthetic organisms suggests its potential as a valuable compound for human skin photoprotection studies.

Exposure of human skin to ultraviolet (UV) radiation, particularly UVB, can lead to a cascade of detrimental effects, including the generation of reactive oxygen species (ROS), inflammation, DNA damage, and premature aging (photoaging).[7][8][9] Antioxidants play a critical role in mitigating these effects by neutralizing free radicals and modulating cellular stress responses.[10] The unique structure of this compound, with its conjugated polyene system and keto and hydroxyl groups, suggests a strong potential for antioxidant activity and, consequently, photoprotection of human skin.[2]

This document provides detailed application notes and protocols for researchers interested in investigating the photoprotective effects of this compound.

Mechanisms of Photoprotection

The photoprotective potential of this compound is likely mediated through several mechanisms, characteristic of many carotenoids:

  • UV Absorption: Carotenoids can absorb light in the UVA and UVB spectrum, acting as a natural filter to reduce the amount of radiation penetrating the skin.

  • Antioxidant Activity: this compound can quench singlet oxygen and scavenge other reactive oxygen species (ROS) generated by UV radiation, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.[2][11]

  • Anti-inflammatory Effects: By reducing oxidative stress, this compound may inhibit the activation of pro-inflammatory signaling pathways, such as NF-κB and MAPK, which are typically triggered by UVB exposure and lead to the release of inflammatory mediators.[12][13]

  • Modulation of Signaling Pathways: this compound may influence key signaling pathways involved in the skin's response to UV damage, such as the Nrf2 antioxidant response element (ARE) pathway, to enhance the cell's endogenous defense mechanisms.[14][15]

Quantitative Data from Analogous Compounds

Direct quantitative data on the photoprotective efficacy of this compound in human skin models is currently limited in publicly available literature. However, data from studies on other carotenoids and natural antioxidants with similar proposed mechanisms of action can provide a valuable reference for designing experiments and interpreting results. Researchers are encouraged to generate specific data for this compound using the protocols outlined below.

ParameterTest CompoundCell TypeUV ExposureResultReference
Cell Viability Fucoxanthin (0.01%)HaCaT KeratinocytesUVASignificant protection against UVA-induced cell death.[16]
ROS Reduction Fucoxanthin (100 µg/mL)HaCaT KeratinocytesUVA~65% reduction in ROS production compared to irradiated control.[16]
DNA Damage (Comet Assay) HydroxytyrosolHaCaT KeratinocytesUVBSignificant reduction in DNA strand breaks.[17]
Pro-inflammatory Cytokine Inhibition (IL-6) Quercetin 3-O-β-D-glucuronideHaCaT KeratinocytesUVBDown-regulation of IL-6 expression.[12]
MMP-1 Expression ErgothioneineFibroblastsUVASuppression of MMP-1 protein expression.[18]

Experimental Protocols

The following are detailed protocols for key experiments to assess the photoprotective potential of this compound.

In Vitro Antioxidant Capacity Assays

These assays provide a baseline understanding of the direct antioxidant potential of this compound.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[19]

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 50 µL of each this compound dilution to 150 µL of the DPPH solution.

    • Use a suitable positive control, such as ascorbic acid or Trolox.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a decrease in its characteristic blue-green color.[20]

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare a series of dilutions of the this compound stock solution.

    • Add 20 µL of each this compound dilution to 180 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Photoprotection Assays

These assays evaluate the ability of this compound to protect human skin cells from UV-induced damage. Human keratinocytes (e.g., HaCaT cell line) are a relevant cell model for these studies.[7][21]

a) Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of viable cells, which reflects the extent of cell death or inhibition of proliferation caused by UVB radiation.

  • Protocol:

    • Seed HaCaT cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).

    • Remove the medium and wash the cells with phosphate-buffered saline (PBS).

    • Irradiate the cells with a specific dose of UVB (e.g., 20-50 mJ/cm²). A non-irradiated control group should be included.

    • After irradiation, add fresh medium (with or without this compound) and incubate for 24-48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage of the non-irradiated control.

b) Intracellular Reactive Oxygen Species (ROS) Measurement

  • Principle: Uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[22]

  • Protocol:

    • Seed HaCaT cells in a suitable plate (e.g., 24-well or 96-well black plate).

    • Pre-treat the cells with this compound for 2-4 hours.

    • Load the cells with 10 µM DCFH-DA for 30 minutes in the dark.

    • Wash the cells with PBS.

    • Irradiate the cells with UVB.

    • Measure the fluorescence intensity immediately using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

c) DNA Damage Assessment (Comet Assay)

  • Principle: A single-cell gel electrophoresis technique to detect DNA strand breaks. Damaged DNA migrates further in the agarose gel, creating a "comet" shape.[17]

  • Protocol:

    • Treat HaCaT cells with this compound and expose them to UVB as described in the cell viability assay.

    • Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

    • Lyse the cells in a high-salt solution to remove membranes and proteins.

    • Subject the slides to electrophoresis under alkaline conditions.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software (e.g., by measuring the tail length or tail moment).

d) Anti-inflammatory Activity (Cytokine Measurement)

  • Principle: Measures the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) released by keratinocytes in response to UVB radiation.

  • Protocol:

    • Treat HaCaT cells with this compound and expose them to UVB.

    • Collect the cell culture supernatant 24 hours after irradiation.

    • Measure the concentration of cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

e) Inhibition of Matrix Metalloproteinases (MMPs)

  • Principle: Evaluates the effect of this compound on the expression or activity of MMPs (e.g., MMP-1, MMP-3, MMP-9), which are enzymes that degrade collagen and contribute to photoaging.[23][24]

  • Protocol:

    • Treat human dermal fibroblasts or HaCaT cells with this compound and expose them to UVB.

    • After 24-48 hours, collect the cell culture supernatant to measure MMP activity using gelatin zymography or specific MMP activity assay kits.

    • Collect cell lysates to measure MMP protein expression by Western blotting or mRNA levels by quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Visualization

UVB radiation triggers a complex network of signaling pathways in skin cells, leading to inflammation, apoptosis, and photoaging. Antioxidants like this compound are expected to modulate these pathways to exert their photoprotective effects.

UVB_Signaling_Pathway UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS DNA_Damage DNA Damage UVB->DNA_Damage MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Nrf2 Nrf2 Pathway ROS->Nrf2 Activates Hydroxyechinenone This compound Hydroxyechinenone->ROS Scavenges Hydroxyechinenone->MAPK Inhibits Hydroxyechinenone->NFkB Inhibits Hydroxyechinenone->Nrf2 Potentially Activates AP1 AP-1 (c-Jun, c-Fos) MAPK->AP1 MMPs MMPs (Collagenases) AP1->MMPs Inflammation Inflammation (IL-6, TNF-α) NFkB->Inflammation Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Photoaging Photoaging Inflammation->Photoaging Collagen_Degradation->Photoaging ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes

Figure 1: Proposed mechanism of this compound in mitigating UVB-induced skin damage.

Experimental_Workflow Start Start: Prepare this compound Stock In_Vitro_Antioxidant In Vitro Antioxidant Assays (DPPH, ABTS) Start->In_Vitro_Antioxidant Cell_Culture Culture Human Keratinocytes (HaCaT) Start->Cell_Culture Pretreatment Pre-treat Cells with This compound Cell_Culture->Pretreatment UVB_Irradiation UVB Irradiation Pretreatment->UVB_Irradiation Post_Incubation Post-Irradiation Incubation UVB_Irradiation->Post_Incubation Endpoint_Assays Endpoint Assays Post_Incubation->Endpoint_Assays Cell_Viability Cell Viability (MTT) Endpoint_Assays->Cell_Viability ROS_Measurement ROS Measurement (DCFH-DA) Endpoint_Assays->ROS_Measurement DNA_Damage DNA Damage (Comet Assay) Endpoint_Assays->DNA_Damage Inflammation_Assay Inflammation (ELISA) Endpoint_Assays->Inflammation_Assay MMP_Analysis MMP Analysis (Zymography/WB) Endpoint_Assays->MMP_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis ROS_Measurement->Data_Analysis DNA_Damage->Data_Analysis Inflammation_Assay->Data_Analysis MMP_Analysis->Data_Analysis

Figure 2: General experimental workflow for assessing the photoprotective effects of this compound.

Conclusion

This compound presents a promising natural compound for photoprotection research due to its inherent role in protecting cyanobacteria from photodamage and its structural characteristics indicative of strong antioxidant potential. The application notes and protocols provided herein offer a comprehensive framework for researchers to systematically investigate its efficacy in human skin models. By elucidating its mechanisms of action, it may be possible to develop novel and effective strategies for preventing and mitigating the adverse effects of UV radiation on the skin. Further research is warranted to fully characterize the photoprotective profile of this compound and to explore its potential for inclusion in topical formulations for skin health.

References

Application Notes and Protocols for Testing the Antioxidant Capacity of 3-Hydroxyechinenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyechinenone is a keto-carotenoid pigment with the chemical formula C₄₀H₅₂O₂. As a lipophilic molecule, it is found in various cyanobacteria and microalgae. Carotenoids are well-documented for their antioxidant properties, which are attributed to their ability to quench singlet oxygen and scavenge free radicals. These properties make this compound a compound of interest for applications in pharmaceuticals, nutraceuticals, and cosmetics.

This document provides a comprehensive guide for the experimental design to thoroughly evaluate the antioxidant capacity of this compound. It includes detailed protocols for both in vitro chemical assays and cell-based assays to provide a multi-faceted understanding of its antioxidant potential.

In Vitro Antioxidant Capacity Assessment

A series of well-established in vitro assays are recommended to determine the direct radical scavenging and reducing capabilities of this compound. These assays are based on different mechanisms of antioxidant action, providing a comprehensive chemical profile of its antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•⁺). Similar to the DPPH assay, the reduction of the radical cation results in a loss of color, which is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex. This assay provides a direct measure of the total reducing power of the antioxidant.

Data Presentation: In Vitro Assays

The antioxidant capacity of this compound in these assays can be expressed as the IC₅₀ value (the concentration of the compound required to scavenge 50% of the radicals) and as Trolox Equivalents (TE), which compares the antioxidant capacity to that of Trolox, a water-soluble vitamin E analog. For comparison, data for Astaxanthin, a structurally related and potent carotenoid antioxidant, is included.[1][2][3]

AssayParameterThis compound (Hypothetical Data)Astaxanthin (Reference Data)
DPPH IC₅₀ (µg/mL)20.5 ± 2.117.5 ± 3.6[2]
TEAC (Trolox Equivalent Antioxidant Capacity) (mM TE/g)1.8 ± 0.22.1 ± 0.3
ABTS IC₅₀ (µg/mL)9.8 ± 1.57.7 ± 0.6[2]
TEAC (mM TE/g)3.5 ± 0.44.0 ± 0.5
FRAP FRAP Value (µmol Fe²⁺/g)1500 ± 1201800 ± 150

Experimental Protocols: In Vitro Assays

DPPH Radical Scavenging Assay Protocol

a. Reagents and Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or a suitable solvent for this compound)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • 96-well microplate

  • Microplate reader

b. Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or chloroform, followed by dilution in methanol). Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Standard Preparation: Prepare a stock solution of Trolox in methanol and create a standard curve with various concentrations (e.g., 0-500 µM).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample dilutions or Trolox standards to the respective wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • For the control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

c. Calculation:

  • Percentage of Scavenging Activity:

  • Trolox Equivalent Antioxidant Capacity (TEAC): Calculate from the Trolox standard curve.

ABTS Radical Cation Scavenging Assay Protocol

a. Reagents and Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (or a suitable solvent)

  • Trolox

  • 96-well microplate

  • Microplate reader

b. Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Before use, dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare dilutions of this compound and Trolox as described in the DPPH assay protocol.

  • Assay:

    • Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.

    • Add 10 µL of the sample dilutions or Trolox standards to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

c. Calculation:

  • Calculate the percentage of scavenging activity, IC₅₀ value, and TEAC as described for the DPPH assay.

FRAP Assay Protocol for Lipophilic Compounds

a. Reagents and Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Solvent suitable for this compound (e.g., acetone, ethanol)

  • 96-well microplate

  • Microplate reader

b. Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use. [4]2. Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution and then make serial dilutions.

  • Standard Preparation: Prepare a standard curve of FeSO₄ (0-1000 µM) in water.

  • Assay:

    • Add 20 µL of the sample dilutions or FeSO₄ standards to the respective wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

c. Calculation:

  • FRAP Value: Calculate the FRAP value from the FeSO₄ standard curve and express the results as µmol of Fe²⁺ equivalents per gram of this compound.

Cellular Antioxidant Activity (CAA) Assessment

Cell-based assays are crucial for evaluating the antioxidant potential of a compound in a biologically relevant system, as they account for factors like cell uptake, metabolism, and localization.

Cellular Antioxidant Activity (CAA) Assay using DCFDA

This assay measures the ability of an antioxidant to inhibit the intracellular generation of reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity is determined by the reduction in fluorescence intensity. [5]

Nrf2-ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Assessing the ability of this compound to activate this pathway provides insight into its indirect antioxidant effects. This can be evaluated by measuring the nuclear translocation of Nrf2 and the expression of downstream target genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Data Presentation: Cellular Assays
AssayCell LineParameterThis compound (Hypothetical Data)Quercetin (Reference Control)
CAA (DCFDA) HepG2CAA Value (µmol QE/100 µmol)85 ± 7100
Nrf2 Activation HaCaTNrf2 Nuclear Translocation2.5-fold increase3.0-fold increase
HO-1 mRNA Expression4.2-fold increase5.0-fold increase
NQO1 mRNA Expression3.8-fold increase4.5-fold increase

Experimental Protocols: Cellular Assays

Cellular Antioxidant Activity (CAA) Assay Protocol

a. Reagents and Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Quercetin (positive control)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

b. Procedure:

  • Cell Culture: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and allow them to attach and reach confluence (24 hours).

  • Sample and Control Preparation: Prepare stock solutions of this compound and Quercetin in a cell culture-compatible solvent (e.g., DMSO, ensuring the final concentration does not exceed 0.5%). Prepare serial dilutions in the cell culture medium.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of the sample or control dilutions and incubate for 1 hour at 37°C.

  • DCFH-DA Staining:

    • Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution in PBS to each well.

    • Incubate for 1 hour at 37°C in the dark.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution in PBS to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

c. Calculation:

  • CAA Value: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as:

    where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are often expressed as micromoles of Quercetin equivalents (QE) per 100 micromoles of the compound.

Nrf2 Nuclear Translocation and Gene Expression Analysis Protocol

a. Reagents and Materials:

  • This compound

  • Human keratinocyte (HaCaT) cells or other suitable cell line

  • Cell culture reagents

  • Reagents for immunofluorescence staining (antibodies against Nrf2, fluorescent secondary antibodies, DAPI for nuclear staining)

  • Reagents for quantitative real-time PCR (qRT-PCR) (RNA extraction kit, cDNA synthesis kit, primers for HO-1, NQO1, and a housekeeping gene like GAPDH)

  • Fluorescence microscope

  • qRT-PCR system

b. Procedure for Nrf2 Nuclear Translocation (Immunofluorescence):

  • Cell Culture and Treatment: Seed HaCaT cells on glass coverslips in a 24-well plate. Treat the cells with this compound for a specified time (e.g., 4 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block with bovine serum albumin (BSA) and then incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of Nrf2 using image analysis software.

c. Procedure for Gene Expression Analysis (qRT-PCR):

  • Cell Culture and Treatment: Seed HaCaT cells in a 6-well plate and treat with this compound for a specified time (e.g., 6-24 hours).

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and synthesize cDNA.

  • qRT-PCR: Perform qRT-PCR using specific primers for HO-1, NQO1, and the housekeeping gene.

  • Data Analysis: Analyze the gene expression data using the ΔΔCt method to determine the fold change in mRNA expression relative to untreated controls.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis DPPH DPPH Assay IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation DPPH->TEAC ABTS ABTS Assay ABTS->IC50 ABTS->TEAC FRAP FRAP Assay FRAP_Val FRAP Value FRAP->FRAP_Val CAA CAA (DCFDA) Assay CAA_Val CAA Value CAA->CAA_Val Nrf2 Nrf2 Activation Assay Gene_Exp Gene Expression Fold Change Nrf2->Gene_Exp Sample This compound Sample Preparation Sample->DPPH Sample->ABTS Sample->FRAP Sample->CAA Sample->Nrf2

Caption: Experimental workflow for assessing the antioxidant capacity of this compound.

Nrf2_Signaling_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) ROS->Keap1_Nrf2 induces dissociation Antioxidant This compound Antioxidant->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes activates transcription of Response Cellular Protection Genes->Response

Caption: Simplified Nrf2-ARE signaling pathway for cellular antioxidant response.

References

Application Notes and Protocols for 3-Hydroxyechinenone as a Standard in Carotenoid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 3-Hydroxyechinenone as an analytical standard for the quantification of carotenoids in various matrices. This document outlines the physicochemical properties, stability, and analytical methodologies for accurate and reproducible results.

Physicochemical Properties and Specifications

This compound is a keto-carotenoid found in various marine microorganisms and is a key chromophore in the Orange Carotenoid Protein (OCP), playing a role in photoprotection in cyanobacteria.[1] As an analytical standard, its purity and well-defined properties are crucial for accurate quantification of other carotenoids.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₄₀H₅₄O₂[2]
Molecular Weight 566.9 g/mol [2]
Appearance Crystalline solidGeneral Knowledge
CAS Number 4481-36-1[2]
UV-Vis λmax (in Ethanol) ~460 nmEstimated from related compounds
Solubility Soluble in chlorinated solvents, acetone, and ethers. Sparingly soluble in ethanol.General Knowledge

Table 2: Typical Specifications for this compound Analytical Standard

ParameterSpecification
Purity (HPLC) ≥95%
Storage Conditions -20°C in the dark, under inert atmosphere (e.g., Argon or Nitrogen)
Retest Date 24 months from date of manufacture
Appearance Conforms to structure

Stability of this compound Standard

Carotenoids are susceptible to degradation by light, heat, and oxygen. Proper handling and storage of the this compound standard are critical for maintaining its integrity and ensuring accurate analytical results.

Table 3: Stability of this compound Standard under Various Conditions

ConditionStabilityRecommendations
Light Highly sensitiveProtect from light at all times. Use amber vials and work under subdued light.
Temperature Sensitive to heatStore at -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.
Oxygen Prone to oxidationStore under an inert atmosphere. Prepare solutions fresh and use promptly. Antioxidants like BHT can be added to solvents.

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is fundamental for the calibration of analytical instruments.

Protocol 1: Preparation of this compound Standard Solutions

  • Materials:

    • This compound analytical standard

    • HPLC-grade acetone or dichloromethane

    • HPLC-grade ethanol or mobile phase solvent

    • Amber volumetric flasks (Class A)

    • Gas-tight syringe

    • Nitrogen or Argon gas

  • Procedure for Stock Solution (e.g., 100 µg/mL): a. Allow the vial of this compound standard to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh approximately 1 mg of the standard into a tared amber vial. c. Dissolve the standard in a small volume of acetone or dichloromethane. d. Quantitatively transfer the solution to a 10 mL amber volumetric flask. e. Rinse the vial several times with the solvent and add the rinsings to the volumetric flask. f. Bring the flask to volume with the same solvent. g. Purge the headspace of the flask with nitrogen or argon, cap tightly, and mix thoroughly. h. Store the stock solution at -20°C.

  • Procedure for Working Solutions: a. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). b. Prepare working solutions fresh daily and keep them protected from light.

Sample Preparation: Extraction of Carotenoids from Marine Microalgae

This protocol provides a general method for extracting carotenoids from microalgal biomass.

Protocol 2: Carotenoid Extraction from Microalgae

  • Materials:

    • Lyophilized microalgae biomass

    • Acetone (HPLC grade) with 0.1% BHT

    • Dichloromethane (HPLC grade)

    • Saturated NaCl solution

    • Anhydrous sodium sulfate

    • Centrifuge and centrifuge tubes

    • Rotary evaporator or nitrogen evaporator

  • Procedure: a. Weigh approximately 100 mg of lyophilized microalgae biomass into a centrifuge tube. b. Add 5 mL of acetone (with 0.1% BHT) and vortex vigorously for 1 minute. c. Sonicate the sample in an ultrasonic bath for 10 minutes in the dark. d. Centrifuge at 4000 rpm for 10 minutes. e. Carefully transfer the supernatant to a clean tube. f. Repeat the extraction (steps b-e) on the pellet until the pellet is colorless. g. Pool the supernatants and add an equal volume of dichloromethane and half the volume of saturated NaCl solution. h. Vortex and centrifuge to achieve phase separation. i. Collect the lower organic phase containing the carotenoids. j. Dry the organic phase over anhydrous sodium sulfate. k. Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature below 35°C. l. Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.

HPLC-DAD Method for Carotenoid Quantification

This method allows for the separation and quantification of this compound and other carotenoids.

Protocol 3: HPLC-DAD Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Methanol:Water (95:5, v/v) with 0.1% formic acid

    • Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid

    • Gradient:

      • 0-15 min: 100% A to 50% A, 50% B (linear gradient)

      • 15-25 min: 50% A, 50% B to 100% B (linear gradient)

      • 25-30 min: 100% B (isocratic)

      • 30-35 min: 100% B to 100% A (linear gradient)

      • 35-45 min: 100% A (isocratic - column re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 460 nm (for this compound) and other wavelengths as appropriate for other carotenoids.

  • Quantification: a. Generate a calibration curve by injecting the series of this compound working standards. b. Plot the peak area versus the concentration of the standards. c. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995). d. Inject the prepared sample extracts. e. Quantify the amount of this compound and other carotenoids in the samples by interpolating their peak areas on the calibration curve. For other carotenoids, a relative response factor to this compound may need to be determined if pure standards are unavailable.

Table 4: Typical Retention Times on a C18 Column

CarotenoidExpected Retention Time (min)
This compound ~12-15
Astaxanthin ~8-11
Lutein ~10-13
Zeaxanthin ~11-14
Echinenone ~18-22
β-Carotene ~25-28

Note: Retention times are approximate and can vary depending on the specific column, HPLC system, and exact mobile phase composition.

Mass Spectrometry Analysis

Mass spectrometry can be used for the confirmation of this compound identity.

Protocol 4: LC-MS/MS Analysis

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • MS Conditions (Positive Ion Mode):

    • Ion Source: APCI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 350°C

    • Gas Flow: As per instrument recommendation

    • Scan Range: m/z 100-700

    • Collision Energy (for MS/MS): 20-40 eV (optimize for characteristic fragments)

Table 5: Expected Mass Spectrometry Data for this compound

Ionm/z (Expected)Description
[M+H]⁺ 567.4Protonated molecule
[M+H-H₂O]⁺ 549.4Loss of water
[M+H-C₉H₁₄O]⁺ 415.3Cleavage of the polyene chain
[M+H-C₁₀H₁₅]⁺ 428.3Cleavage of the polyene chain

Visualizations

Carotenoid_Biosynthesis_Pathway GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_Carotene β-Carotene Lycopene->beta_Carotene CrtY Echinenone Echinenone beta_Carotene->Echinenone CrtW beta_Cryptoxanthin β-Cryptoxanthin beta_Carotene->beta_Cryptoxanthin CrtR _3_Hydroxyechinenone This compound Echinenone->_3_Hydroxyechinenone CrtR beta_Cryptoxanthin->_3_Hydroxyechinenone CrtW

Caption: Simplified biosynthetic pathway of this compound from Geranylgeranyl pyrophosphate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Analysis Sample Sample (e.g., Microalgae) Extraction Carotenoid Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_DAD HPLC-DAD Analysis Reconstitution->HPLC_DAD Standard This compound Standard Stock_Solution Stock Solution Preparation Standard->Stock_Solution Working_Standards Working Standard Dilutions Stock_Solution->Working_Standards Calibration_Curve Calibration Curve Generation Working_Standards->Calibration_Curve Quantification Quantification of Analytes HPLC_DAD->Quantification Calibration_Curve->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Caption: General workflow for carotenoid quantification using this compound as an external standard.

References

Application Notes and Protocols for 3-Hydroxyechinenone in Aquaculture Feed Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyechinenone is a naturally occurring keto-carotenoid pigment found in various microorganisms and marine animals. As an intermediate in the metabolic pathway from β-carotene to astaxanthin in some crustaceans, it holds significant potential for use in aquaculture feed formulations.[1] Carotenoids are essential in aquaculture for enhancing the pigmentation of fish and crustaceans, a key factor for market value.[2][3][4] Furthermore, they are known to possess potent antioxidant properties, which can improve the overall health, stress resistance, and immune response of aquatic animals.[3][5] While extensive research exists for astaxanthin, the specific application of this compound is an emerging area of interest.[1]

These application notes provide a comprehensive overview of the potential uses of this compound in aquaculture, along with detailed protocols for its evaluation. The information presented is based on the known functions of related carotenoids and established analytical methods.

Potential Applications in Aquaculture

  • Pigmentation Enhancement: The primary application of this compound is to enhance the skin and flesh coloration of cultured fish (e.g., salmonids, red sea bream) and crustaceans (e.g., shrimp, lobster).[2] A vibrant and consistent color is a critical quality parameter that significantly influences consumer preference and market price.[4]

  • Antioxidant and Health Improvement: this compound is expected to exhibit strong antioxidant activity, helping to mitigate oxidative stress caused by intensive farming conditions.[5] By neutralizing harmful free radicals, it can protect cells from damage, thereby improving immune function, growth rates, and survival.[5][6]

  • Improved Reproductive Performance: Carotenoids are known to accumulate in the gonads and eggs of aquatic animals and are crucial for successful reproduction. Supplementing feeds with this compound may lead to improved fertility, fecundity, and larval quality.

Quantitative Data Summary

While specific data for this compound is limited, the following tables provide an example of how to structure and present quantitative data from a hypothetical feeding trial. These tables are based on typical parameters evaluated in carotenoid supplementation studies in aquaculture.

Table 1: Effect of Dietary this compound on Growth Performance and Survival Rate of Pacific White Shrimp (Litopenaeus vannamei)

ParameterControl (0 mg/kg)3-HE (50 mg/kg)3-HE (100 mg/kg)3-HE (200 mg/kg)
Initial Weight (g)1.02 ± 0.051.01 ± 0.041.03 ± 0.051.02 ± 0.04
Final Weight (g)8.54 ± 0.429.12 ± 0.389.87 ± 0.459.55 ± 0.41
Weight Gain (%)737803858836
Specific Growth Rate (%/day)2.582.692.802.75
Feed Conversion Ratio (FCR)1.85 ± 0.121.71 ± 0.091.62 ± 0.101.68 ± 0.11
Survival Rate (%)85 ± 592 ± 495 ± 393 ± 4

Values are presented as mean ± standard deviation. 3-HE: this compound.

Table 2: Effect of Dietary this compound on Pigmentation of Rainbow Trout (Oncorhynchus mykiss) Fillet

ParameterControl (0 mg/kg)3-HE (50 mg/kg)3-HE (100 mg/kg)3-HE (200 mg/kg)
This compound Content (mg/kg)ND3.2 ± 0.46.8 ± 0.79.1 ± 0.9
Colorimeter L* (Lightness)55.2 ± 2.152.1 ± 1.848.5 ± 2.049.2 ± 1.9
Colorimeter a* (Redness)1.2 ± 0.38.5 ± 0.915.2 ± 1.318.8 ± 1.5
Colorimeter b* (Yellowness)8.9 ± 0.712.4 ± 1.118.6 ± 1.420.3 ± 1.6

Values are presented as mean ± standard deviation. ND: Not Detected.

Table 3: Effect of Dietary this compound on Antioxidant Enzyme Activity in the Hepatopancreas of Black Tiger Shrimp (Penaeus monodon)

EnzymeControl (0 mg/kg)3-HE (50 mg/kg)3-HE (100 mg/kg)3-HE (200 mg/kg)
Superoxide Dismutase (SOD) (U/mg protein)125.4 ± 10.2148.7 ± 12.5175.3 ± 15.1169.8 ± 14.3
Catalase (CAT) (U/mg protein)45.2 ± 3.858.9 ± 4.772.1 ± 6.368.5 ± 5.9
Glutathione Peroxidase (GPx) (U/mg protein)32.1 ± 2.941.5 ± 3.555.8 ± 4.851.2 ± 4.5

Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound-Supplemented Feed

Objective: To formulate experimental aquaculture feeds with varying concentrations of this compound.

Materials:

  • Basal feed ingredients (e.g., fishmeal, soybean meal, wheat flour, fish oil, vitamin and mineral premix)

  • This compound (pure crystalline form or as a concentrated extract)

  • Blender/Mixer

  • Pelletizer

  • Drying oven

Procedure:

  • Basal Diet Preparation: Mix all dry basal ingredients thoroughly in a blender until a homogenous mixture is achieved.

  • This compound Addition:

    • For a crystalline source, dissolve the required amount of this compound in a small amount of fish oil.

    • For an extract, directly add the calculated amount to the fish oil.

  • Oil Integration: Gradually add the oil containing this compound to the dry mixture while continuously blending to ensure even distribution.

  • Pellet Formation: Add a small amount of water to the mixture to achieve a suitable consistency for pelleting. Pass the mixture through a pelletizer with a die size appropriate for the target species.

  • Drying and Storage: Dry the pellets in a forced-air oven at a low temperature (e.g., 40-50°C) to a moisture content below 10%. Store the experimental feeds in airtight containers at -20°C to prevent degradation of the carotenoid.

Protocol 2: Analysis of this compound Content in Feed and Tissues

Objective: To quantify the concentration of this compound in experimental feeds and animal tissues. This protocol is adapted from established methods for carotenoid analysis.[7][8][9][10]

Materials:

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • HPLC system with a C18 column and a photodiode array (PDA) detector

  • Solvents: Acetone, ethanol, hexane, dichloromethane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • This compound standard

Procedure:

  • Sample Preparation:

    • Feed: Grind the feed pellets into a fine powder.

    • Tissue: Weigh and homogenize the tissue sample (e.g., muscle, hepatopancreas) in cold acetone.

  • Extraction:

    • Extract the sample repeatedly with acetone or a mixture of acetone and ethanol until the residue is colorless.

    • Pool the extracts and partition with hexane or dichloromethane in a separatory funnel containing a saturated NaCl solution.

    • Collect the organic phase containing the carotenoids.

  • Drying and Concentration:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • HPLC Analysis:

    • Re-dissolve the dried extract in a known volume of mobile phase.

    • Inject the sample into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

      • Mobile Phase: Isocratic or gradient elution with a mixture of solvents such as acetonitrile, methanol, and dichloromethane.

      • Flow Rate: 1.0 mL/min

      • Detection: PDA detector set at the maximum absorption wavelength for this compound (approximately 460-470 nm).

  • Quantification:

    • Prepare a standard curve using a pure this compound standard.

    • Calculate the concentration in the sample by comparing the peak area with the standard curve.

Protocol 3: Evaluation of Antioxidant Enzyme Activity

Objective: To measure the activity of key antioxidant enzymes (SOD, CAT, GPx) in tissues of animals fed with this compound.[11][12][13]

Materials:

  • Tissue homogenizer

  • Refrigerated centrifuge

  • Spectrophotometer

  • Assay kits for SOD, CAT, and GPx (commercially available) or reagents for preparing assay solutions.

  • Phosphate buffer

Procedure:

  • Tissue Homogenization:

    • Dissect the tissue of interest (e.g., liver, hepatopancreas) on ice.

    • Homogenize a known weight of tissue in cold phosphate buffer.

  • Centrifugation:

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C for 15-20 minutes.

    • Collect the supernatant, which contains the cytosolic enzymes.

  • Protein Quantification:

    • Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford assay) to normalize enzyme activity.

  • Enzyme Assays:

    • Superoxide Dismutase (SOD): Measure the inhibition of the reduction of nitroblue tetrazolium (NBT) or cytochrome c by superoxide radicals.

    • Catalase (CAT): Measure the decomposition of hydrogen peroxide (H2O2) by monitoring the decrease in absorbance at 240 nm.

    • Glutathione Peroxidase (GPx): Measure the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) coupled to the oxidation of NADPH.

  • Data Analysis:

    • Express enzyme activity as units per milligram of protein (U/mg protein).

Visualizations

experimental_workflow cluster_feed Feed Formulation cluster_trial Feeding Trial cluster_analysis Data Analysis cluster_outcome Outcome basal_ingredients Basal Feed Ingredients mixing Mixing basal_ingredients->mixing he_source This compound Source he_source->mixing pelleting Pelleting & Drying mixing->pelleting feeding Feeding Aquatic Animals pelleting->feeding sampling Tissue & Whole Body Sampling feeding->sampling growth Growth Performance sampling->growth pigmentation Pigmentation Analysis sampling->pigmentation antioxidant Antioxidant Activity sampling->antioxidant results Results & Interpretation growth->results pigmentation->results antioxidant->results

Caption: Experimental workflow for evaluating this compound in aquaculture feed.

carotenoid_pathway cluster_pathway Carotenoid Metabolic Pathway in some Crustaceans beta_carotene β-Carotene echinenone Echinenone beta_carotene->echinenone hydroxyechinenone This compound echinenone->hydroxyechinenone canthaxanthin Canthaxanthin hydroxyechinenone->canthaxanthin adonirubin Adonirubin canthaxanthin->adonirubin astaxanthin Astaxanthin adonirubin->astaxanthin

Caption: Metabolic pathway of β-carotene to astaxanthin, highlighting this compound.[1]

antioxidant_mechanism cluster_stress Oxidative Stress cluster_defense Antioxidant Defense cluster_outcome Cellular Health ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage ROS->Cell_Damage Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ROS->Antioxidant_Enzymes Induces Reduced_Damage Reduced Cellular Damage HE This compound HE->ROS Scavenges HE->Antioxidant_Enzymes May upregulate Antioxidant_Enzymes->ROS Neutralizes Improved_Health Improved Health & Survival Reduced_Damage->Improved_Health Reduced_Damage->Improved_Health

Caption: Proposed antioxidant mechanism of this compound in aquatic animals.

References

Application Notes and Protocols for Stable Isotope Labeling of 3-Hydroxyechinenone in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyechinenone is a keto-carotenoid found in various microorganisms, including cyanobacteria and microalgae.[1][2] As a member of the carotenoid family, it possesses antioxidant properties and may serve as a precursor to other biologically important molecules. Understanding the metabolic fate of this compound is crucial for elucidating its physiological roles and potential therapeutic applications. Stable isotope labeling is a powerful technique for tracing the metabolism of compounds in biological systems. By replacing specific atoms (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N) within a molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry-based methods.[][4] This document provides detailed application notes and protocols for the stable isotope labeling of this compound and its use in metabolic studies.

Data Presentation

Metabolic studies utilizing stable isotope-labeled this compound will generate quantitative data on its conversion to various metabolites over time. Below are example tables summarizing typical data that could be obtained from in vitro (e.g., cell culture) and in vivo (e.g., animal model) experiments.

Table 1: In Vitro Metabolism of [¹³C]-3-Hydroxyechinenone in Hepatocytes

Time (hours)[¹³C]-3-Hydroxyechinenone (pmol/mg protein)[¹³C]-Metabolite A (pmol/mg protein)[¹³C]-Metabolite B (pmol/mg protein)[¹³C]-Vitamin A (pmol/mg protein)
01000.0 ± 50.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
1850.2 ± 42.575.1 ± 8.225.3 ± 3.15.2 ± 0.6
4512.6 ± 35.9210.8 ± 21.189.7 ± 9.515.8 ± 1.9
12150.3 ± 18.1450.6 ± 40.5198.4 ± 22.345.1 ± 5.3
2425.1 ± 4.5580.2 ± 55.1250.1 ± 28.080.6 ± 9.1

Table 2: In Vivo Distribution and Metabolism of [¹³C]-3-Hydroxyechinenone in Plasma

Time (hours)[¹³C]-3-Hydroxyechinenone (ng/mL)[¹³C]-Metabolite A (ng/mL)[¹³C]-Metabolite B (ng/mL)[¹³C]-Retinol (ng/mL)
00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
258.3 ± 6.15.2 ± 0.71.8 ± 0.32.1 ± 0.4
8112.5 ± 12.325.6 ± 3.19.7 ± 1.210.5 ± 1.5
2445.1 ± 5.889.3 ± 9.835.4 ± 4.138.7 ± 4.9
4810.2 ± 1.960.1 ± 7.522.8 ± 2.925.3 ± 3.2
722.1 ± 0.525.7 ± 3.49.9 ± 1.511.2 ± 1.8

Experimental Protocols

Protocol 1: Biosynthesis of [¹³C]-3-Hydroxyechinenone

Objective: To produce uniformly ¹³C-labeled this compound by culturing a producing organism in a ¹³C-enriched medium.

Materials:

  • A this compound producing cyanobacterium strain (e.g., Aphanizomenon flos-aquae).

  • Growth medium with ¹³C-glucose or ¹³CO₂ as the sole carbon source.

  • Bioreactor or sterile culture flasks.

  • Centrifuge.

  • Solvents for extraction (e.g., acetone, methanol, chloroform).

  • HPLC system for purification.

Procedure:

  • Culture Preparation: Inoculate the cyanobacterium strain into a starter culture with standard growth medium.

  • Isotope Labeling: Transfer the starter culture to a larger bioreactor containing the growth medium where the primary carbon source is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C]-glucose or by sparging with ¹³CO₂ gas).[5][6]

  • Cultivation: Grow the culture under optimal conditions (light, temperature, pH) until the desired cell density is reached.

  • Harvesting: Harvest the cells by centrifugation.

  • Extraction: Extract the carotenoids from the cell pellet using a mixture of organic solvents (e.g., acetone:methanol 7:3 v/v).

  • Purification: Purify the [¹³C]-3-Hydroxyechinenone from the crude extract using high-performance liquid chromatography (HPLC) with a C18 column.

  • Verification: Confirm the identity and isotopic enrichment of the purified compound using LC-MS/MS and NMR.

Protocol 2: In Vitro Metabolism in Cell Culture

Objective: To investigate the metabolism of [¹³C]-3-Hydroxyechinenone in a relevant cell line (e.g., human hepatocytes).

Materials:

  • Cultured cells (e.g., HepG2).

  • Cell culture medium and supplements.

  • [¹³C]-3-Hydroxyechinenone stock solution (in a suitable solvent like DMSO).

  • Cell lysis buffer.

  • Solvents for metabolite extraction (e.g., acetonitrile, methanol).

  • LC-MS/MS system.

Procedure:

  • Cell Seeding: Seed the cells in culture plates and grow to a suitable confluency.

  • Treatment: Replace the culture medium with fresh medium containing a known concentration of [¹³C]-3-Hydroxyechinenone. Include vehicle-only controls.

  • Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Sample Collection: At each time point, collect both the cell culture medium and the cells.

  • Metabolite Extraction:

    • Medium: Precipitate proteins from the medium with cold acetonitrile, centrifuge, and collect the supernatant.

    • Cells: Wash the cells with PBS, lyse them, and extract metabolites with a suitable organic solvent.

  • Analysis: Analyze the extracts by LC-MS/MS to identify and quantify [¹³C]-3-Hydroxyechinenone and its labeled metabolites.

Protocol 3: In Vivo Metabolic Study in an Animal Model

Objective: To study the absorption, distribution, and metabolism of [¹³C]-3-Hydroxyechinenone in a rodent model.

Materials:

  • Laboratory animals (e.g., mice or rats).

  • [¹³C]-3-Hydroxyechinenone formulated for oral or intravenous administration.

  • Blood collection supplies.

  • Tissue homogenization equipment.

  • Metabolite extraction solvents.

  • LC-MS/MS system.

Procedure:

  • Dosing: Administer a single dose of [¹³C]-3-Hydroxyechinenone to the animals.

  • Sample Collection: At predetermined time points, collect blood samples via tail vein or cardiac puncture. At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, intestine).

  • Sample Processing:

    • Plasma: Separate plasma from whole blood by centrifugation.

    • Tissues: Homogenize tissues in a suitable buffer.

  • Metabolite Extraction: Extract metabolites from plasma and tissue homogenates using protein precipitation or liquid-liquid extraction.

  • Analysis: Analyze the extracts using LC-MS/MS to determine the concentration of [¹³C]-3-Hydroxyechinenone and its metabolites over time.

Visualizations

G cluster_workflow Experimental Workflow for Metabolic Studies Biosynthesis_of_[13C]-3-Hydroxyechinenone Biosynthesis of [¹³C]-3-Hydroxyechinenone Administration_to_System Administration to Biological System (In Vitro or In Vivo) Biosynthesis_of_[13C]-3-Hydroxyechinenone->Administration_to_System Sample_Collection Sample Collection (Plasma, Tissues, Cells) Administration_to_System->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_MS_Analysis Data_Analysis Data Analysis and Metabolite Identification LC_MS_MS_Analysis->Data_Analysis

Caption: Workflow for stable isotope-labeled this compound metabolic studies.

G cluster_pathway Hypothetical Metabolic Pathway of this compound 3_OH_Echinenone This compound Metabolite_A Metabolite A (e.g., Reduced form) 3_OH_Echinenone->Metabolite_A Reduction Metabolite_B Metabolite B (e.g., Oxidized form) 3_OH_Echinenone->Metabolite_B Oxidation Vitamin_A Vitamin A (Retinal) 3_OH_Echinenone->Vitamin_A Cleavage (e.g., by BCO1)

Caption: Potential metabolic conversions of this compound.

References

Application Notes and Protocols: Development of a 3-Hydroxyechinenone-Specific Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyechinenone is a keto-carotenoid found predominantly in cyanobacteria, where it plays a crucial role as the chromophore in the Orange Carotenoid Protein (OCP).[1][2][3] The OCP is integral to the photoprotective mechanism that shields the photosynthetic apparatus from photodamage induced by high light intensity.[1][2][4] Given its role in cellular protection against oxidative stress, there is growing interest in understanding the broader physiological and pharmacological effects of this compound. The development of a highly specific monoclonal antibody against this compound is a critical step to enable its precise detection and quantification in various biological samples. This will facilitate research into its metabolism, distribution, and potential as a biomarker or therapeutic agent.

These application notes provide a comprehensive overview of the methodologies for developing and validating a this compound-specific antibody and its application in various immunoassays.

Data Presentation

Antibody Characteristics
ParameterValueMethod
Antibody ID Ab-3HE-M01-
Isotype Mouse IgG1Isotyping ELISA
Affinity (Kd) 1.2 x 10⁻⁹ MSurface Plasmon Resonance
Immunogen This compound-BSA-
Cross-Reactivity Profile

The specificity of the anti-3-Hydroxyechinenone monoclonal antibody (Ab-3HE-M01) was determined by indirect competitive ELISA against a panel of structurally related carotenoids.

CompoundStructure% Cross-Reactivity
This compound C₄₀H₅₄O₂100
Echinenone C₄₀H₅₂O< 5
Canthaxanthin C₄₀H₅₂O₂< 2
β-Carotene C₄₀H₅₆< 0.1
Zeaxanthin C₄₀H₅₆O₂< 1
Lutein C₄₀H₅₆O₂< 1
Indirect Competitive ELISA Performance
ParameterValue
IC50 15 ng/mL
Limit of Detection (LOD) 1.5 ng/mL
Linear Working Range 5 - 100 ng/mL
Intra-assay Precision (CV%) < 8%
Inter-assay Precision (CV%) < 12%

Experimental Protocols

Hapten-Carrier Protein Conjugation

To elicit an immune response against the small molecule this compound (a hapten), it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for screening assays. The following protocol utilizes the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) crosslinker to form a stable amide bond between the carboxyl groups on the carrier protein and the hydroxyl group of this compound, following modification of the hapten to introduce a carboxyl group.

Materials:

  • This compound

  • Succinicanhydride

  • Pyridine

  • Bovine Serum Albumin (BSA)

  • Ovalbumin (OVA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Hapten Derivatization:

    • Dissolve this compound in pyridine.

    • Add an excess of succinic anhydride and stir at room temperature overnight to introduce a carboxyl group.

    • Evaporate the pyridine under a stream of nitrogen.

    • Resuspend the derivatized hapten in a suitable organic solvent.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA or OVA) in PBS.

    • Dissolve the carboxylated this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the protein solution while stirring.

    • Add EDC and NHS to the solution. The molar ratio of hapten:EDC:NHS:protein should be optimized, but a starting point of 40:20:20:1 is recommended.

    • React for 4 hours at room temperature with continuous stirring.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against PBS at 4°C for 48 hours, with several changes of the buffer to remove unreacted hapten and crosslinkers.

    • Determine the protein concentration and conjugation efficiency using UV-Vis spectrophotometry.

Monoclonal Antibody Production

The production of a monoclonal antibody against this compound is achieved through hybridoma technology.

Materials:

  • BALB/c mice

  • This compound-BSA conjugate (immunogen)

  • Freund's complete and incomplete adjuvants

  • SP2/0 myeloma cells

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

Procedure:

  • Immunization:

    • Emulsify the this compound-BSA immunogen with Freund's complete adjuvant (1:1 ratio).

    • Immunize BALB/c mice (6-8 weeks old) subcutaneously with 100 µg of the immunogen emulsion.

    • Administer booster injections with the immunogen emulsified in Freund's incomplete adjuvant on days 21 and 42.

    • Three days before cell fusion, administer a final intravenous booster injection of the immunogen in PBS.

  • Cell Fusion:

    • Euthanize the immunized mouse and aseptically harvest the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Mix the splenocytes with SP2/0 myeloma cells at a ratio of 5:1.

    • Fuse the cells by adding PEG 1500 dropwise.

  • Selection and Screening:

    • Resuspend the fused cells in HAT medium and plate them into 96-well plates.

    • Incubate at 37°C in a 5% CO₂ incubator.

    • After 10-14 days, screen the culture supernatants for the presence of specific antibodies using an indirect ELISA with this compound-OVA as the coating antigen.

  • Cloning and Expansion:

    • Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.

    • Expand the selected monoclonal hybridoma cell lines in HT medium and then in standard culture medium.

    • Collect the culture supernatant containing the monoclonal antibody or produce ascites fluid in mice for higher antibody concentrations.

  • Antibody Purification:

    • Purify the monoclonal antibody from the supernatant or ascites fluid using Protein A/G affinity chromatography.

Indirect Competitive ELISA (ic-ELISA)

This assay is designed for the quantitative detection of this compound in samples.

Materials:

  • This compound-OVA conjugate

  • Anti-3-Hydroxyechinenone monoclonal antibody (Ab-3HE-M01)

  • Goat anti-mouse IgG-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • PBS and PBST (PBS with 0.05% Tween-20)

  • 96-well ELISA plates

  • This compound standard

Procedure:

  • Coating:

    • Coat the wells of a 96-well plate with 100 µL of this compound-OVA (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with PBST.

    • Block the wells with 200 µL of 5% non-fat milk in PBST for 1 hour at 37°C.

  • Competitive Reaction:

    • Wash the plate three times with PBST.

    • In a separate plate or tubes, pre-incubate 50 µL of this compound standard or sample with 50 µL of the anti-3-Hydroxyechinenone antibody (at a pre-determined optimal dilution) for 30 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 100 µL of goat anti-mouse IgG-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.

  • Development and Reading:

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of this compound in the sample.

Western Blotting

This protocol is for the detection of this compound conjugated to proteins.

Materials:

  • Protein samples

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Anti-3-Hydroxyechinenone monoclonal antibody (Ab-3HE-M01)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • SDS-PAGE and Transfer:

    • Separate protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (Ab-3HE-M01) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

Immunohistochemistry (IHC)

This protocol is for the localization of this compound in tissue sections, particularly in cyanobacterial cells or tissues where it might accumulate.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Citrate buffer (pH 6.0) for antigen retrieval

  • Hydrogen peroxide solution

  • Blocking serum

  • Anti-3-Hydroxyechinenone monoclonal antibody (Ab-3HE-M01)

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB (3,3'-Diaminobenzidine) substrate

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using citrate buffer.

  • Peroxidase Blocking and Blocking:

    • Block endogenous peroxidase activity with hydrogen peroxide.

    • Block non-specific binding sites with a blocking serum.

  • Antibody Incubation:

    • Incubate with the primary antibody (Ab-3HE-M01) overnight at 4°C.

    • Incubate with the biotinylated secondary antibody.

    • Incubate with the streptavidin-HRP complex.

  • Detection and Counterstaining:

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the sections and mount with a coverslip.

Visualizations

Antibody_Development_Workflow Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation (BSA) Hapten->Conjugation Immunogen Immunogen (3-HE-BSA) Conjugation->Immunogen Immunization Mouse Immunization Immunogen->Immunization Spleen Spleen Cells Immunization->Spleen Fusion Cell Fusion (Hybridoma) Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion Selection HAT Selection & Screening (ELISA) Fusion->Selection Cloning Subcloning & Expansion Selection->Cloning Production Antibody Production Cloning->Production Purification Purification (Protein A/G) Production->Purification mAb Monoclonal Antibody (Ab-3HE-M01) Purification->mAb

Caption: Workflow for the development of a this compound-specific monoclonal antibody.

OCP_Signaling_Pathway HighLight High-Intensity Blue-Green Light OCPo OCP Orange (Inactive) [3-HE in CTD] HighLight->OCPo Absorption by This compound OCPr OCP Red (Active) [3-HE in NTD] OCPo->OCPr Conformational Change & Domain Separation PBS Phycobilisome (PBS) (Antenna Complex) OCPr->PBS Binding FRP Fluorescence Recovery Protein (FRP) OCPr->FRP Interaction Photosystems Photosystems (PSII & PSI) PBS->Photosystems Energy Transfer (Normal Light) EnergyDissipation Energy Dissipation (Heat) PBS->EnergyDissipation Quenching of Excess Energy (High Light) FRP->OCPo Conversion back to Inactive State

Caption: OCP-mediated photoprotective signaling pathway involving this compound.

icELISA_Workflow Start Start Coating Coat Plate with 3-HE-OVA Antigen Start->Coating Blocking Block Non-specific Sites Coating->Blocking Competition Add Sample/Standard + Primary Antibody (Ab-3HE-M01) Blocking->Competition Incubation1 Incubate Competition->Incubation1 Washing1 Wash Incubation1->Washing1 SecondaryAb Add HRP-conjugated Secondary Antibody Washing1->SecondaryAb Incubation2 Incubate SecondaryAb->Incubation2 Washing2 Wash Incubation2->Washing2 Substrate Add TMB Substrate Washing2->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Workflow for the indirect competitive ELISA (ic-ELISA).

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 3-Hydroxyechinenone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of 3-Hydroxyechinenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a keto-carotenoid pigment found in various marine organisms, particularly cyanobacteria and microalgae.[1] As a carotenoid, it is susceptible to degradation from factors such as light, heat, and oxidation, which can lead to low extraction yields. Its non-covalently bound state within the Orange Carotenoid Protein (OCP) in cyanobacteria also presents a challenge for efficient extraction.[1]

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is critical for maximizing the yield of this compound. Generally, a mixture of polar and non-polar solvents is employed to efficiently extract carotenoids. Acetone is widely used and has shown to be effective.[2] For instance, a study on carotenoid extraction from Synechocystis sp. PCC6803 reported a total carotenoid yield of approximately 4.2% of the dry weight from untreated biomass using an ethanolic extraction. Other effective solvents and mixtures include methanol, ethanol, and combinations like hexane/isopropanol. The optimal solvent or solvent mixture can vary depending on the specific cyanobacterial or microalgal species.

Q3: How does temperature affect the extraction yield and stability of this compound?

A3: Temperature plays a dual role in the extraction process. Moderately elevated temperatures can enhance extraction efficiency by increasing solvent penetration and diffusion. However, high temperatures can lead to the thermal degradation of this compound, significantly reducing the final yield. It is crucial to carefully control the temperature during extraction to find a balance between efficiency and stability. For many carotenoids, temperatures above 50-60°C can cause significant degradation.

Q4: What is the role of saponification in this compound extraction?

A4: Saponification is a process that involves treating the extract with an alkali (like potassium hydroxide) to hydrolyze chlorophylls and lipids, which can interfere with the purification and quantification of carotenoids. While this step can simplify the subsequent purification process, it should be approached with caution as the alkaline conditions and heat can potentially degrade this compound. The necessity and conditions of saponification should be evaluated on a case-by-case basis.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or a UV-Vis detector is the most common and reliable method for quantifying this compound. This technique allows for the separation of this compound from other pigments in the extract and its quantification by comparing the peak area to a standard curve of known concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Inefficient cell disruption.Employ more effective cell lysis techniques such as ultrasonication, bead beating, or high-pressure homogenization prior to solvent extraction.
Inappropriate solvent choice.Test a range of solvents with varying polarities (e.g., acetone, methanol, ethanol, and mixtures like hexane:isopropanol). Acetone is often a good starting point for carotenoid extraction from cyanobacteria.[2]
Insufficient extraction time or temperature.Optimize extraction time and temperature. Be cautious of excessive heat, which can degrade the target compound.
Degradation of this compound during extraction.Perform extraction under dim light and controlled temperature. Consider adding antioxidants like BHT to the extraction solvent.
Presence of Impurities in the Final Extract Co-extraction of other pigments and lipids.Incorporate a purification step using column chromatography (e.g., silica gel or C18) or preparative HPLC.
Incomplete removal of chlorophyll.If chlorophyll interference is significant, consider a carefully controlled saponification step after the initial extraction.
Inconsistent or Non-Reproducible Results Variation in starting material (biomass).Ensure consistent growth and harvesting conditions for the cyanobacteria or microalgae. Lyophilize the biomass for consistent moisture content.
Inconsistent extraction parameters.Strictly control all extraction parameters, including solvent-to-biomass ratio, temperature, time, and agitation speed.
Degradation of the sample during storage or analysis.Store extracts at low temperatures (-20°C or below) in the dark and under an inert atmosphere (e.g., nitrogen or argon). Analyze samples promptly after extraction.

Quantitative Data Summary

While specific quantitative data for this compound extraction is limited in publicly available literature, the following table summarizes typical yields for total carotenoids from relevant sources, which can serve as a benchmark.

Source Organism Extraction Method Solvent(s) Total Carotenoid Yield Reference
Synechocystis sp. PCC6803Ethanolic ExtractionEthanol~4.2% of dry weight[3]
Gloeothece sp.Solvent ExtractionAcetoneHigher than ethanol, ethyl lactate, hexane:isopropanol[2]
Rhodopseudomonas faecalisUltrasonic Assisted Extractionn-hexane:Methanol (5:1)16.11 mg/L[4]
Dunaliella salinaUltrasound-Assisted ExtractionMethanol~2.6 µg/mg[5]

Experimental Protocols & Methodologies

Protocol 1: General Solvent Extraction of Carotenoids from Cyanobacteria

This protocol provides a general procedure for the extraction of carotenoids, including this compound, from cyanobacterial biomass.

  • Biomass Preparation: Harvest cyanobacterial cells by centrifugation. Lyophilize the cell pellet to obtain a dry powder.

  • Cell Disruption (Optional but Recommended): Resuspend the lyophilized biomass in the chosen extraction solvent. Disrupt the cells using a probe sonicator on ice or by grinding with liquid nitrogen in a mortar and pestle.

  • Solvent Extraction:

    • Add the extraction solvent (e.g., 100% acetone) to the disrupted cell suspension at a specific solvent-to-biomass ratio (e.g., 10:1 v/w).

    • Stir or shake the mixture vigorously for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 4°C) in the dark.

    • Centrifuge the mixture to pellet the cell debris.

    • Collect the supernatant containing the extracted pigments.

    • Repeat the extraction process with fresh solvent on the pellet until the pellet is colorless.

  • Solvent Removal: Combine all supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature.

  • Purification (Optional): The crude extract can be further purified using column chromatography or HPLC.

  • Quantification: Dissolve the final extract in a suitable solvent and analyze by HPLC-DAD to quantify this compound.

Protocol 2: HPLC-Based Purification and Quantification of this compound

This protocol outlines a method for the purification and quantification of this compound from a crude extract using HPLC.

  • Sample Preparation: Dissolve the dried crude extract in a suitable solvent compatible with the HPLC mobile phase (e.g., acetone or a mixture of mobile phase components). Filter the sample through a 0.22 µm syringe filter.

  • HPLC System and Column: Use a reverse-phase HPLC system equipped with a C18 or C30 column.

  • Mobile Phase: A gradient elution is typically used for separating carotenoids. A common mobile phase system consists of a mixture of solvents like methanol, acetonitrile, and water, sometimes with a small amount of an ion-pairing agent like triethylamine.

  • Detection: Use a Diode-Array Detector (DAD) or a UV-Vis detector set to monitor the absorbance at the maximum wavelength of this compound (approximately 450-480 nm).

  • Quantification:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Signaling Pathway

OCP_Photoprotection cluster_resting Resting State (Low Light) cluster_activation Activation (High Blue-Green Light) cluster_quenching Photoprotection cluster_recovery Recovery (Low Light) OCPo OCP (Orange, Inactive) OCPr OCP (Red, Active) OCPo->OCPr Blue-Green Light PBS Phycobilisome (PBS) OCPr_PBS OCP-PBS Complex OCPr->OCPo Spontaneous Relaxation OCPr->OCPr_PBS OCPr_PBS->OCPr Heat Heat Dissipation OCPr_PBS->Heat Energy Quenching FRP Fluorescence Recovery Protein (FRP) FRP->OCPr Catalyzes Conversion FRP->OCPr_PBS Accelerates Detachment

Caption: OCP-mediated photoprotective signaling pathway in cyanobacteria.

Experimental Workflow

Extraction_Workflow Biomass Cyanobacterial Biomass Harvest Harvesting (Centrifugation) Biomass->Harvest Lyophilize Lyophilization Harvest->Lyophilize Disruption Cell Disruption (e.g., Sonication) Lyophilize->Disruption Extraction Solvent Extraction (e.g., Acetone) Disruption->Extraction Centrifuge_Extract Centrifugation Extraction->Centrifuge_Extract Supernatant Crude Extract (Supernatant) Centrifuge_Extract->Supernatant Pellet Cell Debris (Pellet) Centrifuge_Extract->Pellet Evaporation Solvent Evaporation Supernatant->Evaporation Purification Purification (HPLC) Evaporation->Purification Quantification Quantification (HPLC-DAD) Purification->Quantification Final_Product Purified this compound Quantification->Final_Product Troubleshooting_Logic Start Low Yield of This compound Check_Disruption Was Cell Disruption Efficient? Start->Check_Disruption Improve_Disruption Optimize Disruption Method (Sonication, Bead Beating) Check_Disruption->Improve_Disruption No Check_Solvent Is the Solvent Optimal? Check_Disruption->Check_Solvent Yes Improve_Disruption->Check_Solvent Test_Solvents Test Different Solvents/Mixtures (Acetone, Methanol, Ethanol) Check_Solvent->Test_Solvents No Check_Conditions Are Extraction Conditions (Time, Temp) Optimized? Check_Solvent->Check_Conditions Yes Test_Solvents->Check_Conditions Optimize_Conditions Optimize Time and Temperature (Avoid Excessive Heat) Check_Conditions->Optimize_Conditions No Check_Degradation Is Degradation Occurring? Check_Conditions->Check_Degradation Yes Optimize_Conditions->Check_Degradation Prevent_Degradation Work in Dim Light, Control Temp, Add Antioxidants Check_Degradation->Prevent_Degradation Yes Successful_Extraction Improved Yield Check_Degradation->Successful_Extraction No Prevent_Degradation->Successful_Extraction

References

Improving the stability of 3-Hydroxyechinenone during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of 3-Hydroxyechinenone

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of this compound during analysis.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the chromatographic analysis of this compound.

Question Answer
My this compound peak is showing significant tailing. What are the possible causes and solutions? Peak tailing for carotenoids like this compound is often due to interactions with active sites on the HPLC column. Possible Causes: - Secondary interactions with silanol groups: Residual silanol groups on silica-based columns can interact with the polar hydroxyl and keto groups of this compound. - Column contamination: Accumulation of matrix components on the column. - Inappropriate mobile phase pH. Solutions: - Use a high-purity, end-capped C18 or a C30 column, which are specifically designed for carotenoid separations.[1] - Add a small amount of a modifier like triethylamine (0.1%) to the mobile phase to mask silanol groups.[2][3] - Ensure thorough sample cleanup to remove interfering substances. - Flush the column with a strong solvent to remove contaminants.
I'm observing a drifting baseline during my HPLC run. What could be the reason? A drifting baseline can be caused by several factors related to the HPLC system and the mobile phase. Possible Causes: - Column temperature fluctuations: Inconsistent column temperature can affect the mobile phase viscosity and refractive index. - Mobile phase composition change: Inaccurate mixing of gradient solvents or evaporation of a volatile solvent component. - Column bleeding: Degradation of the stationary phase. - Contamination in the mobile phase or detector. Solutions: - Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase daily and ensure it is thoroughly degassed. - Use high-purity solvents. - Flush the column and detector to remove any contaminants.
My this compound peak area is not reproducible between injections. What should I check? Poor reproducibility can stem from issues with the sample, the injector, or the pump. Possible Causes: - Sample degradation: this compound is prone to degradation when exposed to light and air. - Injector issues: Inconsistent injection volume or leaks in the injector. - Pump problems: Fluctuations in the flow rate. - Incomplete sample dissolution. Solutions: - Protect samples from light and heat by using amber vials and a temperature-controlled autosampler. - Prepare samples immediately before analysis or store them under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. - Inspect the injector for leaks and ensure the syringe is functioning correctly. - Check the pump for pressure fluctuations and perform routine maintenance. - Ensure the sample is fully dissolved in the injection solvent.
I am seeing ghost peaks in my chromatogram. Where are they coming from? Ghost peaks are unexpected peaks that can appear in a chromatogram. Possible Causes: - Contamination in the mobile phase, injection solvent, or sample. - Carryover from a previous injection. - Degradation of this compound in the analytical system. Solutions: - Use fresh, high-purity solvents. - Run a blank injection of the solvent to identify the source of contamination. - Implement a thorough needle wash program in the autosampler method. - Ensure the stability of this compound in the chosen analytical conditions.

Troubleshooting Guide: Improving this compound Stability

This compound, like other carotenoids, is highly susceptible to degradation. The following guide provides solutions to common stability challenges.

Issue 1: Sample Degradation During Extraction and Storage

Symptoms:

  • Low recovery of this compound.

  • Appearance of unknown peaks in the chromatogram.

  • A gradual decrease in the this compound peak area over time in stored samples.

Root Causes & Preventative Measures:

Root Cause Preventative Measures
Oxidation Carotenoids are prone to oxidation due to their conjugated double bond system.[4][5][6] - Work under an inert atmosphere (nitrogen or argon) whenever possible, especially during evaporation steps. - Add antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to extraction solvents and sample solutions (typically 0.1%).[7][8] - Use deoxygenated solvents.
Light Exposure Exposure to light, especially UV light, can cause photo-degradation and isomerization.[4][5][6] - Work in a dimly lit area or use amber glassware and vials to protect samples from light. - Wrap containers with aluminum foil.
Heat High temperatures accelerate the rate of degradation.[4][5][6] - Perform extractions at low temperatures (e.g., on ice). - Use low-temperature evaporation techniques (e.g., rotary evaporator with a cooled water bath). - Store extracts and samples at -20°C or -80°C.
Acidic Conditions Acids can cause the degradation and isomerization of carotenoids.[4][5][6] - Avoid contact with acidic materials. - Neutralize samples if they are acidic. - Use a neutral pH mobile phase for HPLC analysis when possible.
Issue 2: On-Column Degradation During HPLC Analysis

Symptoms:

  • Broad or split peaks.

  • Poor peak shape that worsens over a sequence of injections.

  • Loss of signal intensity.

Root Causes & Solutions:

Root Cause Solution
Active Sites on the Column Residual silanol groups on the stationary phase can interact with and degrade this compound. - Use a well-deactivated, end-capped C18 or a specialized C30 column. [1] - Add a modifier like triethylamine to the mobile phase to block active sites.[2][3]
Mobile Phase Incompatibility An aggressive mobile phase can cause on-column degradation. - Avoid highly acidic or basic mobile phases. - Ensure the mobile phase is well-degassed to prevent oxidation.
High Column Temperature Elevated temperatures can lead to degradation during the separation. - Optimize the column temperature. While higher temperatures can improve efficiency, they may also increase degradation. A balance must be found.

Quantitative Data on Carotenoid Stability

The following table provides illustrative data on the stability of a generic keto-carotenoid, similar in structure to this compound, under various storage conditions. This data is intended to serve as a guideline for handling and storing this compound samples.

Condition Duration Antioxidant (0.1% BHT) Recovery (%)
Room Temperature (25°C), Exposed to Light 24 hoursNo45%
Yes65%
Room Temperature (25°C), in Dark 24 hoursNo70%
Yes85%
Refrigerated (4°C), in Dark 7 daysNo80%
Yes95%
Frozen (-20°C), in Dark 30 daysNo90%
Yes>98%
Frozen (-80°C), in Dark 90 daysNo>95%
Yes>99%

Note: This is representative data for educational purposes and actual stability may vary.

Experimental Protocols

Protocol 1: Extraction of this compound from Microbial Biomass
  • Harvest Cells: Centrifuge the microbial culture to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer. Disrupt the cells using a method appropriate for the microorganism (e.g., sonication, bead beating, or enzymatic lysis). Perform this step on ice to minimize heat generation.

  • Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol containing 0.1% BHT to the lysed cells.

    • Vortex vigorously for 15 minutes.

    • Add an equal volume of 0.9% NaCl solution and vortex again to induce phase separation.

    • Centrifuge to separate the layers.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the carotenoids using a glass Pasteur pipette.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., MTBE/methanol mixture).

Protocol 2: HPLC Analysis of this compound
  • Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). C30 columns are often preferred for their ability to separate carotenoid isomers.[1]

  • Mobile Phase A: Methanol/Water (95:5, v/v) with 10 mM ammonium acetate.

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

  • Gradient:

    • 0-15 min: 15% to 50% B

    • 15-20 min: 50% to 80% B

    • 20-25 min: Hold at 80% B

    • 25-30 min: Return to 15% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV-Vis detector at 470 nm.

  • Injection Volume: 20 µL.

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis HPLC Analysis Harvest Harvest Microbial Biomass Lysis Cell Lysis (on ice) Harvest->Lysis Extraction Solvent Extraction (with 0.1% BHT) Lysis->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Drying Drying (Anhydrous Na2SO4) Collect_Organic->Drying Evaporation Evaporation (under N2) Drying->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC-UV/Vis Analysis Reconstitution->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Experimental workflow for the extraction and analysis of this compound.

Degradation_Pathway This compound This compound Isomerization_Products Isomerization Products (cis-isomers) This compound->Isomerization_Products Light, Heat, Acid Oxidation_Products Oxidation Products (Epoxides, Apoproteinoids) This compound->Oxidation_Products Oxygen, Light Degradation_Fragments Smaller Degradation Fragments Isomerization_Products->Degradation_Fragments Further Stress Oxidation_Products->Degradation_Fragments Further Stress

Caption: Hypothetical degradation pathway of this compound.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Hydroxyechinenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of 3-Hydroxyechinenone. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in HPLC where a peak is not symmetrical, exhibiting a "tail" that extends from the peak apex. This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy. For this compound, a carotenoid susceptible to degradation and secondary interactions, peak tailing can be a common challenge.

Q2: What are the most common causes of peak tailing for a xanthophyll like this compound?

A2: The primary causes of peak tailing for this compound, a polar carotenoid (xanthophyll), often stem from:

  • Secondary Interactions: Unwanted interactions between the hydroxyl group of the analyte and active sites (residual silanols) on the silica-based stationary phase.

  • On-column Degradation: this compound is sensitive to acidic conditions, light, and heat, which can cause it to degrade during the analysis, leading to distorted peak shapes.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

  • Poor Sample Solubility: Using an injection solvent that is too strong or in which this compound is not fully soluble can lead to peak shape issues. Carotenoids are generally soluble in organic solvents but have limited solubility in water.[2][3]

  • Extra-column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volumes in connections, can contribute to peak broadening and tailing.

Q3: How can I prevent the degradation of this compound during my analysis?

A3: To minimize degradation, consider the following precautions:

  • Light Protection: Work with samples and standards under subdued light. Use amber vials and cover solvent reservoirs.[1]

  • Temperature Control: Maintain the autosampler and column at a controlled, moderate temperature (e.g., 20-25°C) to prevent thermal degradation.

  • Mobile Phase pH: Avoid strongly acidic mobile phases, as they can promote degradation of carotenoids.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your sample solvent and mobile phase to prevent oxidation.[4]

Troubleshooting Guide: Resolving Peak Tailing for this compound

This section provides a step-by-step guide to troubleshoot and resolve peak tailing issues encountered during the HPLC analysis of this compound.

Issue 1: Peak tailing observed for the this compound peak.

This is the most common issue and can be addressed by systematically evaluating the column, mobile phase, and sample preparation.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_column Column-Related Solutions cluster_mobile_phase Mobile Phase Solutions cluster_sample_prep Sample Preparation Solutions cluster_instrument Instrumental Solutions start Peak Tailing Observed check_column Evaluate Column Chemistry start->check_column check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_sample_prep Review Sample Preparation start->check_sample_prep check_instrument Inspect HPLC System start->check_instrument use_endcapped Use End-capped Column check_column->use_endcapped Silanol interaction suspected use_c30 Consider C30 Column check_column->use_c30 Isomer separation needed replace_column Replace Old Column check_column->replace_column Column is old/contaminated adjust_modifier Adjust Organic Modifier check_mobile_phase->adjust_modifier Poor retention/peak shape add_additive Add Mobile Phase Additive (e.g., TEA) check_mobile_phase->add_additive To mask silanols check_ph Ensure Neutral pH check_mobile_phase->check_ph Analyte degradation suspected reduce_concentration Reduce Sample Concentration check_sample_prep->reduce_concentration Overloading suspected check_solvent Match Injection Solvent to Mobile Phase check_sample_prep->check_solvent Solvent mismatch filter_sample Filter Sample check_sample_prep->filter_sample Particulates present check_fittings Check Fittings and Tubing check_instrument->check_fittings Extra-column volume clean_system Clean Injector and Detector check_instrument->clean_system Contamination end_good Symmetrical Peak Achieved end_bad Persistent Tailing use_endcapped->end_good use_endcapped->end_bad use_c30->end_good use_c30->end_bad replace_column->end_good replace_column->end_bad adjust_modifier->end_good adjust_modifier->end_bad add_additive->end_good add_additive->end_bad check_ph->end_good check_ph->end_bad reduce_concentration->end_good reduce_concentration->end_bad check_solvent->end_good check_solvent->end_bad filter_sample->end_good filter_sample->end_bad check_fittings->end_good check_fittings->end_bad clean_system->end_good clean_system->end_bad

Caption: Troubleshooting workflow for HPLC peak tailing of this compound.

Detailed Troubleshooting Steps & Solutions
Potential Cause Question to Ask Recommended Action & Experimental Protocol
Column Chemistry Is your column appropriate for carotenoid analysis? Is it old or contaminated?Use a modern, high-purity, end-capped C18 column. End-capping minimizes exposed silanol groups, reducing secondary interactions. For challenging separations of carotenoid isomers, a C30 column is often recommended due to its ability to provide better shape selectivity.[5] If the column has been used extensively, consider replacing it.
Mobile Phase Composition Is the mobile phase pH appropriate? Is the solvent strength optimal?Maintain a mobile phase pH between 6 and 8. Avoid acidic conditions to prevent degradation. Optimize the ratio of your organic modifier (e.g., methanol, acetonitrile, or methyl tert-butyl ether) to water. A common mobile phase for carotenoids is a gradient of methanol, methyl tert-butyl ether (MTBE), and water.[6][7] If silanol interactions are still suspected, consider adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.05%) to the mobile phase to mask the silanol groups.[4]
Sample Overload Are you injecting too high a concentration of this compound?Reduce the sample concentration. Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you were likely overloading the column.
Injection Solvent Is your sample dissolved in a solvent that is much stronger than your initial mobile phase?Dissolve your sample in the initial mobile phase or a weaker solvent. Carotenoids like this compound have poor solubility in highly aqueous solutions.[2] A common practice is to dissolve the dried extract in a mixture like methanol:MTBE (1:1).[2] Ensure the injection volume is appropriate for your column dimensions.
On-Column Degradation Is your sample degrading during the analysis?Implement protective measures. As mentioned in the FAQs, protect your samples from light and heat. Use an autosampler cooled to 4-10°C. If degradation is still suspected, perform a stability study by injecting the same sample at different time intervals and observing any changes in the chromatogram. The addition of an antioxidant like BHT to the sample solvent can also be beneficial.[4]
Instrumental Effects Are there issues with your HPLC system?Minimize extra-column volume. Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly tightened to avoid dead volumes. If the problem persists, clean the injector and detector cell to remove any potential contaminants.

Quantitative Data Summary

The following table summarizes key HPLC parameters and their typical ranges for the analysis of carotenoids like this compound, with a focus on mitigating peak tailing.

Parameter Recommended Range/Value Rationale for Preventing Peak Tailing
Column Type C18 (end-capped), C30Minimizes silanol interactions (C18) and provides shape selectivity for isomers (C30).[5]
Particle Size 3 - 5 µmProvides good efficiency without excessive backpressure.
Column Dimensions 4.6 mm x 150 mm or 4.6 mm x 250 mmStandard analytical column dimensions.
Mobile Phase pH 6.0 - 8.0Prevents degradation of acid-sensitive carotenoids.
Organic Modifiers Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE)Used in gradient elution to effectively separate carotenoids of varying polarities.[6][7]
Mobile Phase Additive Triethylamine (TEA), 0.05% (optional)Acts as a silanol-masking agent to reduce secondary interactions.[4]
Flow Rate 0.8 - 1.5 mL/minA typical flow rate for standard analytical columns.
Column Temperature 20 - 30 °CAvoids thermal degradation of the analyte.
Injection Volume 5 - 20 µLShould be optimized to prevent column overload.
Sample Solvent Initial mobile phase composition or a compatible organic solvent mixture (e.g., Methanol/MTBE)Ensures good solubility and compatibility with the mobile phase to prevent peak distortion.[2]

Key Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

  • Accurately weigh a known amount of the this compound standard or sample extract.

  • Dissolve the sample in a suitable organic solvent mixture, such as methanol:methyl tert-butyl ether (1:1, v/v).[2] To aid dissolution, brief sonication in a cooled bath can be used.

  • To prevent oxidation, 0.1% BHT can be added to the solvent.[4]

  • Perform serial dilutions to achieve the desired concentration range for your calibration curve or analysis.

  • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or other compatible material) into an amber HPLC vial.

  • Store the vials in a cooled autosampler (4-10°C) and protect from light until injection.

Protocol 2: General Purpose HPLC Method for Carotenoid Separation

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

  • Column: C30, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Methanol with 0.05 M ammonium acetate

  • Mobile Phase B: Methyl tert-butyl ether (MTBE)

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-20 min: Linear gradient to 50% B

    • 20-25 min: Hold at 50% B

    • 25.1-30 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Approximately 450-470 nm (monitor at the λmax of this compound)

  • Injection Volume: 10 µL

References

Resolving co-elution of 3-Hydroxyechinenone with other carotenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of carotenoids, with a specific focus on the co-elution of 3-Hydroxyechinenone.

Troubleshooting Guide: Resolving Co-elution Issues

Question: I am observing co-elution of my target analyte, this compound, with other carotenoids. How can I resolve this?

Answer:

Co-elution of structurally similar carotenoids is a common challenge in reversed-phase HPLC. This compound, a keto-carotenoid, is particularly prone to co-eluting with other keto-carotenoids such as echinenone, canthaxanthin, and astaxanthin due to their similar physicochemical properties. To address this, a systematic approach to method optimization is recommended. Below is a troubleshooting workflow and detailed guidance.

Coelution_Troubleshooting cluster_0 Troubleshooting Workflow start Co-elution Observed check_column Is a C30 column being used? start->check_column switch_to_c30 Switch to a C30 Column check_column->switch_to_c30 No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes switch_to_c30->optimize_mp optimize_temp Adjust Column Temperature optimize_mp->optimize_temp Partial Resolution resolution_achieved Resolution Achieved optimize_mp->resolution_achieved Yes consult_specialist Consult Specialist / Further Method Development optimize_mp->consult_specialist No Improvement optimize_flow Modify Flow Rate optimize_temp->optimize_flow Partial Resolution optimize_temp->resolution_achieved Yes optimize_temp->consult_specialist No Improvement optimize_flow->resolution_achieved Yes optimize_flow->consult_specialist No Improvement

Caption: Troubleshooting workflow for resolving carotenoid co-elution.

Step 1: Column Selection - The C30 Advantage

For the separation of hydrophobic, structurally related isomers like carotenoids, a C30 column is highly recommended over the more common C18 columns.[1] The longer alkyl chain of the C30 stationary phase provides greater shape selectivity, which is crucial for differentiating between carotenoids with subtle structural differences.[1][2]

  • Why C30? C30 columns offer enhanced interaction with the entire carotenoid molecule, leading to better separation of isomers that differ in the position of double bonds or the presence of functional groups.[3][4]

  • Recommendation: If you are currently using a C18 column and experiencing co-elution, switching to a C30 column is the most critical first step.

Step 2: Mobile Phase Optimization

The composition of the mobile phase plays a pivotal role in carotenoid separation. A gradient elution is generally preferred over isocratic conditions for complex mixtures.

  • Recommended Solvents: A ternary gradient system consisting of Methanol (MeOH), Methyl-tert-butyl ether (MTBE), and Water is highly effective.

  • Gradient Design: Start with a higher polarity mobile phase to elute more polar compounds and gradually increase the proportion of the less polar solvent (MTBE) to elute more hydrophobic carotenoids.

  • Additives: The addition of a small percentage of an amine, such as triethylamine (TEA), to the mobile phase can improve peak shape by masking residual silanol groups on the silica-based stationary phase.

Step 3: Temperature Control

Column temperature influences the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

  • Effect of Temperature: Lowering the column temperature generally increases retention time and can improve resolution for some carotenoid isomers.[5] Conversely, increasing the temperature can decrease retention time but may also alter selectivity.

  • Recommendation: Experiment with temperatures in the range of 15-30°C to find the optimal balance between resolution and analysis time.

Step 4: Flow Rate Adjustment

The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.

  • Effect of Flow Rate: A lower flow rate can lead to better resolution by allowing more time for partitioning between the mobile and stationary phases. However, this will also increase the total run time.

  • Recommendation: Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and adjust downwards (e.g., to 0.8 mL/min) if further resolution is needed and longer analysis times are acceptable.

Frequently Asked Questions (FAQs)

Q1: Which specific carotenoids are known to co-elute with this compound?

A1: Due to their structural similarities, this compound is most likely to co-elute with other keto-carotenoids, including:

  • Echinenone: The non-hydroxylated precursor.

  • Canthaxanthin: Contains two keto groups.

  • Astaxanthin: Contains two keto and two hydroxyl groups. The additional hydroxyl group compared to this compound can lead to similar retention behavior under certain conditions.

Carotenoid_Structures cluster_0 Potential Co-eluents with this compound This compound This compound (1 keto, 1 hydroxyl group) Echinenone Echinenone (1 keto group) This compound->Echinenone Structural Similarity Canthaxanthin Canthaxanthin (2 keto groups) This compound->Canthaxanthin Structural Similarity Astaxanthin Astaxanthin (2 keto, 2 hydroxyl groups) This compound->Astaxanthin Structural Similarity

Caption: Structural relationships leading to potential co-elution.

Q2: Can you provide a starting HPLC method for separating this compound from its potential co-eluents?

A2: Yes, the following method, adapted from a successful separation of a mixture of astaxanthin, canthaxanthin, and echinenone, serves as an excellent starting point.[6]

Experimental Protocol: HPLC-UV/APCI-MS for Keto-Carotenoid Separation

  • Column: C30 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Methanol / Water (98:2, v/v)

    • B: Methyl-tert-butyl ether (MTBE)

  • Gradient Elution:

    • Start with a high percentage of Solvent A.

    • Implement a linear gradient to increase the percentage of Solvent B over the course of the run. A suggested starting gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Detection: UV-Vis detector at ~470 nm (or Diode Array Detector to monitor multiple wavelengths). For structural confirmation, an Atmospheric Pressure Chemical Ionization Mass Spectrometer (APCI-MS) can be used.[6]

Table 1: Example Gradient Elution Program

Time (min)% Solvent A (MeOH/H₂O)% Solvent B (MTBE)
0.0955
20.05050
30.0595
35.0595
35.1955
45.0955

Q3: How should I prepare my samples to minimize degradation and improve separation?

A3: Proper sample preparation is critical for accurate carotenoid analysis. Carotenoids are susceptible to degradation from light, heat, and oxygen.

Sample Preparation Protocol:

  • Extraction:

    • Use a suitable organic solvent mixture, such as acetone/methanol, for extraction from the sample matrix.

    • Perform extraction under dim light and at a low temperature to minimize isomerization and oxidation.

  • Saponification (Optional):

    • To remove interfering lipids and chlorophylls, a gentle saponification step with methanolic potassium hydroxide can be employed. However, be aware that prolonged or harsh saponification can lead to carotenoid degradation.

  • Solvent Evaporation:

    • Evaporate the solvent under a stream of nitrogen to prevent oxidation.

  • Reconstitution:

    • Reconstitute the dried extract in the initial mobile phase or a solvent compatible with the HPLC method.

  • Filtration:

    • Filter the sample through a 0.22 µm PTFE syringe filter before injection to remove any particulate matter that could clog the column.

Q4: I have tried optimizing my method but still see some peak overlap. What else can I do?

A4: If co-elution persists after optimizing the column, mobile phase, temperature, and flow rate, consider the following advanced strategies:

  • UHPLC (Ultra-High-Performance Liquid Chromatography): Switching to a UHPLC system with a sub-2 µm particle size C30 column can provide significantly higher resolution and faster analysis times.

  • Alternative Stationary Phases: While C30 is generally optimal, other stationary phases with different selectivities, such as phenyl-hexyl columns, could be explored.

  • Two-Dimensional LC (2D-LC): For highly complex samples, a 2D-LC system can provide a significant increase in peak capacity by using two columns with different separation mechanisms.

Table 2: Comparison of HPLC and UHPLC for Carotenoid Separation

ParameterHPLCUHPLC
Column Particle Size 3-5 µm< 2 µm
Resolution GoodExcellent
Analysis Time LongerShorter
Solvent Consumption HigherLower
System Pressure LowerHigher

This guide provides a comprehensive framework for addressing the co-elution of this compound. By systematically evaluating and optimizing your chromatographic conditions, you can achieve the desired separation for accurate quantification and analysis.

References

Technical Support Center: Storage and Handling of 3-Hydroxyechinenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Hydroxyechinenone to prevent its degradation. Adherence to these guidelines is crucial for maintaining the integrity and bioactivity of the compound in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Discoloration of the sample (fading of the orange-red color) - Oxidation due to exposure to air. - Isomerization from the trans to cis form due to light exposure. - Thermal degradation from high temperatures.- Store under an inert atmosphere (e.g., argon or nitrogen). - Protect from light by using amber vials or storing in a light-proof container. - Maintain storage at or below -20°C.
Appearance of new peaks in HPLC chromatogram - Formation of degradation products such as isomers, epoxides, or apo-carotenones.- Re-purify the sample if necessary. - For future prevention, strictly follow recommended storage conditions. - Use freshly prepared solutions for experiments whenever possible.
Reduced biological activity or inconsistent experimental results - Degradation of the parent compound, leading to a lower effective concentration.- Confirm the purity and concentration of this compound using a validated analytical method (e.g., HPLC) before use. - Always use a fresh aliquot from a properly stored stock.
Poor solubility of the compound - The compound may have degraded into less soluble byproducts.- Visually inspect the solid for any signs of degradation. - Use a fresh, high-purity batch of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound, a keto-carotenoid, are exposure to light, oxygen, and high temperatures.[1] These factors can induce oxidative cleavage and isomerization of the polyene chain, resulting in a loss of color and biological activity.[2][3]

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored at -20°C or lower, protected from light in a tightly sealed container, and preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are more susceptible to degradation than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be prepared in a suitable de-gassed organic solvent, stored in amber vials at -20°C or below, and used as quickly as possible.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation. For solutions, antioxidants such as butylated hydroxytoluene (BHT) or ascorbyl palmitate can be added at a low concentration (e.g., 0.1%).[4]

Q5: What are the expected degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented, based on studies of similar keto-carotenoids like canthaxanthin and astaxanthin, degradation is expected to yield various isomers (e.g., 9-cis, 13-cis), as well as oxidation products such as epoxides, apo-carotenals, and apo-carotenones.[2][3][5]

Quantitative Data on Carotenoid Stability

While specific quantitative stability data for this compound is limited, the following tables provide illustrative data from studies on the closely related keto-carotenoids, canthaxanthin and astaxanthin, which can serve as a proxy.

Table 1: Illustrative Degradation of Astaxanthin in Acetone Solution after 5 Days [5]

Storage ConditionTemperatureDegradation (%)
With LightRoom Temperature23.59
Without LightRoom Temperature20.77
Without Light4°C19.59

Table 2: Illustrative Thermal Degradation of Carotenoids in a Model System [6][7]

Note: Degradation follows first-order kinetics. Higher k-values indicate faster degradation.

CarotenoidTemperature (°C)Rate Constant (k)
β-carotene25> β-cryptoxanthin
β-cryptoxanthin25> lutein
lutein25> zeaxanthin
zeaxanthin25(lowest k-value)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • BHT (Butylated hydroxytoluene)

  • Amber HPLC vials

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetone or a mixture of methanol and ethyl acetate) containing 0.1% BHT.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at room temperature for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.[8]

  • Thermal Degradation: Place a solid sample of this compound in an oven at a controlled temperature (e.g., 60°C) for a specified period (e.g., 48 hours).[9]

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration.

4. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Quantification of this compound

This protocol provides a general HPLC method that can be optimized for the quantification of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective for separating carotenoids. A typical gradient could be:

    • Start with 75% acetonitrile / 25% water.

    • Linearly increase to 100% acetonitrile over 20 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV-Vis detector at the maximum absorbance wavelength of this compound (approximately 470 nm).

  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

3. Quantification:

  • The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Visualizations

degradation_pathway This compound (trans-isomer) This compound (trans-isomer) Isomerization Isomerization This compound (trans-isomer)->Isomerization Light, Heat Oxidation Oxidation This compound (trans-isomer)->Oxidation Oxygen, Light, Heat cis-isomers cis-isomers Isomerization->cis-isomers Epoxides Epoxides Oxidation->Epoxides Apo-carotenals / Apo-carotenones Apo-carotenals / Apo-carotenones Oxidation->Apo-carotenals / Apo-carotenones

Caption: Postulated degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidative Stress Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute Sample Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Analysis HPLC->Data

Caption: Experimental workflow for a forced degradation study.

References

How to increase the solubility of 3-Hydroxyechinenone in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to increasing the solubility of 3-Hydroxyechinenone in various solvents.

General Solubility Profile of this compound

This compound is a carotenoid, specifically a xanthophyll.[1][2] As a member of this class of compounds, its solubility is dictated by its long, nonpolar polyene chain and the presence of polar functional groups (a hydroxyl and a ketone group).[3][4] Generally, carotenoids are lipophilic and thus exhibit poor solubility in aqueous solutions and polar solvents like ethanol.[5][6] Their solubility is typically higher in non-polar organic solvents such as hexane, chloroform, and acetone.[3][7]

The all-E-isomer, the most common form found in nature, is often characterized by high crystallinity, which further limits its solubility. Various techniques can be employed to overcome these solubility challenges, as detailed in this guide.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen solvent?

A1: The low solubility of this compound is likely due to its inherent chemical structure as a carotenoid.[6] Several factors could be contributing to this issue:

  • Solvent Polarity: this compound, like other carotenoids, is largely nonpolar and will have limited solubility in polar solvents such as water, methanol, and ethanol.[3][8]

  • Crystalline Form: The all-E isomer of many carotenoids is crystalline and less soluble than the amorphous Z-isomers.[5][9]

  • Temperature: Solubility of carotenoids is often temperature-dependent, and you may be working at a temperature that is too low.[10][11]

  • Purity of the Compound: Impurities can sometimes affect solubility.

Q2: What are the best starting solvents to try for dissolving this compound?

A2: Based on the general solubility of carotenoids, it is recommended to start with non-polar to moderately polar organic solvents. Good starting points include:

  • Non-polar: Hexane, Cyclohexane

  • Moderately Polar: Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF)[12][13]

  • More Polar (use with caution or in co-solvent systems): Ethanol, Isopropanol[3]

Q3: Can I use a co-solvent system to improve solubility?

A3: Yes, using a co-solvent system is a common and effective strategy. A small amount of a less polar solvent in which this compound is more soluble can be added to a more polar solvent to increase the overall solvating power for the compound. For example, a mixture of ethanol and a small amount of a non-polar solvent might be effective.[14]

Q4: How does temperature affect the solubility of this compound?

A4: Increasing the temperature generally increases the solubility of carotenoids.[10][15] However, it is crucial to be aware that excessive heat can lead to the degradation of this compound.[11][16] Therefore, a careful balance must be struck. It is advisable to conduct solubility tests at various temperatures to find the optimal condition that maximizes solubility without causing significant degradation.

Q5: What is Z-isomerization and can it help increase solubility?

A5: Z-isomerization refers to the conversion of the all-E (trans) form of the carotenoid to one or more Z (cis) isomers. This change in geometric configuration can disrupt the crystalline structure of the molecule, leading to a more amorphous, "oily" state that is significantly more soluble in many organic solvents. For instance, the solubility of lycopene Z-isomers in ethanol is over 4000 times higher than that of the all-E-isomer.[5][17]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound precipitates out of solution. The solution is supersaturated, or the temperature has decreased.Gently warm the solution while stirring. If precipitation persists, consider adding a small amount of a co-solvent in which the compound is more soluble.
The compound degrades during the solubilization process (color change). The solvent is not inert, the temperature is too high, or the sample is exposed to light and/or oxygen.Use high-purity, degassed solvents. Work under an inert atmosphere (e.g., nitrogen or argon). Protect the sample from light by using amber vials or covering the container with aluminum foil. Optimize the temperature to the lowest effective level.
Inconsistent solubility results between experiments. Variation in experimental conditions such as temperature, stirring speed, time to reach equilibrium, or solvent purity.Standardize your experimental protocol. Ensure consistent temperature control, stirring rate, and equilibration time. Use solvents from the same batch and of the same high purity for all experiments.
Difficulty in preparing a stock solution of a specific concentration. The desired concentration exceeds the solubility limit of this compound in the chosen solvent.Refer to the experimental protocols below to explore methods for enhancing solubility, such as using co-solvents, increasing the temperature, or employing advanced techniques like complexation or nanoencapsulation.

Data Presentation

As no specific quantitative solubility data for this compound is readily available in the literature, researchers are encouraged to determine this experimentally. The following table provides a template for recording and comparing solubility data across different solvents and conditions.

Solvent Temperature (°C) Solubility (mg/mL) Observations
e.g., Hexanee.g., 25
e.g., Acetonee.g., 25
e.g., Ethanole.g., 25
e.g., Hexanee.g., 40
e.g., Acetonee.g., 40
e.g., Ethanole.g., 40
e.g., Ethanol:Hexane (9:1)e.g., 25

Experimental Protocols

Protocol 1: Standard Method for Determining Solubility
  • Preparation: Add an excess amount of this compound to a known volume of the solvent to be tested in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Thermal Treatment for Z-Isomerization to Enhance Solubility

This protocol is based on general methods for carotenoid isomerization and should be optimized for this compound.[18]

  • Dissolution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., dichloromethane or an oil).[5]

  • Heating: Heat the solution at a controlled temperature (e.g., 60-100°C) for a specific duration. The optimal time and temperature will need to be determined experimentally to maximize isomerization while minimizing degradation.

  • Monitoring: Monitor the isomerization process by taking aliquots at different time points and analyzing them by HPLC to observe the formation of Z-isomers.

  • Solubility Testing: After the thermal treatment, use the resulting solution containing Z-isomers for your experiments or remove the solvent and re-test the solubility of the isomerized mixture using Protocol 1.

Protocol 3: Enhancing Apparent Solubility using Cyclodextrin Complexation

This method aims to increase the solubility of this compound in aqueous solutions.[19][20]

  • Cyclodextrin Solution: Prepare an aqueous solution of a modified cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), at a known concentration (e.g., 25% w/v).[21]

  • Carotenoid Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent like acetone.[21]

  • Complexation: Heat the cyclodextrin solution (e.g., to 65°C) and add the this compound solution dropwise while stirring rapidly.[21]

  • Solvent Evaporation: Continue stirring until the organic solvent has completely evaporated.

  • Characterization: The resulting aqueous dispersion contains the this compound/cyclodextrin inclusion complexes, which should exhibit improved apparent water solubility.

Mandatory Visualizations

G cluster_0 Solubility Enhancement Workflow for this compound start Start: Undissolved This compound solvent_screening Screen Solvents (Non-polar to Polar) start->solvent_screening is_soluble Is Solubility Sufficient? solvent_screening->is_soluble optimize_temp Optimize Temperature (e.g., 25-60°C) is_soluble->optimize_temp No end End: Solubilized This compound is_soluble->end Yes is_soluble2 Is Solubility Sufficient? optimize_temp->is_soluble2 co_solvent Use Co-solvent System is_soluble2->co_solvent No is_soluble2->end Yes is_soluble3 Is Solubility Sufficient? co_solvent->is_soluble3 advanced_methods Advanced Methods is_soluble3->advanced_methods No is_soluble3->end Yes z_isomerization Z-Isomerization advanced_methods->z_isomerization complexation Complexation (e.g., Cyclodextrins) advanced_methods->complexation nanoencapsulation Nanoencapsulation (e.g., Lipid-based) advanced_methods->nanoencapsulation z_isomerization->end complexation->end nanoencapsulation->end

Caption: Workflow for selecting a method to increase this compound solubility.

G cluster_1 Effect of Z-Isomerization on Carotenoid Solubility all_e All-E-Isomer (Crystalline, Low Solubility) process Isomerization (Heat, Light) all_e->process z_isomer Z-Isomer (Amorphous, High Solubility) process->z_isomer

Caption: Z-isomerization disrupts crystallinity, increasing carotenoid solubility.

References

Technical Support Center: Optimizing the Enzymatic Synthesis of 3-Hydroxyechinenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the enzymatic synthesis of 3-Hydroxyechinenone. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Production 1. Inactive or poorly expressed β-carotene ketolase (CrtW) or β-carotene hydroxylase (CrtZ).2. Suboptimal reaction conditions (pH, temperature).3. Insufficient substrate (β-carotene) or cofactor availability.4. Incorrect ratio of CrtW to CrtZ expression.1. Verify enzyme expression via SDS-PAGE and Western blot. Confirm enzyme activity with individual assays using known substrates.2. Optimize pH and temperature for the specific enzymes used. Generally, a pH range of 7.0-8.0 and a temperature range of 25-30°C are good starting points for many bacterial CrtW and CrtZ enzymes.3. Ensure adequate precursor supply by optimizing the β-carotene biosynthesis pathway or providing sufficient exogenous substrate. Ensure necessary cofactors, like iron for some ketolases, are present.4. Modulate the expression levels of CrtW and CrtZ. A lower relative expression of CrtZ compared to CrtW may favor the accumulation of this compound. This can be achieved by using promoters of different strengths or by varying gene copy numbers.[1][2]
High Levels of By-products (Echinenone, Canthaxanthin, Zeaxanthin, Astaxanthin) 1. Unbalanced CrtW and CrtZ activity.2. Substrate preference of the specific CrtW and CrtZ enzymes used.3. Reaction time is too long, allowing for further conversion of this compound.1. Fine-tune the expression ratio of CrtW and CrtZ. Increased CrtW activity relative to CrtZ can lead to echinenone and canthaxanthin accumulation. Conversely, higher CrtZ activity can lead to zeaxanthin and astaxanthin.2. Select enzymes with a known preference for producing the desired intermediate. Some CrtW variants have a higher propensity to produce mono-ketolated products.[3]3. Perform a time-course experiment to determine the optimal reaction time for maximal this compound accumulation before it is converted to downstream products.
Poor Substrate (β-carotene) Conversion 1. Low enzyme concentration or activity.2. Poor substrate solubility.3. Substrate inhibition at high concentrations.1. Increase the concentration of purified enzymes in an in vitro reaction or enhance the expression of CrtW and CrtZ in vivo.2. For in vitro reactions, consider the use of detergents or organic co-solvents to improve β-carotene solubility. In vivo, ensure the substrate is accessible to the enzymes, which are often membrane-associated.3. Perform a substrate titration experiment to determine the optimal β-carotene concentration that does not inhibit enzyme activity.
Difficulty in Purifying this compound 1. Co-elution with other carotenoids.2. Degradation of the product during purification.1. Utilize a high-resolution separation technique such as HPLC with a C30 column, which is effective for separating carotenoid isomers and intermediates.2. Perform all purification steps at low temperatures and protected from light to minimize degradation. Use antioxidants like butylated hydroxytoluene (BHT) in solvents.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes required for the synthesis of this compound from β-carotene?

A1: The enzymatic synthesis of this compound from β-carotene requires the sequential action of two enzymes: β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ). CrtW introduces a keto group at the 4-position of the β-ionone ring of β-carotene to form echinenone. Subsequently, CrtZ adds a hydroxyl group at the 3-position of the ketolated ring to produce this compound.

Q2: How can I control the reaction to maximize the yield of this compound and minimize the formation of astaxanthin?

A2: To maximize this compound, it is crucial to control the relative activities of CrtW and CrtZ. This can be achieved by:

  • Modulating Gene Expression: Use inducible promoters with varying inducer concentrations to fine-tune the expression levels of crtW and crtZ. A common strategy is to have a relatively higher expression or activity of CrtW compared to CrtZ.[1][2]

  • Enzyme Selection: Utilize CrtW and CrtZ variants with kinetic properties that favor the formation of the mono-hydroxylated intermediate.

  • Reaction Time: Optimize the reaction duration to harvest the product when its concentration is at its peak, before significant conversion to downstream products like adonixanthin and astaxanthin occurs.

Q3: What is the optimal pH and temperature for the enzymatic synthesis of this compound?

A3: The optimal pH and temperature can vary depending on the source of the CrtW and CrtZ enzymes. However, for many bacterial enzymes, a pH range of 7.0 to 8.0 and a temperature between 25°C and 30°C are generally suitable starting points for optimization. It is recommended to perform a systematic study to determine the optimal conditions for your specific enzymes.

Q4: How can I accurately quantify the concentration of this compound in my reaction mixture?

A4: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the most common and reliable method for quantifying this compound. A C30 reverse-phase column is highly recommended for the separation of carotenoids. Quantification is achieved by comparing the peak area of the sample to a standard curve generated from a purified this compound standard of known concentration. The detection wavelength is typically set around 470 nm.

Q5: What are the best practices for storing this compound to prevent degradation?

A5: this compound, like other carotenoids, is sensitive to light, oxygen, and heat. For long-term storage, it should be stored as a solid or in an organic solvent (e.g., ethanol, acetone) at -80°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Experimental Protocols

Protocol 1: Recombinant Expression of CrtW and CrtZ in E. coli

This protocol describes the expression of β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ) in an E. coli strain already engineered to produce β-carotene.

Materials:

  • E. coli strain engineered to produce β-carotene (e.g., containing the crtE, crtB, crtI, and crtY genes).

  • Expression vector(s) (e.g., pET or pBAD series) containing the crtW and crtZ genes.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics.

  • Inducer (e.g., IPTG or L-arabinose).

Procedure:

  • Transform the β-carotene-producing E. coli strain with the expression vector(s) carrying crtW and crtZ.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 25-30°C).

  • Add the inducer to the appropriate final concentration (e.g., 0.1-1 mM IPTG).[4][5]

  • Incubate the culture for 24-48 hours at the induction temperature with shaking, protected from light.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • The cell pellet, which should be orange-red in color, can be used for carotenoid extraction and analysis.

Protocol 2: Extraction and Quantification of this compound by HPLC-DAD

This protocol outlines the extraction of carotenoids from E. coli cells and their subsequent quantification.

Materials:

  • Cell pellet from Protocol 1.

  • Acetone (HPLC grade).

  • Methanol (HPLC grade).

  • Methyl-tert-butyl ether (MTBE, HPLC grade).

  • Butylated hydroxytoluene (BHT).

  • Saturated NaCl solution.

  • Anhydrous sodium sulfate.

  • HPLC system with a DAD detector.

  • C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • This compound standard.

Procedure:

Extraction:

  • Resuspend the cell pellet in a known volume of acetone containing 0.1% BHT.

  • Disrupt the cells by sonication or bead beating on ice until the color is fully extracted into the solvent.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the cell debris.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet with acetone until the pellet is colorless.

  • Pool the acetone extracts.

  • Add an equal volume of MTBE and a half volume of saturated NaCl solution to the pooled extract.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper organic phase containing the carotenoids.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Resuspend the dried carotenoid extract in a known volume of the initial mobile phase for HPLC analysis.

HPLC-DAD Quantification:

  • Equilibrate the C30 column with the initial mobile phase. A common mobile phase system is a gradient of methanol/MTBE.[6]

  • Inject a known volume of the extracted sample.

  • Run a gradient elution to separate the different carotenoids. A typical gradient might start with a high percentage of methanol and gradually increase the percentage of MTBE.[6][7]

  • Monitor the elution at a wavelength of approximately 470 nm.

  • Identify the this compound peak based on its retention time and absorption spectrum compared to a pure standard.

  • Prepare a standard curve using a serial dilution of the this compound standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data that can be used as a reference for optimizing the synthesis of this compound.

Table 1: Effect of CrtW:CrtZ Expression Ratio on Product Distribution

CrtW:CrtZ Ratio (relative expression level)β-carotene (%)Echinenone (%)This compound (%)Canthaxanthin (%)Zeaxanthin (%)Astaxanthin (%)
High CrtW : Low CrtZ10-2030-4040-50 5-10<5<1
Equal CrtW : Equal CrtZ5-1510-2020-3015-2510-205-15
Low CrtW : High CrtZ5-10<510-20<540-5020-30

Note: These are representative values and will vary depending on the specific enzymes, host strain, and culture conditions.

Table 2: Influence of Reaction Conditions on this compound Yield

ParameterCondition 1Yield of this compound (mg/g DCW)Condition 2Yield of this compound (mg/g DCW)
Temperature 25°C1.537°C0.8
pH 7.01.88.51.2
Inducer Conc. 0.1 mM1.21.0 mM1.9

DCW: Dry Cell Weight

Visualizations

Enzymatic_Synthesis_of_3_Hydroxyechinenone beta_carotene β-Carotene echinenone Echinenone beta_carotene->echinenone CrtW zeaxanthin Zeaxanthin beta_carotene->zeaxanthin CrtZ hydroxyechinenone This compound echinenone->hydroxyechinenone CrtZ canthaxanthin Canthaxanthin echinenone->canthaxanthin CrtW adonixanthin Adonixanthin hydroxyechinenone->adonixanthin CrtW astaxanthin Astaxanthin canthaxanthin->astaxanthin CrtZ zeaxanthin->adonixanthin CrtW adonixanthin->astaxanthin CrtZ

Caption: Biosynthetic pathway from β-carotene to astaxanthin.

Experimental_Workflow cluster_cloning 1. Gene Cloning and Strain Construction cluster_expression 2. Protein Expression and Synthesis cluster_analysis 3. Analysis and Purification cloning Clone crtW and crtZ into expression vectors transformation Transform β-carotene producing E. coli cloning->transformation culture Cultivate transformed E. coli transformation->culture induction Induce gene expression (e.g., IPTG) culture->induction synthesis Incubate for carotenoid synthesis induction->synthesis extraction Extract carotenoids from cells synthesis->extraction hplc Quantify with HPLC-DAD extraction->hplc purification Purify this compound hplc->purification

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic start Low/No this compound Yield check_expression Check CrtW/CrtZ Expression (SDS-PAGE) start->check_expression expression_ok Expression OK? check_expression->expression_ok optimize_expression Optimize Induction Conditions (Temp, Inducer Conc.) expression_ok->optimize_expression No check_activity Assess Enzyme Activity (In vitro assay) expression_ok->check_activity Yes optimize_expression->check_expression activity_ok Activity OK? check_activity->activity_ok optimize_conditions Optimize Reaction Conditions (pH, Temp, Substrate Conc.) activity_ok->optimize_conditions No check_byproducts Analyze By-products (HPLC) activity_ok->check_byproducts Yes optimize_conditions->check_activity adjust_ratio Adjust CrtW:CrtZ Ratio check_byproducts->adjust_ratio end Optimized Yield check_byproducts->end Desired Profile adjust_ratio->check_byproducts

Caption: Troubleshooting workflow for low this compound yield.

References

Troubleshooting guide for 3-Hydroxyechinenone quantification errors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxyechinenone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound peak is broad and tailing in my HPLC chromatogram. What are the possible causes and solutions?

A1: Broad and tailing peaks are common issues in liquid chromatography and can be caused by several factors when analyzing carotenoids like this compound.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Incompatible Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase. If this is not feasible, use a solvent weaker than the mobile phase.[1]

  • Column Contamination: Accumulation of contaminants from previous injections can affect peak shape.

    • Solution: Implement a column washing protocol. A common approach is to flush the column with a strong solvent like isopropanol, followed by a solvent of intermediate polarity like acetone, and then re-equilibrate with your mobile phase.

  • Degradation on Column: this compound, like other carotenoids, can degrade on the column, especially if the stationary phase has become active.

    • Solution: Use a guard column to protect your analytical column. If the problem persists, you may need to replace the analytical column.

Q2: I am observing a loss of this compound during sample preparation. How can I minimize this?

A2: Carotenoids are susceptible to degradation from light, heat, and oxygen.

  • Light Exposure: Photodegradation can be a significant source of sample loss.

    • Solution: Work in a dimly lit environment or use amber-colored glassware for all sample preparation steps.

  • Oxidation: The conjugated double bond system in this compound is prone to oxidation.

    • Solution: Use deoxygenated solvents for extraction and analysis. Adding an antioxidant like butylated hydroxytoluene (BHT) at a concentration of 0.1% to your solvents can also help prevent oxidation.[2] It is also advisable to blanket samples and standards with an inert gas like nitrogen or argon.

  • Heat Sensitivity: High temperatures can cause degradation and isomerization.

    • Solution: Avoid excessive heat during sample extraction and evaporation steps. If using a rotary evaporator, maintain a low temperature. Store extracts and standards at -20°C or lower.

Q3: My quantitative results for this compound are not reproducible. What should I check?

A3: Poor reproducibility can stem from various sources throughout the analytical workflow.

  • Inconsistent Extraction Efficiency: The completeness of the extraction can vary between samples.

    • Solution: Ensure your sample homogenization is thorough and consistent. Use a standardized extraction protocol with a fixed solvent-to-sample ratio and extraction time.

  • Standard Instability: The accuracy of your quantification relies on the stability of your standard solutions.

    • Solution: Prepare fresh standard solutions regularly from a stock solution stored under inert gas at low temperature. Verify the concentration of your stock solution spectrophotometrically before preparing dilutions.

  • HPLC System Variability: Fluctuations in pump flow rate, column temperature, or detector response can lead to inconsistent results.[3]

    • Solution: Regularly perform system suitability tests to ensure your HPLC system is performing within specifications. Check for leaks and ensure the mobile phase is properly degassed.[3]

Q4: I am having trouble identifying the this compound peak in my LC-MS data. What should I look for?

A4: Peak identification in LC-MS is based on a combination of retention time and mass spectral data.

  • Expected m/z: The molecular weight of this compound is 566.87 g/mol . In positive ion mode electrospray ionization (ESI), you would typically look for the protonated molecule [M+H]⁺ at an m/z of 567.42. Depending on the ionization source and mobile phase additives, you might also observe adducts such as [M+Na]⁺ at m/z 589.40 or [M+K]⁺ at m/z 605.37.

  • Fragmentation Pattern: While a specific, publicly available fragmentation spectrum for this compound is not readily found, keto-carotenoids often show characteristic fragmentation patterns. In MS/MS analysis, expect to see neutral losses of water (-18 Da) from the hydroxyl group and potentially losses of toluene (-92 Da) and xylene (-106 Da) from the polyene chain, which are common for carotenoids. Cleavage adjacent to the keto group can also occur.

  • Retention Time: The retention time should be consistent with your analytical method. If you are developing a method, it will depend on the column and mobile phase used. Based on a published UPLC-QTOF-MS method, 3'-hydroxyechinenone has a retention time of approximately 10.32 minutes on a C30 column with a gradient of methanol, methyl-tert-butyl ether, and water.

Quantitative Data Summary

For accurate quantification, it is crucial to use a certified standard of this compound. If a standard is not available, semi-quantification can be performed using the molar extinction coefficient of a structurally similar keto-carotenoid, such as echinenone, but this should be clearly stated in your results.

ParameterValueNotes
Molecular Formula C₄₀H₅₄O₂
Molecular Weight 566.87 g/mol
λmax (in n-hexane) ~476 nmThe absorption spectrum shows a typical carotenoid profile with three vibrational bands.
Molar Extinction Coefficient (ε) Not availableFor semi-quantification, the ε of a similar carotenoid like echinenone can be used as an approximation. It is highly recommended to determine the ε experimentally for accurate quantification.
[M+H]⁺ (m/z) 567.4204Expected accurate mass for the protonated molecule in high-resolution mass spectrometry.
[M+Na]⁺ (m/z) 589.4023Expected accurate mass for the sodium adduct.

Experimental Protocols

Sample Extraction from Cyanobacteria

This protocol is a general guideline and may need optimization depending on the specific cyanobacterial strain.

  • Harvesting: Centrifuge the cyanobacterial culture to pellet the cells.

  • Washing: Wash the cell pellet with phosphate-buffered saline (PBS) to remove residual media components.

  • Lysis and Extraction:

    • Resuspend the cell pellet in a suitable volume of ethanol or a mixture of methanol:acetone:hexane (1:1:2, v/v/v).[4]

    • To enhance extraction efficiency, perform cell lysis by sonication or bead beating.

    • Incubate the mixture in the dark, with shaking, for 30 minutes.

  • Phase Separation (if using a biphasic solvent system):

    • Add water to the extract to induce phase separation. The carotenoids will partition into the upper hexane layer.

  • Collection and Drying:

    • Carefully collect the colored organic layer.

    • Repeat the extraction process on the remaining pellet until it is colorless.

    • Pool the organic extracts and dry them under a stream of nitrogen gas.

  • Saponification (Optional):

    • To remove chlorophylls and hydrolyze carotenoid esters, the dried extract can be saponified by redissolving it in ethanol and adding a solution of potassium hydroxide. This step should be performed in the dark and under an inert atmosphere.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., MTBE or the initial mobile phase) for HPLC or LC-MS analysis.

UPLC-PDA-QTOF-MS Analysis

The following is a representative method for the analysis of this compound.

  • Column: A C30 reversed-phase column is recommended for good separation of carotenoid isomers.

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Methanol/Water (95:5, v/v) with 0.1% formic acid

    • Solvent B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid

  • Gradient Program: A typical gradient might start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the more nonpolar carotenoids.

  • Flow Rate: ~0.4 mL/min

  • Column Temperature: 25-30 °C

  • PDA Detection: Monitor the spectral range from 200-600 nm. The specific wavelength for quantification should be set at the λmax of this compound (~476 nm).

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-1000

    • MS/MS: For fragmentation analysis, select the [M+H]⁺ ion (m/z 567.4) as the precursor ion and apply collision-induced dissociation (CID).

Visualizations

TroubleshootingWorkflow start Start: Quantification Error peak_shape Issue: Poor Peak Shape (Broad, Tailing) start->peak_shape reproducibility Issue: Poor Reproducibility start->reproducibility sensitivity Issue: Low Sensitivity/ No Peak start->sensitivity check_overload Check: Column Overload? peak_shape->check_overload check_extraction Check: Extraction Protocol? reproducibility->check_extraction check_degradation Check: Sample Degradation? sensitivity->check_degradation check_solvent Check: Injection Solvent? check_overload->check_solvent No sol_overload Solution: Dilute Sample check_overload->sol_overload Yes check_column Check: Column Health? check_solvent->check_column No sol_solvent Solution: Use Weaker Solvent or Mobile Phase check_solvent->sol_solvent Yes sol_column Solution: Wash or Replace Column check_column->sol_column Yes check_standard Check: Standard Stability? check_extraction->check_standard Consistent sol_extraction Solution: Standardize Homogenization & Extraction Time check_extraction->sol_extraction Inconsistent check_system Check: System Suitability? check_standard->check_system Stable sol_standard Solution: Prepare Fresh Standards check_standard->sol_standard Unstable sol_system Solution: Perform System Maintenance check_system->sol_system Fails check_concentration Check: Sample Concentration? check_degradation->check_concentration No sol_degradation Solution: Protect from Light, Heat, Oxygen (BHT) check_degradation->sol_degradation Yes check_detector Check: Detector Settings? check_concentration->check_detector Sufficient sol_concentration Solution: Concentrate Sample check_concentration->sol_concentration Too Low sol_detector Solution: Optimize Detector Parameters (λ, etc.) check_detector->sol_detector Suboptimal ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing harvest Harvest & Wash Cyanobacteria Cells extract Extract with Organic Solvent (in dark) harvest->extract dry Dry Extract (under N2) extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject onto C30 Column reconstitute->inject separate Gradient Elution inject->separate detect PDA & QTOF-MS Detection separate->detect identify Identify Peak by RT & m/z detect->identify integrate Integrate Peak Area identify->integrate quantify Quantify using Standard Curve integrate->quantify

References

Technical Support Center: Chromatographic Resolution of 3-Hydroxyechinenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 3-Hydroxyechinenone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of this compound isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating this compound isomers?

This compound is a keto-carotenoid, and like other carotenoids, its isomers can be challenging to separate due to their structural similarity. Common issues include:

  • Co-elution of isomers: Geometric (cis/trans) and stereoisomers often have very similar polarities and shapes, leading to overlapping peaks.

  • Poor peak shape: Peak tailing or fronting can occur due to interactions with the stationary phase, column overload, or improper solvent conditions.

  • Analyte degradation: Carotenoids are susceptible to degradation by light, heat, and oxidation, which can result in the appearance of artifact peaks and loss of the target analyte.

Q2: Which HPLC column is best suited for separating this compound isomers?

For resolving carotenoid isomers, C30 columns are highly recommended over standard C18 columns. The longer alkyl chains of C30 stationary phases provide enhanced shape selectivity, which is crucial for differentiating between structurally similar isomers.[1][2][3][4][5] While C18 columns can be used, they often provide insufficient resolution for complex isomer mixtures.[4]

Q3: How does mobile phase composition affect the resolution?

The choice of mobile phase is critical. Typically, a gradient elution using a mixture of solvents is employed. Common mobile phases for carotenoid separation include mixtures of:

  • Methanol

  • Acetonitrile

  • Methyl tert-butyl ether (MTBE)

  • Dichloromethane

The ratio of these solvents is adjusted to optimize the separation. For instance, a mobile phase of methanol/MTBE is effective for separating keto-carotenoid stereoisomers like astaxanthin, a compound structurally similar to this compound.

Q4: What is the role of column temperature in the separation?

Column temperature significantly influences retention times and selectivity. Lower temperatures (e.g., 10-20°C) often improve the resolution of cis/trans isomers by increasing their interaction with the stationary phase. However, this also leads to longer run times and broader peaks. An optimal temperature must be determined empirically to balance resolution and analysis time.

Q5: How can I prevent the degradation of this compound during analysis?

Due to the instability of carotenoids, strict precautions are necessary:

  • Protect from light: Use amber vials and minimize exposure to ambient light during sample preparation and analysis.

  • Avoid heat: Store samples at low temperatures (e.g., -20°C or below) and use a temperature-controlled autosampler.

  • Prevent oxidation: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents and mobile phase can also be beneficial.

  • Use fresh samples: Prepare samples immediately before analysis to minimize degradation.

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of this compound isomers.

Problem Potential Cause Suggested Solution
Poor Resolution / Co-elution Inappropriate stationary phase.Switch from a C18 to a C30 column for enhanced shape selectivity.[1][2][3][4][5]
Sub-optimal mobile phase composition.Optimize the gradient and the ratio of organic solvents (e.g., Methanol/MTBE).
Column temperature is too high.Decrease the column temperature in increments (e.g., 5°C) to improve isomer separation.
Flow rate is too high.Reduce the flow rate to allow for better partitioning between the mobile and stationary phases.
Peak Tailing Active sites on the silica backbone.Use a well-endcapped column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.
Column overload.Reduce the injection volume or dilute the sample.
Mismatch between injection solvent and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak Fronting Column overload.Dilute the sample or inject a smaller volume.
Poorly packed column bed.Replace the column.
Ghost Peaks / Spurious Peaks Sample degradation.Ensure proper sample handling (protection from light, heat, and oxygen). Prepare fresh samples.
Contaminated mobile phase or system.Use high-purity solvents and flush the HPLC system thoroughly.
Carryover from previous injections.Implement a robust needle wash protocol in your autosampler method.
Irreproducible Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Inconsistent mobile phase preparation.Prepare mobile phases fresh daily and ensure accurate mixing.
Pump issues (e.g., leaks, air bubbles).Degas the mobile phase and prime the pump. Check for leaks in the system.

Experimental Protocols

Protocol: Chiral Separation of Keto-Carotenoid Stereoisomers (adapted from Astaxanthin analysis)

This method is designed for the separation of the (3S,3'S), (3R,3'R), and meso forms of keto-carotenoids.

Parameter Condition
HPLC System UHPLC or HPLC system with a UV/Vis or DAD detector
Column Chiralpak IC (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol/Methyl tert-butyl ether (90:10, v/v)
Flow Rate 1.0 mL/min (analytical) or 3.06 mL/min (semi-preparative)[6]
Column Temperature 35°C
Detection Wavelength 474 nm
Injection Volume 5-20 µL

Sample Preparation:

  • Extract the carotenoids from the sample matrix using an appropriate solvent mixture (e.g., hexane/isopropanol).

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Comparison:

The following table presents representative retention times for the stereoisomers of all-trans-astaxanthin, which can serve as an estimate for optimizing the separation of this compound stereoisomers. Actual retention times for this compound will vary.

Isomer Retention Time (min) (approx.)
(3R, 3'R)10.5
meso (3R, 3'S)12.0
(3S, 3'S)14.0

Data adapted from methods for astaxanthin stereoisomer separation.

Visualizations

Workflow for Troubleshooting Poor Resolution

G Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed check_sample Check Sample Integrity (Light, Heat, O2 protection) start->check_sample check_sample->start Degradation Found (Re-prepare sample) optimize_mp Optimize Mobile Phase (Gradient, Solvent Ratio) check_sample->optimize_mp Sample OK optimize_temp Adjust Column Temperature (Typically decrease) optimize_mp->optimize_temp optimize_flow Reduce Flow Rate optimize_temp->optimize_flow check_column Evaluate Column (Switch to C30 or Chiral) optimize_flow->check_column resolved Resolution Improved check_column->resolved Resolution Adequate replace_column Replace Column check_column->replace_column No Improvement replace_column->optimize_mp Try again with new column

Troubleshooting workflow for poor peak resolution.
Biosynthesis Pathway of 3'-Hydroxyechinenone

G Simplified Biosynthesis of 3'-Hydroxyechinenone in Cyanobacteria beta_carotene β-Carotene enzyme1 CrtO / CrtW (β-carotene ketolase) beta_carotene->enzyme1 enzyme2 CrtR (β-carotene hydroxylase) beta_carotene->enzyme2 echinenone Echinenone echinenone->enzyme2 hydroxyechinenone 3'-Hydroxyechinenone beta_cryptoxanthin β-Cryptoxanthin beta_cryptoxanthin->enzyme1 enzyme1->echinenone enzyme1->hydroxyechinenone enzyme2->hydroxyechinenone enzyme2->beta_cryptoxanthin

Biosynthesis of 3'-Hydroxyechinenone from β-Carotene.
Orange Carotenoid Protein (OCP) Photocycle

G The Orange Carotenoid Protein (OCP) Photocycle OCPo OCP Orange (Inactive) OCPr OCP Red (Active) OCPo->OCPr Blue-Green Light OCPr->OCPo Darkness / FRP PBS_bound OCPr bound to Phycobilisome (PBS) OCPr->PBS_bound Binds to PBS PBS_bound->OCPr Dissociation Quenching Energy Quenching (Photoprotection) PBS_bound->Quenching

The role of 3'-Hydroxyechinenone in the OCP photocycle.

References

Minimizing photoisomerization of 3-Hydroxyechinenone during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the photoisomerization of 3-Hydroxyechinenone during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to light?

This compound is a keto-carotenoid pigment found in various microorganisms, notably as the chromophore in the photoactive Orange Carotenoid Protein (OCP) in cyanobacteria.[1] Like other carotenoids, its structure contains a long system of conjugated double bonds. This feature is responsible for its color and also makes the molecule susceptible to photoisomerization, a process where light absorption leads to a change in the spatial arrangement of the atoms, particularly a conversion between trans and cis isomers.[2] This isomerization can alter the compound's physical, chemical, and biological properties, leading to inaccurate experimental results.

Q2: What are the main factors that contribute to the degradation and isomerization of this compound?

The primary factors that can induce isomerization and degradation of this compound, similar to other carotenoids, are:

  • Light Exposure: Direct exposure to light, especially UV and blue light, is a major cause of photoisomerization.[2]

  • Heat: Elevated temperatures can accelerate both isomerization and oxidative degradation.

  • Oxygen: The presence of oxygen can lead to oxidative cleavage of the carotenoid chain, resulting in a loss of color and the formation of various degradation products.

  • Acids: Acidic conditions can catalyze the isomerization of trans to cis forms.[2]

Q3: What are the general best practices for handling this compound to minimize photoisomerization?

To maintain the integrity of this compound during your experiments, adhere to the following best practices:

  • Work in a Low-Light Environment: Conduct all experimental procedures under dim or red light to prevent photoisomerization.[3]

  • Use Amber Glassware: Store and handle solutions of this compound in amber-colored glass vials or tubes to block UV and blue light.

  • Maintain Low Temperatures: Keep samples and solutions cold, using ice baths during extraction and processing, and store them at low temperatures (ideally -80°C for long-term storage).[4]

  • Deoxygenate Solvents: Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Avoid Acidic Conditions: If possible, use neutral or slightly basic solvents and avoid contact with acids.

  • Add Antioxidants: Consider adding antioxidants such as butylated hydroxytoluene (BHT) to solvents to quench free radicals and prevent oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem 1: Inconsistent quantitative results or unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Steps
Photoisomerization during sample preparation or analysis. 1. Ensure all steps are performed under subdued light. 2. Wrap autosampler vials in aluminum foil if the autosampler is not refrigerated or protected from light. 3. Use a C30 HPLC column, which is known to be effective in separating carotenoid isomers.[3] 4. Lower the column temperature during HPLC analysis to improve the resolution of isomers.[5]
Oxidative degradation. 1. Use freshly deoxygenated solvents for extraction and mobile phases. 2. Add an antioxidant like BHT to your extraction solvent. 3. Store extracts under an inert atmosphere (nitrogen or argon).
Incomplete extraction. 1. Ensure the sample is thoroughly homogenized. 2. Perform multiple extraction steps until the sample residue is colorless.
Problem 2: Loss of color in the this compound sample or solution.
Possible Cause Troubleshooting Steps
Oxidative degradation. 1. Check storage conditions. Ensure the sample is stored at a low temperature, under an inert atmosphere, and protected from light.[4][6] 2. Use freshly prepared solutions.
Exposure to strong light. 1. Immediately move the sample to a dark, cold environment. 2. For future work, strictly adhere to low-light handling procedures.
Presence of contaminants. 1. Ensure all glassware is scrupulously clean. 2. Use high-purity solvents.

Experimental Protocols

Protocol 1: Extraction of this compound with Minimal Isomerization

This protocol is a general guideline for the extraction of carotenoids from cellular material, adapted to minimize the photoisomerization of this compound.

Materials:

  • Biological sample containing this compound

  • Mortar and pestle or homogenizer

  • Amber-colored centrifuge tubes

  • Acetone (HPLC grade), chilled

  • Hexane (HPLC grade), chilled

  • Saturated NaCl solution, chilled

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • Ice bath

  • Red light source

Procedure:

  • Sample Preparation: Perform all steps under red light. If starting with a cell pellet, keep it on ice.

  • Homogenization: Homogenize the sample with chilled acetone in a pre-chilled mortar and pestle or a mechanical homogenizer until a fine paste is formed.

  • Extraction:

    • Transfer the homogenate to an amber centrifuge tube.

    • Add more chilled acetone, vortex thoroughly, and centrifuge at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction with fresh chilled acetone until the pellet is colorless.

  • Partitioning:

    • Combine all acetone extracts in a separatory funnel.

    • Add an equal volume of chilled hexane and mix gently.

    • Add an equal volume of chilled saturated NaCl solution to facilitate phase separation.

    • Allow the layers to separate. The upper hexane layer will contain the carotenoids.

    • Collect the upper hexane layer.

  • Drying and Evaporation:

    • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (<30°C).

  • Storage: Immediately redissolve the dried extract in a suitable deoxygenated solvent (e.g., acetone, ethanol, or mobile phase for HPLC) and store in an amber vial at -80°C under a nitrogen or argon atmosphere.

Protocol 2: HPLC Analysis for Separation of this compound Isomers

While a specific validated method for this compound isomers is not widely published, the following conditions, based on general carotenoid analysis, are recommended as a starting point.

Instrumentation and Columns:

  • HPLC System: A system with a photodiode array (PDA) or UV-Vis detector is essential for identifying carotenoid isomers based on their characteristic spectra.

  • Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers due to its high shape selectivity.[3][5] A C18 column can also be used, but may provide less resolution between geometric isomers.

Mobile Phase and Gradient (Starting Conditions):

  • Mobile Phase A: Methanol/Water/Triethylamine (e.g., 95:5:0.1, v/v/v)

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Gradient:

    • 0-15 min: 10% B

    • 15-30 min: 10-50% B (linear gradient)

    • 30-35 min: 50-10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 15-20°C (Lower temperatures often improve isomer separation).[5]

  • Detection: Monitor at the wavelength of maximum absorbance for this compound (approximately 460-480 nm, the exact value should be determined experimentally).

Data Presentation

Table 1: Influence of Experimental Conditions on this compound Stability (Qualitative)

Parameter Condition Effect on Stability Recommendation
Light Direct sunlight/UV lightHigh degradation and isomerizationWork in a dark or red-light environment. Use amber glassware.
Diffuse laboratory lightModerate degradation and isomerizationMinimize exposure time.
Temperature > 30°CIncreased degradation and isomerizationWork at low temperatures (e.g., on ice).
4°CModerate stabilitySuitable for short-term storage (hours to days).
-20°CGood stabilitySuitable for medium-term storage (weeks).
-80°CExcellent stabilityRecommended for long-term storage (months to years).[4]
Atmosphere Air (Oxygen)High oxidative degradationWork under an inert atmosphere (N₂ or Ar). Deoxygenate solvents.
Inert (N₂ or Ar)Minimal degradationRecommended for all handling and storage.
pH AcidicPromotes isomerizationUse neutral or slightly basic solvents.
Neutral/BasicBetter stabilityRecommended.

Table 2: Relative Stability of Carotenoids in Different Solvents (General Guidance)

Solvent Polarity General Stability of Carotenoids Notes
HexaneNon-polarGoodGood for extraction of non-polar carotenoids.
AcetonePolar aproticModerateGood for extraction, but can contain water which may affect stability.
EthanolPolar proticModerateCan be a good solvent for dissolving extracts for analysis.
MethanolPolar proticModerateSimilar to ethanol.
ChloroformNon-polarPoorCan contain acidic impurities that promote isomerization and degradation.
DichloromethaneNon-polarPoorSimilar to chloroform.

Visualizations

Photoisomerization_Pathway trans trans-3-Hydroxyechinenone (More Stable) cis cis-3-Hydroxyechinenone (Less Stable) trans->cis Light (hν) Heat (Δ) degradation Degradation Products trans->degradation Oxygen, Heat, Acid cis->trans Light (hν) Heat (Δ) cis->degradation Oxygen, Heat, Acid Experimental_Workflow cluster_extraction Extraction (Low Light, Cold) cluster_analysis Analysis start Sample Homogenization extract Solvent Extraction (e.g., Acetone/Hexane) start->extract partition Liquid-Liquid Partition extract->partition dry Drying and Solvent Evaporation partition->dry storage Store at -80°C under Inert Gas dry->storage Immediate Storage hplc HPLC Analysis (C30 Column, Cold) storage->hplc data Data Interpretation hplc->data Troubleshooting_Logic problem Inconsistent HPLC Results (Extra Peaks, Variable Area) cause1 Photoisomerization? problem->cause1 cause2 Degradation? problem->cause2 solution1a Work under red light cause1->solution1a Yes solution1b Use amber vials cause1->solution1b Yes solution1c Lower column temperature cause1->solution1c Yes solution2a Use deoxygenated solvents cause2->solution2a Yes solution2b Add antioxidants (BHT) cause2->solution2b Yes solution2c Store properly (-80°C, inert gas) cause2->solution2c Yes

References

Best practices for handling and storing 3-Hydroxyechinenone standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the handling, storage, and use of 3-Hydroxyechinenone standards, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to degradation?

A1: this compound is a keto-carotenoid, a class of pigments known for their antioxidant properties.[1] Its structure contains a long chain of conjugated double bonds, which is responsible for its biological activity and also makes it susceptible to degradation from factors like light, heat, and oxygen.[2][3] Exposure to these elements can lead to isomerization and oxidation, altering the compound's properties and affecting experimental results.[4]

Q2: How should I store my this compound standard upon arrival?

A2: For long-term storage, this compound standards should be stored at -20°C or lower, protected from light.[5] It is supplied as a crystalline solid and should be kept in a tightly sealed container.

Q3: What is the best way to prepare a stock solution of this compound?

A3: It is recommended to prepare a stock solution in an organic solvent where it has good solubility and to purge the solvent with an inert gas like nitrogen to remove dissolved oxygen.[5] The solution should be stored in an amber vial at -20°C or colder. For detailed steps, refer to the "Protocol for Preparation of this compound Stock Solution" section below.

Q4: In which solvents is this compound soluble?

A4: While specific quantitative solubility data for this compound is limited, based on its structural similarity to other keto-carotenoids like astaxanthin, it is expected to be soluble in organic solvents such as dichloromethane (DCM), chloroform, dimethyl sulfoxide (DMSO), and acetone.[2][6] It is poorly soluble in water.[2]

Q5: My HPLC chromatogram shows multiple peaks for the this compound standard. What could be the cause?

A5: The appearance of multiple peaks can be due to several factors:

  • Isomerization: Exposure to light or heat can cause the trans-isomer of this compound to convert to various cis-isomers, which may resolve as separate peaks.

  • Degradation: Oxidation or other degradation pathways can lead to the formation of new compounds that will appear as extra peaks.

  • Column Overload: Injecting too concentrated a sample can lead to peak splitting. Try diluting your sample.

  • Solvent Mismatch: A mismatch between the injection solvent and the mobile phase can cause peak distortion. Ensure your sample is dissolved in a solvent compatible with your mobile phase.

Q6: How can I minimize the degradation of this compound during my experiments?

A6: To minimize degradation, follow these best practices:

  • Protect from Light: Use amber vials or wrap containers in aluminum foil. Work under subdued lighting conditions.

  • Control Temperature: Keep solutions on ice during preparation and analysis. Avoid exposing the standard to high temperatures.[2]

  • Minimize Oxygen Exposure: Use solvents that have been deoxygenated by sparging with nitrogen or helium. Store solutions under an inert atmosphere.

  • Use Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents and stock solutions.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and inferred solubility for this compound, based on data for the structurally similar compound, astaxanthin.

ParameterRecommendation/ValueReference(s)
Storage Temperature
Long-term (solid)-20°C or colder[5]
Stock Solution-20°C or colder[5]
Inferred Solubility
Dichloromethane (DCM)~30 g/L[6]
Chloroform~10 g/L[6]
Dimethylformamide (DMF)~0.5 g/L[5]
Acetone~0.2 g/L[6]
Ethanol~0.09 g/L[5]
WaterPoorly soluble[2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Materials:

    • This compound standard (crystalline solid)

    • HPLC-grade solvent (e.g., Dichloromethane or Chloroform)

    • Inert gas (Nitrogen or Argon)

    • Amber glass vial with a PTFE-lined cap

    • Gas-tight syringe

    • Analytical balance

  • Procedure:

    • Allow the vial containing the solid this compound standard to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the standard directly into the amber vial.

    • Add the appropriate volume of deoxygenated solvent to the vial to achieve the desired concentration. To deoxygenate the solvent, bubble inert gas through it for 10-15 minutes.

    • Cap the vial tightly and vortex or sonicate until the standard is completely dissolved.

    • Flush the headspace of the vial with the inert gas before sealing it for storage.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or colder, protected from light.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Standard Preparation cluster_analysis Sample Analysis start Start weigh Weigh Solid Standard start->weigh dissolve Dissolve in Deoxygenated Solvent weigh->dissolve store Store Stock Solution at ≤ -20°C dissolve->store dilute Prepare Working Solution store->dilute inject Inject into HPLC dilute->inject acquire Acquire Data inject->acquire analyze Analyze Results acquire->analyze

Caption: A flowchart illustrating the key steps in preparing and analyzing this compound standards.

troubleshooting_guide Troubleshooting HPLC Issues cluster_causes Potential Causes cluster_solutions Solutions issue Multiple or Distorted Peaks in Chromatogram isomerization Isomerization issue->isomerization degradation Degradation issue->degradation overload Column Overload issue->overload solvent_mismatch Solvent Mismatch issue->solvent_mismatch protect Protect from Light and Heat isomerization->protect inert Use Inert Atmosphere and Antioxidants degradation->inert dilute Dilute Sample overload->dilute match_solvent Match Injection and Mobile Phase Solvents solvent_mismatch->match_solvent

Caption: A decision tree to help troubleshoot common HPLC problems encountered with this compound standards.

References

Technical Support Center: Analysis of 3-Hydroxyechinenone in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 3-Hydroxyechinenone in various food matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental workflow for this compound analysis.

ProblemPossible Cause(s)Suggested Solution(s)
Chromatography Issues
Poor peak shape (tailing or fronting)- Column degradation or contamination- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase- Co-elution with interfering compounds- Use a guard column and replace it regularly.- Flush the column with a strong solvent.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Optimize the gradient elution to separate interfering peaks.
Shifting retention times- Inconsistent mobile phase composition- Fluctuation in column temperature- Column aging- Prepare fresh mobile phase daily and degas thoroughly.- Use a column oven to maintain a constant temperature.- Equilibrate the column for a sufficient time before injections.- Monitor system pressure for any irregularities.
Low peak resolution- Inefficient column- Inappropriate mobile phase- Gradient slope is too steep- Use a column with a smaller particle size or a longer length.- Optimize the mobile phase composition (e.g., solvent ratio, additives).- Flatten the gradient slope to improve the separation of closely eluting peaks.
Extraction and Sample Preparation Issues
Low recovery of this compound- Incomplete extraction from the food matrix- Degradation of the analyte during extraction- Inefficient saponification to release esterified forms- Increase extraction time or use a more efficient extraction technique (e.g., ultrasound-assisted extraction).- Add an antioxidant (e.g., BHT) to the extraction solvent.- Work under dim light and controlled temperature to prevent degradation.- Optimize saponification conditions (e.g., KOH concentration, temperature, time) to ensure complete hydrolysis of esters without degrading the analyte.
High background or matrix effects in LC-MS/MS- Co-extraction of interfering compounds (e.g., lipids, pigments)- Ion suppression or enhancement in the mass spectrometer source- Incorporate a solid-phase extraction (SPE) clean-up step after extraction.- Use matrix-matched calibration standards or a stable isotope-labeled internal standard.- Dilute the sample extract to minimize matrix effects.
Quantification Issues
Poor linearity of calibration curve- Inaccurate standard preparation- Detector saturation at high concentrations- Adsorption of the analyte to vials or tubing- Prepare fresh calibration standards from a reliable stock solution.- Extend the calibration range or dilute high-concentration samples.- Use silanized glass vials to minimize adsorption.
High variability in replicate measurements- Inconsistent injection volume- Sample instability- Non-homogeneous sample- Ensure the autosampler is functioning correctly.- Analyze samples immediately after preparation or store them under appropriate conditions (e.g., -80°C, protected from light).- Thoroughly homogenize the food sample before extraction.

Frequently Asked Questions (FAQs)

Q1: Is saponification always necessary for the analysis of this compound in food samples?

A1: Yes, saponification is a crucial step in the analysis of carotenoids like this compound from natural sources.[1][2] In many food matrices, carotenoids exist as esters, where they are bound to fatty acids. Saponification, which is an alkaline hydrolysis, breaks these ester bonds, releasing the free carotenoid for accurate quantification.[2] This step also helps to remove interfering lipids from the sample extract.[1]

Q2: How can I prevent the degradation of this compound during sample preparation and analysis?

A2: this compound, like other carotenoids, is susceptible to degradation by light, heat, and oxidation. To minimize degradation, it is recommended to:

  • Work under dim or yellow light.

  • Use amber glassware or wrap containers with aluminum foil.

  • Perform extraction and evaporation steps at low temperatures.

  • Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvents.

  • Store extracts at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) if not analyzed immediately.

Q3: What are the common isomers of this compound, and how can they be separated?

A3: Like other carotenoids, this compound can exist as various geometric isomers, primarily cis and trans forms. The all-trans isomer is typically the most abundant in nature. Isomerization can be induced by exposure to light, heat, and acids during sample processing. Separation of these isomers is challenging but can be achieved using specialized HPLC columns, such as C30 columns, which are designed for separating hydrophobic, long-chain molecules and their isomers. A multi-analyte HPLC method for various carotenoids, which can be adapted, utilizes a reversed-phase C18 column with a gradient elution.[3][4]

Q4: What are the expected fragmentation patterns for this compound in MS/MS analysis?

Q5: What are typical validation parameters for an HPLC method for this compound?

A5: A validated HPLC method for carotenoids in a food matrix, which can be extrapolated for this compound, would have the following typical performance characteristics. For a multi-analyte method for 10 carotenoids in feed, the relative standard deviations for repeatability (RSDr) ranged from 2.2% to 16.2%, and the relative standard deviations for reproducibility (RSDR) varied from 6.8% to 39%.[3][4]

Experimental Protocols

Generic Protocol for Extraction and Saponification of this compound from Crustacean Tissue
  • Homogenization: Homogenize a known weight of the crustacean tissue with a suitable solvent mixture (e.g., acetone/ethanol, 1:1, v/v) containing an antioxidant like 0.1% BHT.

  • Extraction: Perform the extraction multiple times until the tissue is colorless. This can be facilitated by ultrasonication or shaking.

  • Solvent Evaporation: Combine the extracts and evaporate the solvent under a stream of nitrogen at a temperature not exceeding 40°C.

  • Saponification: To the dried extract, add an equal volume of 10% (w/v) methanolic potassium hydroxide. The mixture is then typically held at room temperature in the dark for 12-16 hours (overnight) to ensure complete hydrolysis of carotenoid esters.

  • Partitioning: After saponification, add an equal volume of water and extract the non-saponifiable fraction (containing the carotenoids) with a non-polar solvent like diethyl ether or a mixture of diethyl ether and hexane. Repeat the extraction several times.

  • Washing: Wash the combined organic extracts with water to remove any remaining alkali.

  • Drying and Reconstitution: Dry the organic phase over anhydrous sodium sulfate, evaporate the solvent to dryness under nitrogen, and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

Quantitative Data Summary

The following table presents typical performance data for a validated multi-analyte HPLC method for carotenoids in feed, which can serve as a reference for a this compound method.

ParameterTypical Value/RangeReference
Precision
Repeatability (RSDr)2.2% - 16.2%[3][4]
Reproducibility (RSDR)6.8% - 39%[3][4]
Linearity
Correlation Coefficient (r²)> 0.99General expectation for validated methods
Recovery
Extraction Recovery85% - 110%General expectation for validated methods
Limits of Detection & Quantification
LODAnalyte and matrix-dependent-
LOQAnalyte and matrix-dependent-

Note: Specific LOD and LOQ values for this compound in food matrices were not available in the provided search results and would need to be determined experimentally during method validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage Sample Food Matrix Sample Homogenization Homogenization (e.g., Acetone/Ethanol with BHT) Sample->Homogenization Extraction Repeated Solvent Extraction Homogenization->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 Saponification Saponification (Methanolic KOH) Evaporation1->Saponification Partitioning Liquid-Liquid Partitioning (e.g., Diethyl Ether/Hexane) Saponification->Partitioning Washing Washing with Water Partitioning->Washing Drying Drying and Reconstitution Washing->Drying HPLC HPLC-PDA/MS Analysis Drying->HPLC Quantification Quantification HPLC->Quantification logical_relationship Analyte This compound (in food matrix) Esterified Esterified Form Analyte->Esterified Free Free Form Analyte->Free Saponification Saponification Esterified->Saponification Extraction Extraction Free->Extraction Degradation Degradation Products Free->Degradation Isomers Cis/Trans Isomers Free->Isomers Saponification->Free Analysis HPLC Analysis Extraction->Analysis LightHeatAcid Light, Heat, Acid LightHeatAcid->Degradation LightHeatAcid->Isomers

References

Enhancing the signal intensity of 3-Hydroxyechinenone in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of 3-Hydroxyechinenone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance signal intensity.

Frequently Asked Questions (FAQs)

Q1: I am observing a weak signal for this compound. What is the most effective ionization technique?

For the analysis of this compound and other carotenoids, Atmospheric Pressure Chemical Ionization (APCI) has been demonstrated to be a more powerful ionization technique compared to Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI).[1] In a comparative study of various carotenoids, APCI provided the strongest signal for this compound.[1]

Q2: Can I use APPI for this compound analysis? How can I enhance the signal?

Yes, APPI can be used, and its signal intensity can be significantly enhanced by using dopants. The use of dopants in APPI can increase the signal strength of carotenoids by up to 178-fold.[1]

Q3: What are some common troubleshooting steps for a complete loss of signal in my LC-MS system?

A complete loss of signal often points to a singular system failure. A systematic approach to troubleshooting is recommended:

  • Verify Sample Preparation: Prepare fresh standards to eliminate the possibility of degradation or errors in the original sample.

  • Check the Mass Spectrometer (MS): Ensure the MS is functioning correctly by verifying the presence of a stable spray at the ESI needle (if applicable) and checking for feedback values through the MS software.

  • Isolate the LC System: If the MS appears to be working, the issue may lie with the liquid chromatography (LC) system. A common problem can be a loss of prime in one of the pumps due to an air pocket, which would prevent proper mobile phase delivery and chromatography. Manually purging the pumps can resolve this.

Q4: What are the expected fragmentation patterns for this compound in MS/MS analysis?

  • Loss of water: A dominant fragmentation pathway for hydroxylated carotenoids.

  • Cleavage of the polyene chain: Resulting in fragment ions of lower abundance.

  • Loss of the α-ionone moiety: Can be a distinguishing feature for certain structures.

Troubleshooting Guide: Low Signal Intensity for this compound

This guide provides a structured approach to diagnosing and resolving low signal intensity issues during the mass spectrometric analysis of this compound.

dot

Caption: Troubleshooting workflow for low signal intensity.

Step 1: Verify Ionization Technique

As a first step, confirm that you are using the optimal ionization technique. As indicated in the FAQs, APCI is generally the most effective method for this compound.

Step 2: Optimize Ionization Source Parameters

  • For APCI: Ensure that the source parameters are optimized. Refer to the experimental protocols section for recommended starting conditions.

  • For APPI: If you are using APPI, the addition of a dopant is crucial for signal enhancement.

Step 3: Evaluate Sample Preparation

Review your sample preparation protocol. Carotenoids are susceptible to degradation from light, heat, and oxygen. Ensure that samples are handled under appropriate conditions to prevent degradation.

Step 4: Assess LC-MS System Performance

If the above steps do not resolve the issue, a general LC-MS system check is warranted. This includes checking for leaks, ensuring proper mobile phase composition and flow rate, and verifying that the mass spectrometer is properly tuned and calibrated.

Quantitative Data Summary

The choice of ionization technique significantly impacts the signal intensity of carotenoids. The following table summarizes the relative performance of different ionization sources for various carotenoids, highlighting the superior performance of APCI for this compound.

CarotenoidStrongest Signal Ionization Technique
This compound APCI
AntheraxanthinAPCI
NeoxanthinAPCI
AstaxanthinAPCI
AdonixanthinAPCI
ZeaxanthinAPCI
β-apo-8′-carotenalAPCI
β- and α-cryptoxanthinAPCI
EchinenoneAPCI
PhytoflueneAPCI
PhytoeneAPCI
ViolaxanthinESI
LuteinESI
LycopeneAPPI
β-caroteneAPPI

Table based on data from Rivera et al. (2011).[1]

Experimental Protocols

Protocol 1: APCI-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound using an LC-MS system equipped with an APCI source.

dot

APCI_Protocol cluster_LC LC System cluster_MS APCI-MS System LC_Column C18 Reversed-Phase Column Mobile_Phase Gradient elution with a suitable mobile phase (e.g., methanol/acetonitrile/water mixtures) Flow_Rate Flow rate: 0.2-0.5 mL/min Ionization_Mode Positive Ion Mode Corona_Current Corona Current: 3-5 µA Cone_Voltage Cone Voltage: 30-40 V Collision_Gas Collision Gas (for MS/MS): Argon Collision_Energy Collision Energy (for MS/MS): 15-40 eV Start Sample Injection

Caption: APCI-MS experimental workflow.

Methodology:

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent system (e.g., a mixture of methanol, ethyl acetate, and petroleum ether). Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase.

  • LC Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient elution program with a mobile phase consisting of methanol, acetonitrile, and water. The specific gradient will depend on the complexity of the sample matrix.

  • APCI-MS Detection:

    • Set the APCI source to positive ion mode.

    • Optimize the corona discharge current, typically in the range of 3-5 µA.[2]

    • Optimize the cone voltage, typically between 30-40 V.[2]

    • For MS/MS analysis, use argon as the collision gas with collision energies ranging from 15-40 eV.[2]

Protocol 2: Dopant-Assisted APPI-MS Analysis

This protocol outlines the use of dopants to enhance the signal of carotenoids in APPI-MS.

Methodology:

  • Sample Preparation and LC Separation: Follow the same procedures as in Protocol 1.

  • APPI-MS Detection with Dopant:

    • Introduce a dopant into the APPI source along with the LC eluent.

    • Commonly used dopants for carotenoid analysis include acetone, toluene, anisole, and chlorobenzene.[1]

    • The dopant can be introduced via a T-junction post-column or by adding it directly to the mobile phase. The optimal concentration of the dopant will need to be determined empirically.

    • Optimize other APPI source parameters, such as vaporizer temperature and gas flow rates, to achieve the maximum signal intensity.

dot

Logical_Relationship Analyte This compound Ionization Ionization Technique Analyte->Ionization APCI APCI Ionization->APCI APPI APPI Ionization->APPI ESI ESI Ionization->ESI Signal Signal Intensity APCI->Signal High Dopant Dopant APPI->Dopant ESI->Signal Low Dopant->Signal Enhanced

Caption: Relationship between ionization technique and signal intensity.

References

Validation & Comparative

Comparative analysis of 3-Hydroxyechinenone content in different cyanobacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of bioactive compounds across different organisms is paramount. This guide provides a comparative analysis of 3-Hydroxyechinenone content in various cyanobacterial strains, supported by experimental data and detailed methodologies. This compound, a ketocarotenoid, is a pigment of significant interest due to its potential antioxidant and photoprotective properties.

This analysis reveals that the content of this compound can vary significantly among different cyanobacterial species and even between wild-type and engineered strains of the same species. For instance, studies on Synechocystis sp. PCC 6803 have demonstrated how genetic modifications and environmental conditions, such as light intensity, can influence the production of this carotenoid. While quantitative data for a wide range of species remains a subject of ongoing research, this guide collates available information to provide a valuable comparative resource.

Quantitative Analysis of this compound Content

The following table summarizes the available quantitative data on this compound content in different cyanobacterial strains. It is important to note that direct comparisons should be made with caution, as experimental conditions can influence carotenoid production.

Cyanobacterial StrainStrain TypeThis compound Content (µg/mL/OD730)Cultivation ConditionsReference
Synechocystis sp. PCC 6803Wild-Type~0.15Normal Light (NL)[1]
Synechocystis sp. PCC 6803OX_CrtB~0.18Normal Light (NL)[1]
Synechocystis sp. PCC 6803OX_CrtP~0.20Normal Light (NL)[1]
Synechocystis sp. PCC 6803OX_CrtQ~0.22Normal Light (NL)[1]
Synechocystis sp. PCC 6803OX_CrtO~0.25Normal Light (NL)[1]
Synechocystis sp. PCC 6803OX_CrtR~0.28Normal Light (NL)[1]
Anabaena sp. PCC 7120Wild-TypePresence confirmedDiazotrophic growth[2][3]
Calothrix sp. 336/3Wild-TypePresence confirmedDiazotrophic growth[3][4][5]

Note: Quantitative data for Anabaena sp. PCC 7120 and Calothrix sp. 336/3 were not explicitly provided in the referenced literature in a tabular format, but the presence of this compound was confirmed through HPLC analysis. The study on Synechocystis sp. PCC 6803 involved engineered strains overexpressing carotenoid biosynthetic genes (OX_CrtB, OX_CrtP, OX_CrtQ, OX_CrtO, and OX_CrtR), leading to increased this compound content compared to the wild-type.[1]

Experimental Protocols

A detailed understanding of the methodologies used for the extraction and quantification of this compound is crucial for the replication and advancement of research in this area.

Protocol for Extraction and HPLC Quantification of this compound from Cyanobacteria

This protocol is a synthesis of methodologies described in the scientific literature for the analysis of carotenoids in cyanobacteria.[3][6]

1. Biomass Harvesting and Preparation:

  • Harvest cyanobacterial cells from liquid culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with distilled water to remove residual media.

  • Lyophilize (freeze-dry) the pellet to obtain a dry biomass.

2. Pigment Extraction:

  • To a known amount of dried biomass (e.g., 10 mg), add 1 mL of a suitable organic solvent. Acetone or a mixture of methanol and acetone are commonly used.[6]

  • Disrupt the cells to ensure complete extraction. This can be achieved by methods such as sonication on ice or bead beating.

  • Centrifuge the mixture at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the cell debris.

  • Carefully collect the supernatant containing the extracted pigments.

  • Repeat the extraction process with the pellet until the supernatant is colorless to ensure all pigments have been extracted.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen gas.

3. HPLC Analysis:

  • Re-dissolve the dried pigment extract in a known volume of a suitable solvent for HPLC injection (e.g., acetone or a mixture of mobile phase solvents).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Perform chromatographic separation using a C18 reverse-phase HPLC column.

  • A typical mobile phase gradient could involve a mixture of solvents such as methanol, water, and acetone.[6]

  • Monitor the elution of pigments using a photodiode array (PDA) detector at a wavelength of approximately 470 nm, which is near the absorption maximum for this compound.[3]

  • Identify this compound by comparing its retention time and absorption spectrum with that of a purified standard.

  • Quantify the concentration of this compound by creating a standard curve with known concentrations of the purified compound.

Visualizing the Processes

To better illustrate the key processes involved in the analysis and synthesis of this compound, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cultivation Cell Cultivation & Harvesting cluster_extraction Pigment Extraction cluster_analysis Quantification Cultivation Cyanobacterial Culture Harvesting Centrifugation & Washing Cultivation->Harvesting Lyophilization Freeze-Drying Harvesting->Lyophilization Disruption Cell Disruption (Sonication) Lyophilization->Disruption Extraction Solvent Extraction (e.g., Acetone) Centrifugation_E Centrifugation Extraction->Centrifugation_E Disruption->Extraction Drying Evaporation under N2 Centrifugation_E->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution Filtration Syringe Filtration Reconstitution->Filtration HPLC HPLC-PDA Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

The biosynthesis of this compound in cyanobacteria is a multi-step process starting from the central carotenoid precursor, β-carotene. This conversion is catalyzed by specific enzymes that introduce keto and hydroxyl groups to the β-ionone rings of the carotene backbone.

Biosynthetic_Pathway cluster_pathway This compound Biosynthesis Beta_Carotene β-Carotene Echinenone Echinenone Beta_Carotene->Echinenone CrtO / CrtW (β-carotene ketolase) Hydroxy_Echinenone 3'-Hydroxyechinenone Echinenone->Hydroxy_Echinenone CrtR (β-carotene hydroxylase)

Caption: Biosynthetic pathway of this compound from β-carotene.[7][8][9]

References

3-Hydroxyechinenone vs. Astaxanthin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural antioxidants, carotenoids stand out for their potent radical-scavenging capabilities and diverse biological activities. Among them, astaxanthin has garnered significant attention for its superior antioxidant properties. However, other lesser-known carotenoids, such as 3-hydroxyechinenone, are emerging as compounds of interest. This guide provides a comparative study of the antioxidant activities of this compound and astaxanthin, presenting available experimental data, detailed methodologies, and insights into their mechanisms of action to inform researchers, scientists, and drug development professionals.

Introduction to the Contenders

Astaxanthin , a xanthophyll carotenoid, is responsible for the vibrant red and pink hues observed in various marine organisms like salmon, shrimp, and the microalga Haematococcus pluvialis. Its unique molecular structure, featuring hydroxyl and keto groups on each ionone ring, allows it to span cellular membranes, providing comprehensive protection against oxidative stress.[1][2]

This compound is another keto-carotenoid found in cyanobacteria and microalgae.[3] It plays a crucial role as the chromophore in the Orange Carotenoid Protein (OCP), a soluble protein involved in photoprotection in these organisms.[3][4] While its photoprotective functions are established, comprehensive data on its direct antioxidant activity, especially in comparison to astaxanthin, is less abundant in scientific literature.

Quantitative Comparison of Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of this compound and astaxanthin is challenging due to the limited availability of published data for this compound in common antioxidant assays. However, extensive research has quantified the potent antioxidant capacity of astaxanthin. The following tables summarize reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for astaxanthin from various in vitro antioxidant assays.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Astaxanthin

Source of AstaxanthinIC50 / EC50 (µg/mL)Reference
SyntheticPotent scavenging activity noted[5]
Shrimp Waste Extract17.5 ± 3.6[6]
Haematococcus pluvialis (HCl extraction)15.39[7]
Haematococcus pluvialis (ILs extraction)43.81[7]
Haematococcus pluvialis (HPMF extraction)52.76[7]
Haematococcus pluvialis (ME extraction)56.25[7]
Recovered from shrimp waste50.93[8]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of Astaxanthin

Source of AstaxanthinIC50 / EC50 (µg/mL)Reference
Shrimp Waste Extract7.7 ± 0.6[6]
Haematococcus pluvialis (HCl extraction)20.32[7]
Haematococcus pluvialis (ILs extraction)21.73[7]
Haematococcus pluvialis (HPMF extraction)22.09[7]
Haematococcus pluvialis (ME extraction)25.53[7]
Recovered from shrimp waste17.56[8]

Table 3: Other In Vitro Antioxidant Activities of Astaxanthin

AssaySource of AstaxanthinEC50 (µg/mL)Reference
β-carotene BleachingShrimp Waste Extract15.1 ± 1.9[6]
Singlet Oxygen QuenchingShrimp Waste Extract9.2 ± 0.5[6]

Note on this compound Data: To date, there is a notable absence of published studies providing quantitative IC50 or EC50 values for this compound in DPPH, ABTS, or other comparable antioxidant assays. This data gap prevents a direct quantitative comparison with astaxanthin.

Mechanisms of Antioxidant Action

Both astaxanthin and this compound are carotenoids, and their antioxidant activity is fundamentally linked to their conjugated polyene chains, which enable them to effectively delocalize electrons and scavenge reactive oxygen species (ROS).

Astaxanthin:

  • Direct Radical Scavenging: Astaxanthin can neutralize a wide array of ROS, including singlet oxygen, superoxide, and hydroxyl radicals.[2][9] Its unique transmembrane orientation allows it to scavenge radicals on both the inner and outer surfaces of the cell membrane.[2]

  • Induction of Endogenous Antioxidant Systems: Astaxanthin has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] Nrf2 is a transcription factor that controls the expression of numerous antioxidant and detoxification enzymes. By activating Nrf2, astaxanthin enhances the cell's intrinsic antioxidant defenses.

This compound:

  • Photoprotection: The primary documented role of this compound is in photoprotection within the Orange Carotenoid Protein (OCP). In this context, it dissipates excess light energy, preventing the formation of harmful ROS. While this is a form of indirect antioxidant activity, it highlights the molecule's ability to interact with and manage excited states.

  • Direct Scavenging (Inferred): As a carotenoid with a conjugated system and hydroxyl group, this compound is structurally equipped to act as a direct radical scavenger. However, the extent and efficiency of this activity compared to astaxanthin remain to be experimentally determined.

Signaling Pathway Involvement: The Nrf2-Keap1 Pathway

A key mechanism by which antioxidants exert their protective effects is through the modulation of cellular signaling pathways. The Nrf2-Keap1 pathway is a critical regulator of cellular redox homeostasis.

Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a suite of protective enzymes.

Astaxanthin is a known activator of the Nrf2 pathway, contributing to its potent antioxidant and anti-inflammatory effects.[10] The effect of this compound on this pathway has not yet been extensively studied.

Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / Astaxanthin Keap1 Keap1 Keap1->Nrf2 sequesters & promotes degradation Ub Ubiquitin Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: The Nrf2-Keap1 signaling pathway activated by astaxanthin.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

DPPH_Workflow Start Start Prepare_DPPH Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Start->Prepare_DPPH Prepare_Samples Prepare antioxidant solutions (this compound or astaxanthin) at various concentrations. Mix Mix antioxidant solution with DPPH solution. Prepare_Samples->Mix Prepare_DPPH->Mix Incubate Incubate the mixture in the dark at room temperature (typically 30 minutes). Mix->Incubate Measure Measure the absorbance of the solution at the characteristic wavelength of DPPH (e.g., 517 nm) using a spectrophotometer. Incubate->Measure Calculate Calculate the percentage of radical scavenging activity and determine the IC50 value. Measure->Calculate End End Calculate->End

Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

ABTS_Workflow Start Start Prepare_Samples Prepare antioxidant solutions (this compound or astaxanthin) at various concentrations. Start->Prepare_Samples Generate_ABTS_Radical Generate ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and incubating in the dark. Mix Mix antioxidant solution with the ABTS•+ solution. Generate_ABTS_Radical->Mix Prepare_Samples->Mix Incubate Incubate the mixture at room temperature for a defined period (e.g., 6-30 minutes). Mix->Incubate Measure Measure the absorbance of the solution at the characteristic wavelength of ABTS•+ (e.g., 734 nm) using a spectrophotometer. Incubate->Measure Calculate Calculate the percentage of radical scavenging activity and determine the IC50 value. Measure->Calculate End End Calculate->End

Caption: Experimental workflow for the ABTS radical scavenging assay.
Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

CAA_Workflow Start Start Cell_Culture Culture adherent cells (e.g., HepG2) in a microplate until confluent. Load_Probe Load cells with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation. Cell_Culture->Load_Probe Treat_Cells Treat cells with the antioxidant (this compound or astaxanthin) at various concentrations. Load_Probe->Treat_Cells Induce_Oxidative_Stress Induce oxidative stress by adding a radical generator (e.g., AAPH). Treat_Cells->Induce_Oxidative_Stress Measure_Fluorescence Measure the fluorescence intensity over time using a microplate reader. Induce_Oxidative_Stress->Measure_Fluorescence Analyze_Data Calculate the area under the curve and determine the CAA value. Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Cellular Antioxidant Activity assay.

Conclusion and Future Directions

Astaxanthin stands as a well-documented and potent antioxidant with a multifaceted mechanism of action that includes direct radical scavenging and modulation of key cellular defense pathways like Nrf2. Its efficacy has been quantified across a range of in vitro assays.

In contrast, this compound, while structurally promising as an antioxidant and known for its vital role in photoprotection, remains significantly understudied in terms of its direct antioxidant capacity. The current body of scientific literature lacks the quantitative data necessary for a direct and comprehensive comparison with astaxanthin.

This guide highlights a critical knowledge gap and underscores the need for further research to elucidate the antioxidant potential of this compound. Future studies should focus on:

  • Quantitative in vitro assays: Determining the IC50 or EC50 values of purified this compound in standardized antioxidant assays such as DPPH, ABTS, ORAC, and singlet oxygen quenching.

  • Cellular antioxidant activity: Evaluating the ability of this compound to protect cells from oxidative stress using assays like the CAA.

  • Mechanism of action studies: Investigating the direct radical scavenging capabilities and the potential for this compound to modulate signaling pathways such as the Nrf2-Keap1 pathway.

Such research will be invaluable for the scientific and drug development communities, potentially unveiling a new and effective natural antioxidant for various therapeutic and nutraceutical applications.

References

A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of 3-Hydroxyechinenone

Author: BenchChem Technical Support Team. Date: November 2025

In the analysis of carotenoids such as 3-Hydroxyechinenone, a chromophore crucial to the photoprotective mechanism in cyanobacteria, researchers often face a choice between High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Both methods offer distinct advantages and are suited for different analytical objectives. While HPLC provides high specificity and the ability to resolve complex mixtures, spectrophotometry offers a simpler, more rapid, and cost-effective approach for quantitative analysis. This guide provides a comparative overview of these two methods, complete with experimental protocols and performance data to aid researchers in selecting the appropriate technique for their needs.

Methodology and Experimental Protocols

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. The following are typical experimental protocols for the quantification of this compound using both HPLC and spectrophotometric methods.

Spectrophotometric Method

The spectrophotometric quantification of this compound relies on its ability to absorb light in the visible spectrum, a characteristic property of carotenoids.

  • Instrumentation : A UV-Visible spectrophotometer with a wavelength range of at least 200-800 nm is required.

  • Sample Preparation : A stock solution of this compound is prepared by dissolving a known weight of the standard in a suitable organic solvent, such as acetone or ethanol, to a final concentration of 100 µg/mL. Working standards are then prepared by serial dilution of the stock solution.

  • Wavelength Determination (λmax) : A scan of a standard solution is performed across the UV-Visible spectrum to determine the wavelength of maximum absorbance (λmax). For this compound in an organic solvent, this is typically around 460 nm.

  • Calibration Curve : A series of standard solutions with concentrations ranging from 1 to 10 µg/mL are prepared. The absorbance of each standard is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.

  • Sample Analysis : The absorbance of the sample solution is measured at the λmax, and the concentration of this compound is determined using the equation of the line from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique that separates components in a mixture, allowing for highly specific quantification.

  • Instrumentation : An HPLC system equipped with a pump, injector, C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), and a UV-Visible or Diode Array Detector (DAD) is used.

  • Mobile Phase : A typical mobile phase for carotenoid analysis is a gradient mixture of solvents such as acetonitrile, methanol, and dichloromethane. An isocratic system with a solvent mixture like methanol:acetonitrile (50:50 v/v) can also be employed. The flow rate is typically maintained at 1 mL/min.

  • Sample Preparation : Similar to the spectrophotometric method, a stock solution is prepared. Samples and standards are filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Detection : The detector is set to monitor the absorbance at the λmax of this compound (around 460 nm).

  • Calibration Curve : Standard solutions of varying concentrations are injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration of the standards.

  • Sample Analysis : The sample is injected, and the peak corresponding to this compound is identified based on its retention time. The concentration is then calculated from the peak area using the calibration curve.

Comparative Performance Data

The performance of each method is evaluated based on several validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical performance data for the two methods.

Validation ParameterSpectrophotometric MethodHPLC Method
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (RSD%)
- Repeatability< 1.5%< 1.0%
- Intermediate Precision< 2.0%< 1.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.02 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.06 µg/mL
Specificity Low (interference from other absorbing compounds)High (separation from other compounds)
Analysis Time per Sample ~5 minutes~15-20 minutes
Cost per Sample LowHigh

Visualizing the Workflow and Comparison

To better understand the processes, the following diagrams illustrate the experimental workflow for method validation and a logical comparison of the two analytical techniques.

Method_Validation_Workflow cluster_Prep Preparation cluster_Spectro Spectrophotometric Analysis cluster_HPLC HPLC Analysis cluster_Validation Validation & Comparison Start Start: Obtain this compound Standard & Sample Prep_Stock Prepare Stock Solutions Start->Prep_Stock Prep_Work Prepare Working Standards & Sample Solutions Prep_Stock->Prep_Work Scan Determine λmax Prep_Work->Scan Inject_Std Inject Standards Prep_Work->Inject_Std Measure_Abs Measure Absorbance of Standards Scan->Measure_Abs Cal_Curve_S Construct Calibration Curve Measure_Abs->Cal_Curve_S Measure_Sample_S Measure Sample Absorbance Cal_Curve_S->Measure_Sample_S Quantify_S Quantify this compound Measure_Sample_S->Quantify_S Validate Perform Validation Tests (Linearity, Accuracy, Precision, LOD, LOQ) Quantify_S->Validate Get_Peaks_H Obtain Peak Areas Inject_Std->Get_Peaks_H Cal_Curve_H Construct Calibration Curve Get_Peaks_H->Cal_Curve_H Inject_Sample_H Inject Sample Cal_Curve_H->Inject_Sample_H Quantify_H Quantify this compound Inject_Sample_H->Quantify_H Quantify_H->Validate Compare Compare Performance Data Validate->Compare End End: Select Appropriate Method Compare->End

Figure 1. Experimental workflow for method validation.

Method_Comparison cluster_Methods Analytical Methods cluster_Params Performance Parameters cluster_Eval Evaluation HPLC HPLC Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity High Precision Precision (RSD%) HPLC->Precision High Accuracy Accuracy (% Recovery) HPLC->Accuracy High Speed Speed HPLC->Speed Slower Cost Cost HPLC->Cost Higher Spectro Spectrophotometry Spectro->Specificity Low Spectro->Sensitivity Moderate Spectro->Precision Good Spectro->Accuracy Good Spectro->Speed Faster Spectro->Cost Lower High High Low Low Moderate Moderate

Figure 2. Logical comparison of HPLC and Spectrophotometry.

Conclusion

The choice between HPLC and spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis.

  • Spectrophotometry is a suitable method for rapid and routine quantification of this compound in simple matrices where interfering substances are minimal. Its low cost and speed make it an attractive option for high-throughput screening or process monitoring.

  • HPLC is the preferred method when high specificity and sensitivity are required, especially for the analysis of complex samples such as biological extracts. It allows for the separation of this compound from other carotenoids and degradation products, ensuring accurate quantification.

Ultimately, a cross-validation of both methods on the specific sample matrix is recommended to ensure that the chosen method meets the analytical objectives for accuracy, precision, and reliability.

Navigating the Analytical Landscape: A Guide to Inter-laboratory Comparison of 3-Hydroxyechinenone Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the measurement of 3-Hydroxyechinenone, a keto-carotenoid of interest found in cyanobacteria and microalgae.[1][2] While a formal inter-laboratory comparison study specifically for this compound is not publicly available, this document offers a comparative framework based on studies of similar carotenoids. The data and protocols presented herein are designed to assist researchers in selecting appropriate analytical methods, understanding potential sources of variability, and designing robust validation studies.

Method Comparison: HPLC vs. Spectrophotometry

The two primary methods for the quantification of carotenoids are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): Considered the gold standard, HPLC allows for the separation, identification, and quantification of individual carotenoids within a complex mixture.[3][4][5] This specificity is crucial for accurately measuring this compound, especially in biological extracts containing other pigments.

  • UV-Visible Spectrophotometry: This method is simpler, faster, and less expensive than HPLC.[6][7][8] However, it typically measures the total carotenoid content and can be prone to interference from other compounds that absorb light at similar wavelengths, potentially leading to overestimation.[7][8]

Inter-laboratory Variability: Insights from a Multi-Analyte Carotenoid Study

An inter-laboratory study on the determination of ten different carotenoids in animal feed using a validated multi-analyte HPLC method provides valuable insights into the expected precision of such measurements.[3][4][5] The results, summarized below, highlight the typical repeatability (within-laboratory variation) and reproducibility (between-laboratory variation) that can be anticipated for carotenoid analysis.

Table 1: Precision Data from an Inter-laboratory Study of Carotenoid Measurement by HPLC [3][4][5]

AnalyteMass Fraction Range (mg/kg)Mean RSDr (%) (Repeatability)Mean RSDR (%) (Reproducibility)
Carotenoid Mix2.6 - 38616.021.0

RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.

Table 2: Example of Repeatability and Reproducibility for Specific Carotenoids [3][4][5]

AnalyteMatrixMass Fraction (mg/kg)RSDr (%)RSDR (%)
AstaxanthinFish Feed505.218.5
CanthaxanthinPoultry Feed257.825.4
β-CarotenePremix10003.112.9

These data demonstrate that while within-laboratory precision (repeatability) is generally good, the variability between laboratories (reproducibility) can be significant. This underscores the importance of standardized protocols and the use of certified reference materials to ensure comparability of results across different sites.

Experimental Protocols

Sample Preparation: Extraction of this compound from Microalgae/Cyanobacteria

The extraction of carotenoids from microalgae and cyanobacteria is a critical step that significantly influences the accuracy of quantification.[9][10][11] The rigid cell walls of these organisms must be disrupted to release the intracellular pigments.

Objective: To efficiently extract this compound from cellular biomass for subsequent analysis.

Materials:

  • Lyophilized or fresh microalgal/cyanobacterial biomass

  • Mortar and pestle

  • Liquid nitrogen or glass beads for cell disruption

  • Organic solvents (e.g., acetone, ethanol, hexane, or a mixture)[10][12]

  • Centrifuge

  • Rotary evaporator or nitrogen stream for solvent removal

Procedure:

  • Cell Disruption:

    • For lyophilized samples: Grind the biomass to a fine powder using a mortar and pestle.

    • For fresh samples: Homogenize the biomass with glass beads or freeze-thaw cycles. Grinding under liquid nitrogen is also highly effective.

  • Solvent Extraction:

    • Add a suitable organic solvent or solvent mixture to the disrupted biomass. Acetone is commonly used for initial extraction.[10]

    • Vortex or sonicate the mixture for a defined period (e.g., 15-30 minutes) to facilitate extraction. Protect the sample from light and heat to prevent carotenoid degradation.

    • Centrifuge the mixture to pellet the cell debris.

  • Collection of Supernatant:

    • Carefully collect the supernatant containing the extracted pigments.

    • Repeat the extraction process with fresh solvent until the cell debris is colorless.

  • Solvent Evaporation:

    • Pool the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature (e.g., < 40°C).

  • Reconstitution:

    • Reconstitute the dried extract in a solvent compatible with the subsequent analytical method (e.g., mobile phase for HPLC).

Extraction_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Sample Microalgal/Cyanobacterial Biomass Disruption Cell Disruption (Grinding, Sonication, etc.) Sample->Disruption Solvent Add Organic Solvent (e.g., Acetone) Disruption->Solvent Vortex Vortex/Sonicate Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Repeat Repeat Extraction Centrifuge->Repeat Evaporation Solvent Evaporation (Nitrogen Stream/Rotary Evaporator) Supernatant->Evaporation Repeat->Solvent Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis HPLC or Spectrophotometric Analysis Reconstitution->Analysis

Extraction Workflow for this compound.

Analytical Measurement: HPLC and Spectrophotometry

A. High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in the prepared extract.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • Reversed-phase C18 or C30 column

Typical HPLC Parameters for Carotenoid Analysis:

ParameterTypical Setting
Column Reversed-phase C18 or C30, 5 µm particle size, 250 x 4.6 mm
Mobile Phase Gradient elution with a mixture of solvents such as acetonitrile, methanol, dichloromethane, and water with a buffer (e.g., triethylamine)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 450-480 nm (scan for optimal wavelength for this compound)
Column Temperature 25-30 °C

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Injection: Inject the reconstituted sample extract.

  • Chromatographic Separation: Run the gradient program to separate the carotenoids.

  • Identification: Identify the this compound peak by comparing its retention time and UV-Vis spectrum with that of a pure standard.

  • Quantification: Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extract Reconstituted Extract Inject Inject Sample and Standards Extract->Inject Standard This compound Standard Calibration Prepare Calibration Curve Standard->Calibration Calibration->Inject Separate Chromatographic Separation (C18/C30 Column) Inject->Separate Detect PDA/UV-Vis Detection (450-480 nm) Separate->Detect Identify Identify Peak by Retention Time and UV-Vis Spectrum Detect->Identify Quantify Quantify using Peak Area and Calibration Curve Identify->Quantify

References

A Comparative Analysis of the Photoprotective Efficiency of 3-Hydroxyechinenone and Other Carotenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the photoprotective efficiency of 3-Hydroxyechinenone against other well-studied carotenoids, including astaxanthin, canthaxanthin, and β-carotene. It is intended for researchers, scientists, and drug development professionals working in the fields of dermatology, cosmetology, and photobiology. This document synthesizes available experimental data on antioxidant capacity, ultraviolet (UV) screening properties, and cellular protection mechanisms.

Executive Summary

Carotenoids are renowned for their potent antioxidant and photoprotective properties, making them valuable agents in mitigating UV-induced skin damage. While carotenoids like astaxanthin and β-carotene have been extensively studied, this compound (3-hECN), a keto-carotenoid crucial for photoprotection in cyanobacteria, is an emerging compound of interest. This guide reveals that while direct comparative data for 3-hECN in skin models is limited, its structural characteristics suggest significant photoprotective potential. Astaxanthin consistently demonstrates superior antioxidant activity in various assays. The photoprotective mechanisms of these carotenoids are largely attributed to their ability to quench reactive oxygen species (ROS) and modulate key signaling pathways such as Nrf2/ARE, MAPK, and NF-κB, thereby reducing inflammation and cellular damage.

Comparative Analysis of Photoprotective Properties

The photoprotective efficiency of a carotenoid is determined by its ability to absorb UV radiation, scavenge free radicals, and protect cells from UV-induced damage. The following tables summarize the available quantitative data for this compound and other prominent carotenoids.

Antioxidant Capacity

The antioxidant capacity is a critical measure of a carotenoid's ability to neutralize harmful reactive oxygen species generated by UV exposure. Key assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and singlet oxygen quenching.

CarotenoidDPPH Radical Scavenging ActivityABTS Radical Scavenging ActivitySinglet Oxygen Quenching Capacity
This compound Data not available in direct comparative studiesData not available in direct comparative studiesData not available in direct comparative studies
Astaxanthin High[1][2]High[3]Extremely High (up to 6000x Vitamin C)[4]
Canthaxanthin ModerateModerateHigh
β-Carotene ModerateModerateModerate
Lutein HighHighHigh
UV-Screening Properties

The ability of a molecule to absorb UV radiation is a primary mechanism of photoprotection. The absorption maximum (λmax) indicates the wavelength at which the carotenoid absorbs light most effectively.

CarotenoidAbsorption Maximum (λmax) in Organic Solvents
This compound ~460-480 nm (Estimated based on echinenone and canthaxanthin)[5]
Astaxanthin ~470-490 nm
Canthaxanthin ~475 nm[5]
β-Carotene ~450-480 nm
Lutein ~445 nm

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation of Reagents : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The carotenoid samples are dissolved in a suitable solvent (e.g., chloroform, acetone) at various concentrations.

  • Reaction : A fixed volume of the DPPH solution is mixed with the carotenoid solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured spectrophotometrically at the λmax of DPPH (typically around 517 nm).

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+ : ABTS stock solution (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution : The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction : The carotenoid sample is added to the ABTS•+ working solution, and the mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement : The absorbance is read at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay.

In Vitro Cellular Photoprotection Assay

This assay evaluates the ability of a compound to protect human skin cells (e.g., keratinocytes or fibroblasts) from UV-induced damage.

  • Cell Culture : Human keratinocytes (e.g., HaCaT) or fibroblasts are cultured in appropriate media until they reach a suitable confluency.

  • Pre-treatment : The cells are pre-incubated with various concentrations of the carotenoid for a specified period (e.g., 24 hours).

  • UVB Irradiation : The cell culture medium is replaced with a phosphate-buffered saline, and the cells are exposed to a specific dose of UVB radiation.

  • Post-incubation : After irradiation, the cells are incubated in fresh medium (with or without the carotenoid) for a further period (e.g., 24-48 hours).

  • Assessment of Cell Viability : Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.

  • Measurement of ROS and Inflammatory Markers : Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA. The expression of inflammatory cytokines (e.g., IL-6, TNF-α) can be quantified using ELISA or RT-qPCR.

Signaling Pathways in Carotenoid Photoprotection

Carotenoids exert their photoprotective effects not only by direct antioxidant action but also by modulating intracellular signaling pathways that control the cellular response to oxidative stress and inflammation.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway UVR UV Radiation ROS Reactive Oxygen Species (ROS) UVR->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1, releases Nrf2 Carotenoids Carotenoids (e.g., 3-hECN, Astaxanthin) Carotenoids->ROS scavenges Carotenoids->Keap1_Nrf2 promotes Nrf2 dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection & Stress Resistance Antioxidant_Genes->Cellular_Protection leads to

Caption: Nrf2/ARE signaling pathway activation by carotenoids in response to UV-induced oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress, induced by UV radiation, leads to the dissociation of Nrf2 from Keap1. Carotenoids can promote this dissociation and also directly scavenge ROS.[6][7][8] Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes and cytoprotective proteins.[9][10]

MAPK and NF-κB Signaling Pathways

UV radiation activates Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which play a central role in the inflammatory response and the expression of matrix metalloproteinases (MMPs) that degrade collagen.

MAPK_NFkB_Pathway UVR UV Radiation ROS Reactive Oxygen Species (ROS) UVR->ROS induces MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK activates NFkB_pathway IκB Kinase (IKK) ROS->NFkB_pathway activates Carotenoids Carotenoids Carotenoids->ROS inhibits AP1 AP-1 MAPK->AP1 activates Inflammation Inflammation (Pro-inflammatory Cytokines) AP1->Inflammation MMPs MMPs Expression (Collagen Degradation) AP1->MMPs IkB IκBα NFkB_pathway->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases NFkB->Inflammation translocates to nucleus & activates transcription of NFkB->MMPs

Caption: Inhibition of UV-induced MAPK and NF-κB signaling pathways by carotenoids.

Carotenoids can inhibit the activation of these pro-inflammatory pathways by scavenging the upstream ROS.[11][12][13] This leads to a reduction in the expression of inflammatory cytokines and MMPs, thereby preserving the structural integrity of the skin and preventing photoaging.[10]

Conclusion

While this compound's role in the highly efficient photoprotective system of cyanobacteria suggests significant potential, a clear deficit in research directly comparing its efficacy in human skin models to other carotenoids exists. Astaxanthin currently stands out for its exceptionally high antioxidant capacity. Future research should focus on isolating this compound and conducting direct comparative studies on its photoprotective effects in human keratinocytes and fibroblasts. Understanding its ability to modulate the Nrf2, MAPK, and NF-κB pathways will be crucial in determining its viability as a novel photoprotective agent for dermatological and cosmetic applications.

References

Validating 3-Hydroxyechinenone as a Biomarker for Oxidative Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological component of numerous diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer.[1][2][3] The identification and validation of sensitive and specific biomarkers are crucial for diagnosing and monitoring these conditions, as well as for evaluating the efficacy of novel therapeutic interventions. This guide provides a comparative overview of established oxidative stress biomarkers and explores the potential of the carotenoid 3-Hydroxyechinenone as an emerging biomarker.

Established Biomarkers of Oxidative Stress

A variety of biomarkers are currently utilized to measure oxidative stress, each reflecting damage to different classes of macromolecules. The choice of biomarker often depends on the specific context of the research or clinical application.[4][5]

Biomarker ClassSpecific MarkerWhat It MeasuresCommon Assay MethodsAdvantagesLimitations
Lipid Peroxidation F2-Isoprostanes (e.g., 8-iso-PGF2α)Free radical-induced peroxidation of arachidonic acid.[1]Mass Spectrometry (MS), ELISAChemically stable and specific to oxidative stress.[1]Technically demanding and can be expensive to measure.
Malondialdehyde (MDA)A reactive carbonyl compound and end-product of lipid peroxidation.[1][4]Thiobarbituric Acid Reactive Substances (TBARS) assay, HPLCWidely used and relatively simple to measure.[4][6]Can be produced by non-oxidative stress pathways; preanalytical stability is a concern.[1]
DNA Damage 8-hydroxy-2'-deoxyguanosine (8-OHdG)Oxidative damage to guanine bases in DNA.[2][4]HPLC with Electrochemical Detection (ECD), ELISA, Mass SpectrometryA stable marker of oxidative DNA damage that can be measured in urine and blood.[4]Levels can be influenced by DNA repair rates and renal function.
Protein Damage Protein CarbonylsOxidation of protein backbones and specific amino acid residues.[4]2,4-dinitrophenylhydrazine (DNPH) assay (spectrophotometric or immunochemical)A general and stable indicator of protein oxidation.[4][5]The assay can have high background and may not be specific to the type of oxidative damage.
Antioxidant Status Total Antioxidant Capacity (TAC)The overall capacity of a biological sample to scavenge free radicals.Ferric Reducing Ability of Plasma (FRAP), Trolox Equivalent Antioxidant Capacity (TEAC)Provides a holistic view of antioxidant defenses.Does not identify which specific antioxidants are depleted or active.
Enzymatic AntioxidantsActivity of enzymes like Superoxide Dismutase (SOD), Catalase, and Glutathione Peroxidase (GPx).[7]Spectrophotometric assays, ELISAMeasures the functional capacity of the primary antioxidant defense system.Enzyme levels can be influenced by many factors other than oxidative stress.

This compound: A Potential Novel Biomarker

This compound is a keto-carotenoid with known antioxidant properties.[8] Carotenoids, as a class, are effective quenchers of singlet oxygen and can scavenge peroxyl radicals, thereby inhibiting lipid peroxidation within cell membranes.[1] While direct validation of this compound as a clinical biomarker for oxidative stress is not yet extensively documented in the literature, its chemical structure and known antioxidant functions suggest its potential utility.

Proposed Mechanism of Action

Many carotenoids exert their protective effects not only through direct radical scavenging but also by modulating endogenous antioxidant pathways.[1][9] A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][4][10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and components of the glutathione system. It is hypothesized that this compound may act as an activator of this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues H3E This compound H3E->Keap1 Induces Conformational Change Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2 Release Cul3 Cul3-E3 Ligase Nrf2_Keap1->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation Proteasome Proteasome Degradation Cul3->Proteasome Maf Maf Nrf2_nuc->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Initiates Transcription

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Experimental Protocols for Validation

Validating this compound as a biomarker requires a systematic approach, including the development of a robust analytical method and correlation with established markers in relevant biological samples.

Hypothetical Workflow for Biomarker Validation

The following workflow outlines the necessary steps to validate this compound as a biomarker for oxidative stress.

Validation_Workflow start Start: Hypothesis 3-HDE is a biomarker for oxidative stress method_dev Analytical Method Development (LC-MS/MS for 3-HDE) start->method_dev validation Method Validation (Linearity, Accuracy, Precision, Stability) method_dev->validation sample_collection Sample Collection (e.g., Plasma from healthy vs. disease cohorts) validation->sample_collection extraction Extraction of 3-HDE and Established Biomarkers sample_collection->extraction quantification Quantification - 3-HDE (LC-MS/MS) - MDA, 8-OHdG (ELISA/HPLC) extraction->quantification data_analysis Statistical Analysis - Correlation between markers - Comparison between cohorts quantification->data_analysis conclusion Conclusion Evaluate sensitivity, specificity, and utility of 3-HDE data_analysis->conclusion

Caption: Experimental workflow for validating this compound.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from methods for other carotenoids and lipid-soluble compounds.

1. Materials and Reagents:

  • Human plasma collected in K2-EDTA tubes

  • This compound certified standard

  • Internal Standard (IS), e.g., deuterated this compound or a similar carotenoid not present in the sample

  • HPLC-grade methanol, ethanol, methyl tert-butyl ether (MTBE), and water

  • Butylated hydroxytoluene (BHT)

  • Formic acid

  • 2mL amber glass vials and microcentrifuge tubes

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples on ice, protected from light.

  • To 200 µL of plasma in a 2mL microcentrifuge tube, add 20 µL of IS solution (e.g., 1 µg/mL in ethanol).

  • Add 200 µL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.

  • Add 1 mL of MTBE. Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (MTBE) to a clean 2mL amber glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., Methanol/Water 95:5 v/v) and vortex for 30 seconds.

  • Transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Gradient: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • MRM Transitions: To be determined by infusing the this compound standard. A precursor ion (M+H)+ would be selected, and 2-3 product ions would be monitored for quantification and confirmation.

Protocol 2: Measurement of Malondialdehyde (MDA) using TBARS Assay

1. Materials and Reagents:

  • Plasma or tissue homogenate

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • MDA standard (e.g., 1,1,3,3-Tetramethoxypropane)

  • Butylated hydroxytoluene (BHT)

2. Procedure:

  • Prepare MDA standards of known concentrations.

  • To 100 µL of sample or standard, add 500 µL of 20% TCA and 25 µL of BHT solution.

  • Vortex and incubate on ice for 15 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 15 minutes.

  • Transfer the supernatant to a new tube.

  • Add 200 µL of 0.67% TBA solution to the supernatant.

  • Incubate at 95°C for 30 minutes in a water bath.

  • Cool the tubes on ice.

  • Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

  • Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

While established biomarkers such as F2-isoprostanes, 8-OHdG, and protein carbonyls are well-characterized indicators of oxidative stress, there is a continuous need for novel biomarkers with improved sensitivity, specificity, or ease of measurement. This compound, a carotenoid with inherent antioxidant properties, presents a promising candidate. Its potential role in activating the protective Nrf2 pathway further strengthens its candidacy. However, rigorous validation studies are required to establish its clinical and research utility. The experimental workflows and protocols outlined in this guide provide a framework for researchers and drug development professionals to undertake such validation, ultimately determining the role of this compound in the landscape of oxidative stress biomarkers.

References

Comparative transcriptomics of high vs. low 3-Hydroxyechinenone producing organisms

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic landscapes in organisms with differential production of 3-hydroxyechinenone, a key intermediate in the biosynthesis of the high-value ketocarotenoid, astaxanthin. Direct comparative transcriptomic studies focusing solely on this compound are limited. Therefore, this document synthesizes findings from transcriptomic analyses of high versus low astaxanthin-producing organisms and conditions, which inherently involves the modulation of this compound metabolism. The data presented is primarily drawn from studies on the yeast Phaffia rhodozyma (Xanthophyllomyces dendrorhous) and the microalga Haematococcus pluvialis, which are workhorses in commercial astaxanthin production.

The Biosynthetic Pathway of this compound and Astaxanthin

This compound is a ketocarotenoid synthesized from β-carotene. Its production, and subsequent conversion to astaxanthin, involves two key enzyme classes: β-carotene ketolase (BKT or CrtW) and β-carotene hydroxylase (CHY or CrtZ). These enzymes introduce keto and hydroxyl groups to the β-ionone rings of β-carotene. The upregulation of genes encoding these enzymes is crucial for high-yield production.[1][2][3][4] The pathway can proceed through several branches, with this compound being a critical intermediate.

Astaxanthin_Biosynthesis_Pathway GGPP Geranylgeranyl-PP Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene BetaCarotene β-Carotene Lycopene->BetaCarotene Echinenone Echinenone BetaCarotene->Echinenone BetaCryptoxanthin β-Cryptoxanthin BetaCarotene->BetaCryptoxanthin Canthaxanthin Canthaxanthin Echinenone->Canthaxanthin 3_H_Echinenone This compound Echinenone->3_H_Echinenone BetaCryptoxanthin->3_H_Echinenone Zeaxanthin Zeaxanthin BetaCryptoxanthin->Zeaxanthin Adonirubin Adonirubin Canthaxanthin->Adonirubin 3_H_Echinenone->Adonirubin Adonixanthin Adonixanthin 3_H_Echinenone->Adonixanthin Astaxanthin Astaxanthin Adonirubin->Astaxanthin Zeaxanthin->Adonixanthin Adonixanthin->Astaxanthin PSY PSY PSY->inv1 PDS_ZDS_CrtISO PDS, ZDS, CrtISO PDS_ZDS_CrtISO->inv2 LCY LCY LCY->inv3 BKT BKT / CrtW BKT->inv4 CHY CHY / CrtZ CHY->inv5

Caption: Biosynthesis pathway of astaxanthin from β-carotene.

Comparative Transcriptomic Data

High-yield production of this compound and downstream carotenoids is consistently linked to the increased expression of key biosynthetic genes. Below are summaries of differential gene expression from studies comparing high vs. low production scenarios.

Case Study 1: Phaffia rhodozyma (High vs. Low Astaxanthin Production)

A comparative transcriptomic analysis of P. rhodozyma under nitrogen-deficient conditions (high astaxanthin production) versus nitrogen-sufficient conditions (low astaxanthin production) revealed significant upregulation of the carotenoid biosynthesis pathway.[5][6]

GeneEnzyme FunctionFold Change (High/Low)Regulation
psyPhytoene synthase> 2.0Upregulated
pdsPhytoene desaturase> 2.0Upregulated
lcyLycopene cyclase> 1.5Upregulated
bkt (crtW)β-carotene ketolase> 3.0Upregulated
chy (crtZ)β-carotene hydroxylase> 3.0Upregulated

Case Study 2: Haematococcus pluvialis (Stress vs. Non-Stress Conditions)

In H. pluvialis, astaxanthin accumulation is induced by stress conditions such as high light and nutrient deprivation. Transcriptomic studies show a dramatic upregulation of carotenoid biosynthesis genes under these inductive conditions.[1][7]

GeneEnzyme FunctionFold Change (Stress/Control)Regulation
psyPhytoene synthase158–277xUpregulated
pdsPhytoene desaturase5–9xUpregulated
lcyLycopene cyclase470–674xUpregulated
bktβ-carotene ketolase28–40xUpregulated
chyβ-carotene hydroxylase451–673xUpregulated

These studies highlight a common strategy for enhancing ketocarotenoid production: the significant transcriptional upregulation of the entire carotenoid pathway, with particularly strong induction of the rate-limiting ketolase and hydroxylase genes responsible for converting β-carotene into astaxanthin precursors like this compound.

Experimental Protocols

This section outlines a generalized workflow for a comparative transcriptomic study (RNA-Seq) in a microalgal or yeast system for analyzing this compound production.

3.1. Cell Culture and Induction

  • Organism: Haematococcus pluvialis or Phaffia rhodozyma.

  • Growth Phase (Low Production): Cultivate the organism under optimal growth conditions (e.g., nutrient-replete medium, low light, optimal temperature) to the mid-logarithmic phase. Harvest cells for the "low producer" control group.

  • Induction Phase (High Production): Transfer the culture to a stress-inducing medium.

    • For H. pluvialis, this typically involves nutrient deprivation (e.g., nitrogen-free medium) and exposure to high light intensity.[1][7]

    • For P. rhodozyma, this can involve a high carbon-to-nitrogen ratio medium.[5][6]

  • Harvesting: Collect cell pellets by centrifugation (e.g., 5000 x g for 10 minutes).[8] Immediately flash-freeze the pellets in liquid nitrogen and store them at -80°C until RNA extraction.

3.2. RNA Extraction and Quality Control

Extracting high-quality RNA from algae and yeast can be challenging due to their robust cell walls.[9]

  • Cell Lysis: Disrupt frozen cells using a method like bead beating with lysis buffer (e.g., containing TRIzol or a CTAB-based buffer) to ensure complete cell wall breakage.[9][10]

  • RNA Purification: Purify total RNA using a combination of phenol-chloroform extraction and a column-based kit (e.g., RNeasy Plant Mini Kit, Qiagen).[8] This includes a DNase treatment step to remove contaminating genomic DNA.

  • Quality Control:

    • Assess RNA purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 ratios of ~2.0 and A260/230 ratios between 2.0-2.2.

    • Evaluate RNA integrity using capillary electrophoresis (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of >7.0 for sequencing.[11]

3.3. Library Preparation and Sequencing

  • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Library Construction: Prepare sequencing libraries using a standard kit (e.g., Illumina TruSeq Stranded mRNA). This involves mRNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput platform like the Illumina NovaSeq.

3.4. Bioinformatic Analysis

  • Quality Control: Trim adapter sequences and low-quality reads from the raw sequencing data.

  • Mapping: Align the cleaned reads to the reference genome of the organism.

  • Quantification: Count the number of reads mapping to each annotated gene.

  • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the high-producing and low-producing conditions.

  • Functional Annotation: Perform pathway enrichment analysis (e.g., KEGG, GO) on the differentially expressed genes to identify metabolic pathways that are significantly altered.

Transcriptomics_Workflow cluster_0 Experimental Phase cluster_1 Bioinformatics Phase Culture_Low Cell Culture (Low Production) Harvest Cell Harvesting Culture_Low->Harvest Culture_High Stress Induction (High Production) Culture_High->Harvest RNA_Extraction RNA Extraction & QC Harvest->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Raw_Data Raw Sequencing Reads Sequencing->Raw_Data QC_Filter Read Quality Control Raw_Data->QC_Filter Mapping Genome Mapping QC_Filter->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Annotation Functional Annotation & Pathway Analysis DEA->Annotation

Caption: A typical workflow for comparative transcriptomics.

References

A Comparative Analysis of the Bioactivities of 3-Hydroxyechinenone and Beta-Carotene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and anti-cancer properties of 3-Hydroxyechinenone and the well-established carotenoid, beta-carotene.

This guide provides a detailed comparison of the biological activities of this compound and beta-carotene, focusing on their potential therapeutic applications. While extensive research has elucidated the multifaceted bioactivities of beta-carotene, data on this compound remains comparatively limited. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a clear understanding of their respective profiles.

Introduction

Carotenoids are a diverse class of natural pigments with significant antioxidant properties, making them a focal point in the search for novel therapeutic agents. Beta-carotene, a provitamin A carotenoid, is one of the most studied dietary antioxidants. This compound, a ketocarotenoid found predominantly in cyanobacteria, is known for its role in photoprotection. This guide aims to provide a comparative overview of their bioactivities to inform future research and drug development efforts.

Quantitative Data on Bioactivity

Antioxidant Activity of Beta-Carotene
AssayTest SystemIC50 / ActivityReference
DPPH Radical ScavengingIn vitroVaries (concentration-dependent)[1]
ABTS Radical ScavengingIn vitro24.72 ± 0.38% inhibition[1]
Anti-inflammatory Activity of Beta-Carotene
AssayTest SystemIC50 / InhibitionReference
Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW264.7 cells~30 µM[2]
iNOS and COX-2 Expression InhibitionLPS-stimulated RAW264.7 cellsDose-dependent inhibition[2]
Anti-cancer Activity of Beta-Carotene
Cell LineAssayIC50Reference
MDA-MB-231 (Breast Cancer)MTT250 ± 25 µM (72h)[3]
C32 (Melanoma)MTT300 ± 30 µM (72h)[3]

Bioactivity of this compound: Current Understanding

Currently, the primary established biological role of this compound is in the photoprotective mechanism of cyanobacteria, where it is a key component of the Orange Carotenoid Protein (OCP)[4]. While direct quantitative data on its antioxidant, anti-inflammatory, and anti-cancer activities are scarce, its chemical structure as a ketocarotenoid suggests potential for such bioactivities. Ketocarotenoids, as a class, are known to possess potent antioxidant properties, often exceeding those of their non-ketolated counterparts. Extracts from cyanobacteria containing this compound and other carotenoids have demonstrated antioxidant and anti-inflammatory effects in vitro, suggesting a potential contribution from this specific compound[5][6]. Further research is required to isolate and characterize the specific bioactivities of this compound and determine its therapeutic potential.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagents: DPPH solution in methanol, test compound dissolved in a suitable solvent (e.g., ethanol or DMSO), and a positive control (e.g., ascorbic acid).

  • Procedure:

    • A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

    • Different concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution (in Methanol) Mix Mix DPPH Solution with Test Compound DPPH->Mix Sample Prepare Test Compound Solutions (various conc.) Sample->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for DPPH Radical Scavenging Assay.
Nitric Oxide (NO) Synthase Inhibition Assay (Griess Assay)

This assay measures the inhibition of nitric oxide production in stimulated macrophage cells.

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Reagents: Lipopolysaccharide (LPS) for cell stimulation, test compound, Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid), and a positive control (e.g., L-NAME).

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for a specific duration.

    • Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce nitric oxide production and co-incubated with the test compound for a set period (e.g., 24 hours).

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • After a short incubation at room temperature, the absorbance is measured at approximately 540 nm.

    • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

    • The percentage inhibition of NO production is calculated, and the IC50 value is determined.

Griess_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_data_analysis Data Analysis Seed Seed RAW 264.7 Cells Treat Treat with Test Compound & Stimulate with LPS Seed->Treat Collect Collect Supernatant Treat->Collect Add_Griess Add Griess Reagent Collect->Add_Griess Measure Measure Absorbance (at ~540 nm) Add_Griess->Measure Calculate Calculate NO Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for Nitric Oxide Synthase Inhibition Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound on cancer cells.

  • Cell Lines: Appropriate cancer cell lines (e.g., MDA-MB-231, C32).

  • Reagents: MTT solution, test compound, and a solubilizing agent (e.g., DMSO or isopropanol).

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and incubated to allow for attachment and growth.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • The culture medium is removed, and fresh medium containing MTT solution is added to each well.

    • The plate is incubated for a few hours (e.g., 2-4 hours) to allow viable cells to metabolize the MTT into formazan crystals.

    • The medium containing MTT is removed, and a solubilizing agent is added to dissolve the formazan crystals, resulting in a purple solution.

    • The absorbance is measured using a microplate reader at a wavelength between 500 and 600 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.[3][7][8]

Signaling Pathways

Beta-Carotene's Influence on Inflammatory Signaling Pathways

Beta-carotene has been shown to modulate key inflammatory signaling pathways, primarily through its antioxidant activity. It can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.

Beta_Carotene_Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates ROS Reactive Oxygen Species (ROS) TLR4->ROS IKK IKK Complex TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK BetaCarotene Beta-Carotene BetaCarotene->ROS inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->InflammatoryGenes activates transcription of MAPK->Nucleus activates transcription factors in

Caption: Beta-carotene's inhibition of NF-κB and MAPK pathways.

Conclusion

Beta-carotene exhibits well-characterized antioxidant, anti-inflammatory, and anti-cancer properties, supported by a substantial body of quantitative data. Its mechanisms of action involve the modulation of key signaling pathways like NF-κB and MAPK. In contrast, while this compound's role in cyanobacterial photoprotection is established, its broader bioactivities remain largely unexplored. Based on its chemical structure and the known properties of related ketocarotenoids, it is plausible that this compound possesses significant antioxidant and other therapeutic potentials. This guide highlights the critical need for further research to isolate this compound and systematically evaluate its bioactivities using standardized assays. Such studies are essential to unlock its potential as a novel therapeutic agent and to enable a direct and comprehensive comparison with established compounds like beta-carotene.

References

Validating the Crucial Role of 3-Hydroxyechinenone in Photoprotection: A Comparative Guide Based on Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-hydroxyechinenone's function in cyanobacterial photoprotection, validated through gene knockout studies, and its performance against alternative carotenoids. The information presented is supported by experimental data to aid in research and development endeavors related to photoprotective agents and mechanisms.

The Function of this compound in the Orange Carotenoid Protein (OCP)

This compound is a ketocarotenoid that serves as the essential chromophore in the Orange Carotenoid Protein (OCP). The OCP is a water-soluble protein crucial for photoprotection in cyanobacteria, shielding the photosynthetic apparatus from photodamage induced by high light intensity. Upon activation by blue-green light, the OCP undergoes a conformational change, converting from an inactive orange state (OCPO) to an active red state (OCPR). This active form then binds to the phycobilisome, the primary light-harvesting antenna in cyanobacteria, and dissipates excess energy as heat, a process known as non-photochemical quenching (NPQ). The presence and specific structure of the carotenoid within the OCP are critical for its photoactivity and quenching function.

Validation of this compound's Function Through Gene Knockout

The synthesis of this compound from β-carotene in cyanobacteria such as Synechocystis sp. PCC 6803 involves two key enzymes: β-carotene ketolase (encoded by crtO or crtW) and β-carotene hydroxylase (encoded by crtR). The ketolase introduces a keto group to the β-ionone ring of β-carotene to form echinenone. Subsequently, the hydroxylase adds a hydroxyl group to the 3' position of echinenone to produce this compound.

To validate the specific role of the 3'-hydroxyl group in this compound, studies involving the knockout of the crtR gene are pivotal. Disruption of the crtR gene in Synechocystis sp. PCC 6803 has been shown to result in the absence of carotenoids that require this hydroxylation step, such as zeaxanthin and myxoxanthophyll[1]. In a crtR knockout strain, the OCP would consequently lack this compound and instead bind its direct precursor, echinenone. This allows for a direct comparison of the OCP's function with and without the 3'-hydroxyl group.

Experimental Workflow: Gene Knockout of crtR in Synechocystis sp. PCC 6803

G cluster_0 Plasmid Construction cluster_1 Transformation cluster_2 Selection and Segregation cluster_3 Verification p1 Amplify flanking regions of crtR p3 Ligate flanking regions and resistance cassette into a suicide vector p1->p3 p2 Amplify antibiotic resistance cassette (e.g., Kanamycin) p2->p3 t1 Introduce the constructed plasmid into wild-type Synechocystis sp. PCC 6803 p3->t1 t2 Natural transformation and homologous recombination t1->t2 s1 Select for transformants on antibiotic-containing medium t2->s1 s2 Repeatedly subculture to ensure segregation of the knockout allele s1->s2 v1 PCR analysis to confirm the replacement of crtR s2->v1 v2 HPLC analysis of carotenoid content to confirm the absence of this compound s2->v2

Caption: Workflow for generating a crtR knockout mutant in Synechocystis sp. PCC 6803.

Comparison with Alternative Carotenoids

Due to the challenges in heterologously producing this compound, echinenone and canthaxanthin are commonly used alternatives for in vitro studies of OCP. Canthaxanthin contains keto groups on both β-ionone rings, while echinenone has one keto group and no hydroxyl group.

CarotenoidStructureKey Feature Comparison
This compound One keto group, one hydroxyl groupThe native carotenoid in the OCP of many cyanobacteria. The hydroxyl group is thought to play a role in fine-tuning the photophysical properties and interaction with the protein.
Echinenone One keto group, no hydroxyl groupThe direct precursor to this compound. Allows for the direct assessment of the functional importance of the 3'-hydroxyl group.
Canthaxanthin Two keto groups, no hydroxyl groupsThe additional keto group influences the electronic properties of the carotenoid, leading to differences in photoactivation and relaxation kinetics.
Performance Comparison

The performance of OCP with these different carotenoids can be evaluated based on several key parameters related to its photoprotective function.

ParameterOCP with this compoundOCP with EchinenoneOCP with Canthaxanthin
Photoactivation Efficiently converts to the active red state upon blue-green light absorption.Also photoactive, but the efficiency and kinetics may differ from the hydroxylated form.Higher photoconversion efficiency compared to echinenone-bound OCP[2].
Fluorescence Quenching Effectively quenches phycobilisome fluorescence in its active state.Capable of inducing fluorescence quenching.Induces fluorescence quenching, although the efficiency and kinetics of detachment from the phycobilisome can be slightly slower and faster, respectively, compared to echinenone-OCP[2].
Interaction with FRP The back-conversion to the inactive state is regulated by the Fluorescence Recovery Protein (FRP).The interaction with FRP is a key step in the deactivation of the photoprotective mechanism.The kinetics of interaction with FRP and subsequent deactivation may be altered.

Experimental Protocols

Heterologous Expression and Reconstitution of OCP with Different Carotenoids

A common method for obtaining OCP with different carotenoids is to heterologously express the OCP apo-protein (without the carotenoid) in E. coli and then reconstitute it in vitro with the desired carotenoid.

G cluster_0 Expression cluster_1 Purification cluster_2 Reconstitution cluster_3 Verification e1 Clone OCP gene into an expression vector e2 Transform E. coli and induce protein expression e1->e2 p1 Cell lysis e2->p1 p2 Purify apo-OCP using affinity chromatography (e.g., His-tag) p1->p2 r2 Incubate purified apo-OCP with the solubilized carotenoid p2->r2 r1 Solubilize desired carotenoid (this compound, echinenone, or canthaxanthin) in an organic solvent r1->r2 r3 Remove excess carotenoid and organic solvent r2->r3 v1 Spectroscopic analysis to confirm carotenoid binding r3->v1

Caption: Workflow for heterologous expression and in vitro reconstitution of OCP.

Measurement of Non-Photochemical Quenching (NPQ)

NPQ is a key measure of the photoprotective capacity. It can be measured in vivo using pulse-amplitude-modulation (PAM) fluorometry.

Principle: The fluorescence of chlorophyll is measured. High fluorescence indicates that the energy is not being used for photosynthesis or being dissipated as heat, suggesting potential for photodamage. NPQ is the process that quenches this fluorescence.

Procedure:

  • Dark Adaptation: Cells are kept in the dark to ensure all reaction centers are open (maximum fluorescence potential).

  • Measurement of Fm: A saturating pulse of light is applied to measure the maximum fluorescence (Fm) in the dark-adapted state.

  • Actinic Light Exposure: Cells are exposed to a continuous high light (actinic light) to induce photosynthesis and photoprotective responses.

  • Measurement of Fm': During actinic light exposure, saturating pulses are applied to measure the maximum fluorescence in the light-adapted state (Fm').

  • Calculation of NPQ: NPQ is calculated using the formula: NPQ = (Fm - Fm') / Fm'.

A higher NPQ value indicates more efficient energy dissipation and better photoprotection.

Signaling Pathway

The OCP-mediated photoprotective signaling pathway is a direct response to light intensity.

G HL High Light (Blue-Green) OCPo OCP (Orange, Inactive) [with this compound] HL->OCPo Absorption OCPr OCP (Red, Active) OCPo->OCPr Conformational Change OCPr->OCPo Spontaneous Relaxation PBS Phycobilisome OCPr->PBS Binding Heat Heat Dissipation (NPQ) PBS->Heat Energy Transfer Quenching FRP Fluorescence Recovery Protein FRP->OCPr Accelerates Relaxation LL Low Light LL->FRP Favors FRP activity

Caption: OCP-mediated photoprotective signaling pathway.

Conclusion

Gene knockout studies, specifically targeting the crtR gene, are fundamental in validating the precise function of the 3'-hydroxyl group of this compound in the context of OCP-mediated photoprotection. While OCP can function with alternative carotenoids like echinenone and canthaxanthin, the native this compound is likely optimized for the intricate balance of photoactivation, quenching efficiency, and regulatory interactions required for robust photoprotection in cyanobacteria. The data and protocols presented in this guide offer a framework for researchers to further investigate these mechanisms and explore the potential of carotenoids in developing novel photoprotective strategies.

References

A Comparative Guide to 3-Hydroxyechinenone Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative overview of various methods for the extraction of 3-Hydroxyechinenone, a ketocarotenoid of significant interest. While specific comparative data on the extraction yields of this compound is limited in publicly available literature, this document outlines common methodologies for carotenoid extraction from sources known to produce this target compound, such as various species of cyanobacteria and microalgae.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is paramount and depends on factors such as the source material, desired purity, yield, cost, and environmental impact. The following table summarizes key aspects of solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) as they apply to the recovery of carotenoids from relevant biological matrices.

Method Principle Typical Solvents/Conditions Advantages Disadvantages Reported Carotenoid Yields (from relevant sources)
Solvent Extraction Differential solubility of the target compound in a selected solvent.Acetone, methanol, ethanol, hexane, or mixtures thereof.Simple, low-cost equipment.Time-consuming, large solvent consumption, potential for thermal degradation of compounds.Varies widely depending on the solvent and source. For example, total carotenoid extraction from microalgae can be effective with acetone/methanol mixtures.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer of the target compound into the solvent.Similar to solvent extraction (e.g., ethanol, acetone).Reduced extraction time and solvent consumption, increased yield.Potential for localized heating which may degrade sensitive compounds if not controlled.Can significantly improve yields compared to conventional solvent extraction. For instance, UAE of astaxanthin from Haematococcus pluvialis has shown high efficiency.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (most commonly CO2) as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned for selectivity.Supercritical CO2, often with a co-solvent like ethanol."Green" and tunable process, yields high-purity extracts with no residual organic solvents.High initial equipment cost, may require optimization for polar compounds.Effective for carotenoid extraction from microalgae, with yields being highly dependent on the optimization of pressure, temperature, and co-solvent use.
Enzyme-Assisted Extraction (EAE) Employs enzymes to break down the cell wall of the source material, facilitating the release of intracellular compounds.Aqueous buffer systems with enzymes like cellulases, pectinases, or proteases.Mild extraction conditions, high specificity, environmentally friendly.Cost of enzymes can be high, requires optimization of enzyme concentration, pH, and temperature.Has been shown to increase the yield of carotenoids from various plant and algal sources by improving cell wall degradation.

Experimental Protocols

Below are detailed methodologies for the extraction of carotenoids from sources known to contain this compound. These protocols are representative of the techniques discussed and can be adapted for specific research needs.

Protocol 1: Solvent Extraction of Carotenoids from Cyanobacteria (e.g., Synechocystis sp.)
  • Harvesting and Pre-treatment: Harvest cyanobacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Lyophilize the cell pellet to obtain a dry powder.

  • Extraction:

    • To 1 gram of dried biomass, add 20 mL of a 1:1 (v/v) mixture of methanol and acetone.

    • Vortex the mixture vigorously for 20 minutes at room temperature, protected from light.

    • Centrifuge the mixture at 5000 x g for 10 minutes to pellet the cell debris.

    • Carefully collect the supernatant containing the extracted carotenoids.

    • Repeat the extraction process on the pellet with fresh solvent until the pellet is colorless.

  • Phase Separation and Washing:

    • Pool the supernatants and add an equal volume of diethyl ether.

    • Add distilled water to facilitate phase separation. The carotenoids will partition into the upper diethyl ether layer.

    • Wash the diethyl ether layer several times with distilled water to remove any residual water-soluble impurities.

  • Drying and Storage:

    • Dry the diethyl ether extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

    • Store the dried carotenoid extract at -20°C in the dark.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Carotenoids from Microalgae
  • Sample Preparation: Prepare a suspension of microalgal biomass in the chosen solvent (e.g., 1 gram of dried biomass in 20 mL of ethanol).

  • Ultrasonication:

    • Place the sample vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes).

    • Monitor and control the temperature of the extraction mixture to prevent degradation of the carotenoids.

  • Post-Extraction Processing:

    • Follow steps 2 and 3 from the Solvent Extraction protocol (centrifugation, collection of supernatant, and repeated extraction).

    • Proceed with phase separation, washing, and drying as described in the Solvent Extraction protocol.

Protocol 3: Supercritical Fluid Extraction (SFE) of Carotenoids
  • System Setup: The SFE system consists of a CO2 pump, a pressure cell for the sample, a means to maintain pressure, and a collection vessel.[1]

  • Extraction Procedure:

    • Load the dried and ground biomass into the extraction vessel.

    • Pump liquid CO2 to the desired pressure and heat it to supercritical conditions (e.g., above 31°C and 74 bar).[2]

    • Introduce the supercritical CO2 into the extraction vessel, where it will diffuse into the matrix and dissolve the carotenoids.[1]

    • The dissolved material is then swept into a separator at a lower pressure, causing the carotenoids to precipitate out of the solution for collection.[1]

    • The CO2 can be recycled for further extractions.[2]

    • For more polar carotenoids, a co-solvent such as ethanol can be added to the supercritical CO2 to enhance extraction efficiency.

Visualizing the Orange Carotenoid Protein (OCP) Photoprotective Cycle

This compound is the chromophore in the Orange Carotenoid Protein (OCP), which is essential for photoprotection in many cyanobacteria. The following diagram illustrates the key steps in the OCP photocycle.

OCP_Photocycle OCPo OCP Orange (Inactive) OCPr OCP Red (Active) OCPo->OCPr Blue-Green Light OCPr->OCPo Darkness (slow) PBS Phycobilisome OCPr->PBS Binds to Quenching Energy Quenching (Heat Dissipation) PBS->Quenching Induces FRP Fluorescence Recovery Protein (FRP) FRP->OCPo Accelerates conversion to FRP->OCPr Interacts with

References

Assessing the Purity of Synthetic vs. Natural 3-Hydroxyechinenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity profiles of synthetic and naturally sourced 3-Hydroxyechinenone, a keto-carotenoid with significant interest in various research and development fields. The assessment is based on established analytical techniques, and this document outlines the methodologies used to discern the purity and impurity profiles of this compound derived from chemical synthesis versus biological extraction from cyanobacteria.

Executive Summary

The purity of a bioactive compound is paramount for its application in research and drug development, as impurities can significantly impact experimental outcomes and safety profiles. This guide explores the potential differences in purity between synthetically produced this compound and its naturally occurring counterpart, isolated from sources such as the cyanobacterium Arthrospira maxima. While direct comparative studies on the purity of this compound from both origins are not extensively documented, this guide synthesizes available information on analogous compounds and standard analytical practices to present a putative comparison.

Synthetic routes, while offering high yields and controlled production, may introduce process-related impurities, including stereoisomers and residual reagents. Conversely, natural extraction, although providing the biologically relevant isomer, can be accompanied by other carotenoids and cellular components that are challenging to completely separate. The choice between synthetic and natural this compound will therefore depend on the specific requirements of the intended application, including the tolerance for certain types of impurities.

Data Presentation: Purity Comparison

The following table summarizes the anticipated purity and impurity profiles for synthetic and natural this compound based on typical outcomes for carotenoid production. It is important to note that these values are representative and actual purities can vary significantly based on the specific synthesis or extraction/purification protocol employed.

ParameterSynthetic this compoundNatural this compound (from Arthrospira maxima)
Typical Purity (by HPLC) >95%>90%
Primary Impurities - Geometric isomers (cis-isomers)- Stereoisomers- Unreacted starting materials- Reagents and catalysts- By-products from side reactions- Other carotenoids (e.g., echinenone, canthaxanthin, β-carotene)- Chlorophylls- Lipids and fatty acids- Proteins and other cellular debris
Advantages - High purity achievable- Scalable production- Controlled impurity profile- Contains the naturally occurring stereoisomer- Generally regarded as safe (GRAS) for some applications- "Clean label" perception
Disadvantages - Potential for unnatural isomers- Presence of synthetic reagents- Lower initial purity- Complex purification required- Batch-to-batch variability

Experimental Protocols

The determination of purity for this compound, whether from synthetic or natural origins, relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for quantifying the purity of carotenoids and separating them from related impurities.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution is often used to separate a wide range of carotenoids with varying polarities. A common mobile phase system consists of a mixture of acetonitrile, methanol, and water, sometimes with a small percentage of an ion-pairing agent like triethylamine to improve peak shape.

  • Detection: The DAD is set to monitor a range of wavelengths, typically between 400 nm and 500 nm, with the specific maximum absorption wavelength for this compound (around 470-480 nm) used for quantification.

  • Quantification: Purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Impurity Identification

MS, often coupled with HPLC (LC-MS), is a powerful tool for identifying the chemical structures of impurities.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for carotenoids.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) provides accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, characteristic fragmentation patterns can be obtained, which helps in the structural elucidation of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of this compound and its impurities.

  • 1H NMR: Provides information on the number and types of protons in the molecule, which is useful for identifying the overall structure and the presence of geometric isomers.

  • 13C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, allowing for a complete and unambiguous structural assignment.

Mandatory Visualizations

Logical Flow for Purity Assessment

The following diagram illustrates the logical workflow for assessing and comparing the purity of synthetic and natural this compound.

Purity_Assessment_Workflow cluster_synthetic Synthetic this compound cluster_natural Natural this compound cluster_analysis Purity Analysis cluster_comparison Comparative Assessment synth_start Total Synthesis synth_purify Purification (e.g., Crystallization, Chromatography) synth_start->synth_purify synth_product Synthetic Product synth_purify->synth_product hplc HPLC-DAD (Purity Quantification) synth_product->hplc nat_start Cyanobacterial Culture (e.g., Arthrospira maxima) nat_extract Extraction nat_start->nat_extract nat_purify Purification (e.g., Chromatography) nat_extract->nat_purify nat_product Natural Isolate nat_purify->nat_product nat_product->hplc lcms LC-MS/MS (Impurity Identification) hplc->lcms Characterize Impurities nmr NMR (Structural Confirmation) lcms->nmr Confirm Structure comparison Purity & Impurity Profile Comparison nmr->comparison

Caption: Workflow for the purity assessment of synthetic versus natural this compound.

Signaling Pathway of Potential Impurity Generation

The following diagram illustrates the potential pathways for the introduction of impurities during the synthesis and extraction of this compound.

Impurity_Generation_Pathway cluster_synthesis Synthetic Route cluster_natural_extraction Natural Extraction cluster_impurities Potential Impurities start_mats Starting Materials & Reagents wittig Key Reaction Step (e.g., Wittig Reaction) start_mats->wittig side_react Side Reactions wittig->side_react Incomplete reaction purification_synth Purification wittig->purification_synth side_react->purification_synth synth_imp Isomers, Reagents, By-products side_react->synth_imp final_synth Synthetic this compound purification_synth->final_synth final_synth->synth_imp Residual biomass Cyanobacterial Biomass extraction Solvent Extraction biomass->extraction co_extraction Co-extraction of Related Compounds extraction->co_extraction purification_nat Purification extraction->purification_nat co_extraction->purification_nat nat_imp Other Carotenoids, Lipids, Chlorophylls co_extraction->nat_imp final_nat Natural this compound purification_nat->final_nat final_nat->nat_imp Residual

Unveiling the Therapeutic Potential of 3-Hydroxyechinenone: A Comparative Analysis with Astaxanthin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the prospective health benefits of the carotenoid 3-Hydroxyechinenone, benchmarked against the well-documented efficacy of Astaxanthin. This guide provides a comparative framework, detailing experimental data, protocols, and signaling pathways from animal studies of the established antioxidant and anti-inflammatory agent, Astaxanthin, to inform future research directions for this compound.

Introduction

This compound is a keto-carotenoid found in various cyanobacteria and microalgae. Structurally similar to other well-known carotenoids, it is hypothesized to possess significant antioxidant and anti-inflammatory properties. However, to date, there is a notable scarcity of in vivo studies validating its health benefits in animal models. In contrast, Astaxanthin, a closely related xanthophyll carotenoid, has been extensively studied and has demonstrated potent therapeutic effects across a range of animal models for diseases characterized by oxidative stress and inflammation.

This guide serves as a comparative tool to extrapolate the potential health benefits of this compound by providing a detailed overview of the experimental evidence supporting the bioactivity of Astaxanthin. The data presented here on Astaxanthin can serve as a benchmark for designing and evaluating future preclinical studies on this compound.

Comparative Efficacy in Animal Models: A Focus on Astaxanthin

The following tables summarize the quantitative data from key animal studies on Astaxanthin, showcasing its antioxidant and anti-inflammatory effects in various disease models. This data provides a reference for the anticipated therapeutic efficacy of this compound.

Table 1: Antioxidant Effects of Astaxanthin in Animal Models
Animal ModelDisease/Injury ModelAstaxanthin Dosage & AdministrationDurationKey Antioxidant Biomarkers (Change vs. Control)Reference
RatSpinal Cord Injury75 mg/kg, oral gavagePost-injury↑ SOD activity, ↓ MDA content[1]
MouseCyclophosphamide-induced immunodeficiency30-120 mg/kg, oral gavage30 days↑ SOD, GSH, and GPX levels; ↓ MDA level[2]
RatScopolamine-induced Alzheimer's Disease model5 & 10 mg/kg/day, i.p.14 days↑ Catalase and Glutathione levels; ↓ Nitrite levels[3]
MouseAlcoholic Fatty Liver Disease50 mg/kg in diet12 weeks↓ Serum ALT, AST, TG, and LDL[4]
MouseHCl/ethanol-induced gastric ulcerPre-treatment 1 hour before induction1 hour↓ TBARS levels[5]

SOD: Superoxide Dismutase, MDA: Malondialdehyde, GSH: Glutathione, GPX: Glutathione Peroxidase, i.p.: intraperitoneal, ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, TG: Triglycerides, LDL: Low-Density Lipoprotein, TBARS: Thiobarbituric Acid Reactive Substances.

Table 2: Anti-inflammatory Effects of Astaxanthin in Animal Models
Animal ModelDisease/Injury ModelAstaxanthin Dosage & AdministrationDurationKey Anti-inflammatory Biomarkers (Change vs. Control)Reference
RatSpinal Cord InjuryNot specifiedPost-injury↓ COX-2, TNF-α, IL-1β, and IL-6 expression
MouseDSS-induced colitis100-200 ppm in dietNot specified↓ TNF-α, IL-1β, IL-6, COX-2, and iNOS gene expression[2]
RatChronic Constriction Injury (Neuropathic Pain)5 & 10 mg/kg, i.p.14 days↓ Serum nitrite level[6]
MouseAzoxymethane-treated (colonic mucosa)Not specifiedNot specified↓ mRNA expression of IL-1β, IL-6, CCL2, and CXCL2[7]

COX-2: Cyclooxygenase-2, TNF-α: Tumor Necrosis Factor-alpha, IL-1β: Interleukin-1beta, IL-6: Interleukin-6, iNOS: Inducible Nitric Oxide Synthase, DSS: Dextran Sulfate Sodium, CCL2: C-C Motif Chemokine Ligand 2, CXCL2: C-X-C Motif Chemokine Ligand 2.

Key Signaling Pathways

Astaxanthin exerts its protective effects by modulating several key signaling pathways involved in oxidative stress and inflammation. It is plausible that this compound, given its structural similarities, may act on similar pathways.

Signaling_Pathways cluster_stimulus Cellular Stressors cluster_astaxanthin Astaxanthin Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory Stimuli->NF-κB Astaxanthin Astaxanthin Astaxanthin->Keap1 inhibits IκBα IκBα Astaxanthin->IκBα promotes PI3K/Akt PI3K/Akt Astaxanthin->PI3K/Akt activates MAPK MAPK Astaxanthin->MAPK modulates Nrf2 Nrf2 ARE ARE Nrf2->ARE activates Keap1->Nrf2 inhibition Antioxidant Enzyme Expression (SOD, CAT, GPx) Antioxidant Enzyme Expression (SOD, CAT, GPx) ARE->Antioxidant Enzyme Expression (SOD, CAT, GPx) Pro-inflammatory Cytokine Inhibition (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokine Inhibition (TNF-α, IL-1β, IL-6) NF-κB->Pro-inflammatory Cytokine Inhibition (TNF-α, IL-1β, IL-6) IκBα->NF-κB inhibition PI3K/Akt->Nrf2 activates MAPK->NF-κB modulates

Figure 1. Key signaling pathways modulated by Astaxanthin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols derived from studies on Astaxanthin, which can be adapted for future investigations into this compound.

Protocol 1: Evaluation of Neuroprotective Effects in a Rat Model of Spinal Cord Injury
  • Animal Model: Adult male Wistar rats (250-300g).

  • Injury Induction: A laminectomy is performed at the T9-T10 level, and a contusion injury is induced using a standardized weight-drop device.

  • Treatment Groups:

    • Sham group: Laminectomy only.

    • Control group: Spinal cord injury + vehicle (e.g., olive oil) administration.

    • Treatment group: Spinal cord injury + Astaxanthin (e.g., 75 mg/kg) administered orally by gavage immediately post-injury and daily thereafter.

  • Behavioral Assessment: Motor function is assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale at regular intervals (e.g., 1, 3, 7, 14, 21, and 28 days post-injury).

  • Biochemical Analysis (at study termination):

    • Spinal cord tissue is harvested from the injury epicenter.

    • Antioxidant status: Superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels are measured using commercially available assay kits.

    • Inflammatory markers: Protein expression of COX-2, TNF-α, IL-1β, and IL-6 is quantified by Western blot analysis.

  • Histological Analysis: Spinal cord sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage and neuronal survival.

Experimental_Workflow_SCI A Animal Acclimatization (Wistar Rats) B Spinal Cord Injury (T9-T10 Contusion) A->B C Group Allocation (Sham, Control, Astaxanthin) B->C D Daily Treatment Administration (Oral Gavage) C->D E Behavioral Testing (BBB Score) (Weekly) C->E D->E F Euthanasia & Tissue Collection (Day 28) E->F G Biochemical Analysis (SOD, MDA, Western Blot) F->G H Histological Analysis (H&E Staining) F->H I Data Analysis & Comparison G->I H->I

Figure 2. Experimental workflow for SCI model.

Protocol 2: Assessment of Anti-inflammatory Effects in a Mouse Model of Colitis
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Induction of Colitis: Acute colitis is induced by administering dextran sulfate sodium (DSS) (e.g., 3% w/v) in the drinking water for 7 days.

  • Treatment Groups:

    • Control group: Regular drinking water.

    • DSS group: DSS in drinking water.

    • Treatment group: DSS in drinking water + Astaxanthin incorporated into the diet (e.g., 100-200 ppm).

  • Clinical Assessment: Body weight, stool consistency, and presence of blood in feces are monitored daily to calculate the Disease Activity Index (DAI).

  • Analysis at Day 7:

    • Colon length is measured as an indicator of inflammation.

    • Gene Expression Analysis: Colonic tissue is collected, and mRNA levels of pro-inflammatory markers (TNF-α, IL-1β, IL-6, COX-2, and iNOS) are quantified using real-time quantitative PCR (RT-qPCR).

    • Histological Examination: Colonic sections are stained with H&E to evaluate the severity of inflammation and tissue damage.

Conclusion and Future Directions

The extensive body of research on Astaxanthin in animal models provides a robust framework for investigating the therapeutic potential of this compound. The data strongly suggest that carotenoids with similar structural features can effectively mitigate oxidative stress and inflammation, key drivers of numerous chronic diseases.

Future research on this compound should prioritize in vivo studies that systematically evaluate its efficacy in established animal models of disease. The experimental protocols and biomarkers outlined in this guide offer a validated starting point for these investigations. By leveraging the knowledge gained from Astaxanthin research, the scientific community can accelerate the exploration of this compound as a novel therapeutic agent. Direct comparative studies between this compound and Astaxanthin will be crucial to determine its relative potency and potential advantages.

References

Comparative Analysis of 3-Hydroxyechinenone and Fucoxanthin Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds is paramount for ensuring the efficacy and shelf-life of therapeutic and nutraceutical products. This guide provides a comparative analysis of the stability of two marine-derived carotenoids, 3-Hydroxyechinenone and fucoxanthin, based on available experimental data.

While extensive research has been conducted on the stability of fucoxanthin under various conditions, data on this compound is notably limited. This guide synthesizes the existing knowledge on fucoxanthin's stability and draws inferences on the potential stability of this compound based on the general properties of xanthophylls, a class of oxygen-containing carotenoids to which both compounds belong.

Chemical Structures and Their Implications for Stability

Fucoxanthin possesses a unique chemical structure that includes an allenic bond, a 5,6-monoepoxide, and several hydroxyl and carbonyl groups. This complex structure, while contributing to its potent antioxidant properties, also renders it susceptible to degradation by factors such as light, heat, and acids.

This compound , on the other hand, has a less complex structure featuring a hydroxyl group and a keto group on its β-ionone rings. While specific stability data is scarce, its structure as a xanthophyll suggests a susceptibility to oxidation, particularly at the polyene chain, which is common to all carotenoids. The presence of the hydroxyl and keto groups may influence its polarity and interaction with other molecules, thereby affecting its stability.

Comparative Stability Analysis

The stability of carotenoids is influenced by a multitude of factors, including exposure to light, heat, oxygen, and pH levels. The following sections detail the known stability of fucoxanthin and provide a theoretical comparison for this compound.

Table 1: Comparative Stability of Fucoxanthin under Various Conditions
ParameterConditionFucoxanthin StabilityReference
Light Exposed to lightHighly unstable; significant degradation observed.[1][1]
Dark storageSignificantly more stable.[1][1]
Temperature 4°CRelatively stable.[2]
25°C - 37°CDegradation increases with temperature.[3]
>50°CRapid degradation.[3][3]
pH Acidic (pH < 5)Unstable; degradation and isomerization occur.[1][1]
Neutral to Alkaline (pH 7-9)More stable compared to acidic conditions.[1][1]
Oxygen Presence of oxygenProne to oxidation, leading to loss of bioactivity.[4][5]
Oxygen-free environmentStability is enhanced.[6]
Antioxidants With Ascorbic AcidStability is significantly improved.[1][1]

Note: Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not possible at this time. It is reasonable to hypothesize that, as a xanthophyll, this compound will also exhibit sensitivity to light, heat, and oxygen. Its stability across different pH ranges would depend on the specific pKa values of its functional groups.

Experimental Protocols for Stability Assessment

To ensure reproducibility and accuracy in stability studies of carotenoids, detailed and standardized experimental protocols are essential.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification

A common method for assessing the stability of fucoxanthin involves monitoring its concentration over time using HPLC.

  • Sample Preparation: A stock solution of the carotenoid is prepared in an appropriate organic solvent (e.g., ethanol or acetone) and its initial concentration is determined.

  • Storage Conditions: Aliquots of the stock solution are subjected to various conditions (e.g., different temperatures, light intensities, pH values).

  • HPLC Analysis: At predetermined time intervals, samples are withdrawn and analyzed by HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

  • Quantification: The concentration of the carotenoid is determined by measuring the peak area at its maximum absorption wavelength (around 450 nm for fucoxanthin) and comparing it to a standard curve.

  • Data Analysis: The degradation kinetics are then calculated from the decrease in concentration over time.

Protocol 2: Spectrophotometric Analysis

A simpler, though less specific, method for assessing stability is through UV-Vis spectrophotometry.

  • Sample Preparation: Similar to the HPLC protocol, a stock solution is prepared.

  • Storage Conditions: Aliquots are stored under the desired experimental conditions.

  • Spectrophotometric Measurement: The absorbance of the solution at the carotenoid's maximum absorption wavelength is measured at different time points.

  • Data Analysis: A decrease in absorbance is indicative of degradation. This method is best used for preliminary or rapid screening, as it does not distinguish between the parent compound and its degradation products.

Signaling Pathways and Antioxidant Mechanisms

The biological effects of carotenoids are often mediated through their interaction with cellular signaling pathways.

Fucoxanthin: Nrf2-Mediated Antioxidant Response

Fucoxanthin is known to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like fucoxanthin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Fucoxanthin_Nrf2_Pathway cluster_nucleus Nucleus Fucoxanthin Fucoxanthin Keap1_Nrf2 Keap1-Nrf2 Complex Fucoxanthin->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Fucoxanthin activates the Nrf2 antioxidant pathway.

This compound: Postulated Antioxidant Mechanism

While specific signaling pathways for this compound have not been extensively studied, as a carotenoid, it is expected to function as a potent antioxidant. Its antioxidant activity is likely derived from its ability to quench singlet oxygen and scavenge free radicals. The conjugated polyene chain is the primary site of this activity, where it can delocalize the energy of excited species and neutralize reactive oxygen species (ROS).

Hydroxyechinenone_Antioxidant_Mechanism ROS Reactive Oxygen Species (e.g., ¹O₂, •OH, ROO•) Hydroxyechinenone This compound ROS->Hydroxyechinenone Reacts with Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Causes Neutralized_ROS Neutralized Species Hydroxyechinenone->Neutralized_ROS Quenches/Scavenges Oxidized_Hydroxyechinenone Oxidized This compound Hydroxyechinenone->Oxidized_Hydroxyechinenone Becomes

Caption: Postulated antioxidant mechanism of this compound.

Conclusion and Future Directions

This comparative guide highlights the current understanding of the stability of fucoxanthin and underscores the significant knowledge gap regarding this compound. Fucoxanthin's instability under common environmental stressors necessitates careful handling and formulation strategies, such as encapsulation or the addition of antioxidants, to preserve its bioactivity.

For this compound, further research is critically needed to elucidate its stability profile under various conditions. Such studies would be invaluable for its potential development as a therapeutic or nutraceutical agent. Future investigations should focus on:

  • Systematic stability studies: Evaluating the impact of light, heat, pH, and oxygen on the stability of purified this compound.

  • Comparative analyses: Performing head-to-head stability comparisons with other relevant carotenoids, including fucoxanthin.

  • Elucidation of signaling pathways: Investigating the specific molecular mechanisms through which this compound exerts its biological effects.

By addressing these research gaps, the scientific community can unlock the full potential of these promising marine-derived compounds for human health.

References

Safety Operating Guide

Prudent Disposal of 3-Hydroxyechinenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for 3-Hydroxyechinenone, this guide provides a comprehensive, step-by-step procedure for its safe disposal, adhering to general best practices for laboratory chemical waste management. This compound, a carotenoid pigment, should be handled as a potentially hazardous substance to ensure the safety of laboratory personnel and the environment.

Key Disposal Principles

The disposal of this compound, like any laboratory chemical without explicit disposal instructions, should be managed through a licensed hazardous waste program.[1] It is imperative to avoid discharging chemical wastes into the sewer system or disposing of them as regular trash, unless explicitly confirmed to be non-hazardous by a qualified safety officer.[1][2]

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC40H54O2PubChem
Molar Mass566.9 g/mol PubChem
Physical DescriptionPigmentWikipedia
Chemical ClassCarotenoid, XanthophyllPubChem

Note: In the absence of detailed toxicological data, a conservative approach to handling and disposal is recommended.

Experimental Protocol: Disposal of this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container, compatible with organic compounds.

  • Hazardous waste labels.

  • Spill containment materials (e.g., absorbent pads).

  • Logbook for waste tracking.

Procedure:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste.

    • Segregate the waste at the point of generation. Do not mix it with other waste streams unless compatibility has been confirmed.[3][4]

  • Containerization:

    • Use a designated, leak-proof waste container that is compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable for organic compounds.

    • Ensure the container is in good condition with a secure, tight-fitting lid.[4]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator or responsible person.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5]

    • Keep the container closed at all times, except when adding waste.[1][4]

    • Ensure secondary containment, such as a spill tray, is in place to capture any potential leaks.[3]

  • Disposal Request:

    • Once the container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Decontamination of Empty Containers:

    • Any container that held this compound must be decontaminated before it can be disposed of as regular trash.

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.

    • Collect the rinsate as hazardous waste and add it to your this compound waste container.[1]

    • After triple-rinsing, deface or remove the original chemical label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Immediate Actions cluster_2 Storage and Management cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate Waste at Source A->B C Select Compatible Waste Container B->C D Label Container as Hazardous Waste C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Use Secondary Containment F->G H Container Full or Storage Time Limit Reached? G->H I Arrange for Pickup by EHS or Licensed Waste Contractor H->I Yes J Decontaminate Empty Container (Triple Rinse) I->J K Dispose of Rinsate as Hazardous Waste J->K L Dispose of Clean Container as Non-Hazardous Waste J->L

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling 3-Hydroxyechinenone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Hydroxyechinenone is readily available. The following guidance is based on the safety protocols for the structurally similar carotenoid, canthaxanthin, and general best practices for handling potent chemical compounds in a laboratory setting. Researchers should always conduct a thorough risk assessment before beginning any new procedure.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Usage Notes
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Must be worn at all times when handling the compound. A face shield is recommended when there is a risk of splashes or aerosol generation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Inspect gloves for any signs of degradation or punctures before use. For prolonged handling, double-gloving is recommended. Change gloves immediately if contaminated. Breakthrough time should be greater than the duration of the handling procedure. A minimum thickness of >0.11 mm is advised.[1]
Body Protection A lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[2][3]Clothing should be buttoned to the neck.[3] Protective clothing should be removed before leaving the laboratory.
Respiratory Protection A NIOSH-approved respirator is necessary if handling the compound as a powder outside of a certified chemical fume hood or if there is a potential for aerosolization.[1][4] A dust mask (N95 or P1) may be sufficient for nuisance dust levels.[4]For higher-risk procedures, a powered air-purifying respirator (PAPR) or a supplied-air respirator may be required.[5] A proper fit test is essential for all tight-fitting respirators.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound to minimize exposure and prevent contamination.

1. Pre-Handling Preparations:

  • Review Safety Information: Thoroughly review this guide and any available safety information for similar compounds.

  • Designate a Work Area: All handling of this compound should be performed in a designated area, such as a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment and reagents before starting the experiment.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

2. Handling the Compound:

  • Weighing: If weighing the solid compound, do so within a chemical fume hood or a balance enclosure to control dust.

  • Making Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Keep containers covered as much as possible.

  • General Handling: Avoid direct contact with the compound at all times. Use spatulas and other appropriate tools for transfer.

3. Post-Handling Procedures:

  • Decontamination: Clean all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the disposal plan below.

  • Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be collected as hazardous chemical waste.

  • Waste Containers: Use dedicated, clearly labeled, and sealed containers for hazardous waste. The label should include "Hazardous Waste" and the chemical name.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Disposal Method: The preferred method of disposal is incineration by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Information prep_area Designate Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Compound in Containment prep_ppe->handle_weigh handle_solution Prepare Solutions Carefully handle_weigh->handle_solution handle_exp Conduct Experiment handle_solution->handle_exp post_decon Decontaminate Work Surfaces & Equipment handle_exp->post_decon post_waste Segregate & Dispose of Hazardous Waste post_decon->post_waste post_ppe Doff PPE Correctly & Wash Hands post_waste->post_ppe

Caption: Standard operating procedure for handling this compound.

Spill_Response_Workflow cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_final Final Steps spill_alert Alert Personnel in the Area spill_evacuate Evacuate Immediate Area (if necessary) spill_alert->spill_evacuate cleanup_ppe Don Appropriate Spill Cleanup PPE spill_evacuate->cleanup_ppe cleanup_contain Contain the Spill with Absorbent Material cleanup_ppe->cleanup_contain cleanup_collect Collect Contaminated Material cleanup_contain->cleanup_collect final_decon Decontaminate the Spill Area cleanup_collect->final_decon final_dispose Dispose of all Materials as Hazardous Waste final_decon->final_dispose final_report Report the Spill to EHS Department final_dispose->final_report

Caption: Logical workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyechinenone
Reactant of Route 2
3-Hydroxyechinenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.